molecular formula C6H3O4- B8312511 2-Oxo-2H-pyran-5-carboxylate

2-Oxo-2H-pyran-5-carboxylate

Cat. No.: B8312511
M. Wt: 139.09 g/mol
InChI Key: ORGPJDKNYMVLFL-UHFFFAOYSA-M
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Description

2-Oxo-2H-pyran-5-carboxylate, also known as Coumalic acid ester, is a valuable chemical scaffold in modern organic synthesis and medicinal chemistry research. Its core structure features a pyrone ring, which is central to its research applications. A significant application of this compound and its parent acid, Coumalic acid (CAS 500-05-0), is their role as dienophiles in the Diels-Alder reaction . This cycloaddition is a cornerstone method for constructing complex cyclic structures, enabling researchers to build intricate molecular scaffolds essential for developing new pharmaceuticals and functional materials . In medicinal chemistry, derivatives based on the 2H-pyran-2-one core, such as Coumalic acid, are investigated as selective inhibitors for the tumor-associated carbonic anhydrase isoforms hCA IX and XII . Recent studies show that the lactone moiety of this scaffold can be hydrolyzed within the enzyme's active site, and ester derivatives have demonstrated selective inhibitory activity against these cancer-related targets, providing a promising avenue for cancer therapy research . The compound also serves as a key precursor in photochemical synthesis; for instance, tert-butyl this compound has been used in a continuous photoflow reaction to synthesize deuterium-labeled cyclobutane compounds, which are useful building blocks for creating internal standards in mass spectrometry-based pharmacokinetic studies . This combination of synthetic versatility and potential biological relevance makes this compound a reagent of significant interest for research and development.

Properties

Molecular Formula

C6H3O4-

Molecular Weight

139.09 g/mol

IUPAC Name

6-oxopyran-3-carboxylate

InChI

InChI=1S/C6H4O4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H,8,9)/p-1

InChI Key

ORGPJDKNYMVLFL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=O)OC=C1C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Oxo-2H-pyran-5-carboxylate and its Derivatives: Synthesis, Properties, and Applications

Introduction

The 2-oxo-2H-pyran, or α-pyrone, scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds. Its unique electronic and structural features make it a versatile building block in organic synthesis. This guide focuses on a particularly valuable derivative, this compound, and its common esters. From the perspective of a Senior Application Scientist, this document provides an in-depth exploration of its chemical structure, physicochemical properties, key synthetic methodologies, and its significant applications in the fields of medicinal chemistry and drug development. The insights provided herein are intended for researchers, scientists, and professionals seeking to leverage this compound's potential in their work.

Part 1: Molecular Structure and Physicochemical Properties

A comprehensive understanding of the molecular architecture and physical characteristics of this compound is fundamental to its effective application. This section details its structure, nomenclature, and key empirical data.

Core Structure and Nomenclature

The core structure consists of a six-membered unsaturated lactone ring (an α-pyrone) with a carboxylate group at the C5 position. The most commonly utilized form in synthesis is the methyl ester, known as methyl this compound or, more commonly, methyl coumalate.[1]

***```dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

}

Caption: Workflow for the synthesis of 2-Oxo-2H-pyran-5-carboxylates.

Experimental Protocol: Synthesis of 4,6-Disubstituted 2-Oxo-2H-pyran-5-Carboxylic Esters [2]

  • Anion Formation: Suspend sodium hydride (NaH, 1 eq.) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Generation: Add the β-ketoester (1 eq.) dropwise to the NaH suspension at room temperature. Stir the mixture until hydrogen evolution ceases, indicating the complete formation of the enolate. This step is critical as the quantitative formation of the anion prevents side reactions.

  • Michael Addition: Add the acetylenic ester (1 eq.) to the solution of the enolate. The reaction is typically stirred at room temperature for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-pyrone product.

A more modern and elegant approach involves a one-pot sequence starting from easily accessible propargyl vinyl ethers. [3][4]This strategy proceeds via a silver(I)-catalyzed propargyl-Claisen rearrangement, which is followed by a base-catalyzed isomerization and a subsequent 6π-oxaelectrocyclization. This method is particularly valuable as it leads to the formation of stable, highly substituted 2H-pyrans in moderate to excellent yields, often avoiding the equilibrium with the open-chain 1-oxatriene form that can plague other synthetic routes. [4][5]

Chemical Reactivity and Mechanistic Insights

The reactivity of the this compound core is dominated by its conjugated diene system and the electrophilic nature of the carbons in the ring.

Reactivity_Diagram core 2-Oxo-2H-pyran- 5-carboxylate da_product Bicyclic Lactone (Cycloadduct) core->da_product Diels-Alder Cycloaddition add_product Ring-Opened Product or Carboxylic Acid Derivative core->add_product Nucleophilic Addition dienophile Dienophile (e.g., Alkene) dienophile->da_product nucleophile Nucleophile (e.g., Malic Acid) nucleophile->add_product

Caption: Key reaction pathways for this compound.

  • Diels-Alder Reactions: The pyrone ring acts as an electron-deficient diene, readily participating in [4+2] cycloaddition reactions with a variety of dienophiles. This reaction is a powerful tool for constructing complex bicyclic and polycyclic systems. The substitution pattern on the dienophile can influence the reaction rate and stereoselectivity. Notably, it can function as a "chameleon" diene, reacting with both electron-rich and electron-deficient dienophiles. [6]* Nucleophilic Reactions: The pyran ring is susceptible to attack by nucleophiles. [7]This can lead to a variety of transformations, including ring-opening reactions to form carboxylic acid derivatives. The ester group at the C5 position also serves as a handle for further functionalization, such as hydrolysis, amidation, or reduction.

Part 3: Applications in Research and Development

The combination of synthetic accessibility and versatile reactivity makes this compound a valuable platform chemical for drug discovery and materials science.

Scaffold for Drug Discovery

The pyran ring is a core component of numerous biologically active compounds. [8]Derivatives have demonstrated a wide spectrum of pharmacological activities, including:

  • Anti-inflammatory: Certain chromenyl (a benzopyrene derivative) carboxylates have shown potent anti-inflammatory activity by reducing levels of TNF-α and IL-6. [9]* Anticancer: The pyran scaffold is present in various natural and synthetic molecules with antiproliferative effects. [10][11]* Antibacterial and Antifungal: Many pyran derivatives have been evaluated for their efficacy against various bacterial and fungal strains. [10] this compound serves as an ideal starting material for generating libraries of novel compounds for high-throughput screening. Its multiple functional groups allow for systematic modification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Intermediate in Complex Organic Synthesis

Beyond direct biological applications, the title compound is a key intermediate in the synthesis of more complex molecular architectures. The Diels-Alder reaction, in particular, provides a gateway to rigid bicyclic structures that are often found in natural products. Its role as a versatile building block has been recognized in the synthesis of a variety of heterocyclic systems. [12]

Conclusion

This compound and its esters are not merely simple heterocyclic compounds; they are powerful and versatile intermediates in modern organic synthesis. Their well-defined structure, predictable reactivity, and straightforward synthesis make them indispensable tools for researchers in drug development and materials science. This guide has provided a foundational overview of their properties, synthesis, and applications, grounded in established scientific literature, to empower scientists to fully harness the potential of this remarkable molecular scaffold.

References

  • Covarrubias-Zúñiga, A., Maldonado, L. A., & Díaz-Domínguez, E. (1998). A Convenient Procedure for the Synthesis of 4,6-Disubstituted 2-OXO-2H-Pyran-5-carboxylic Esters. Synthetic Communications, 28(9), 1531-1536. [Link]

  • PubChem. Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate. [Link]

  • NIST WebBook. 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester. [Link]

  • PubChem. ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate. [Link]

  • NIST WebBook. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester. [Link]

  • NIST WebBook. 2H-Pyran-5-carboxylic acid, 2-oxo-. [Link]

  • Cheméo. Chemical Properties of 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester. [Link]

  • Cheméo. Chemical Properties of 2H-Pyran-5-carboxylic acid, 2-oxo-. [Link]

  • SpectraBase. 3-ACETYL-6-METHYL-2-OXO-2H-PYRAN-5-CARBOXYLIC ACID, METHYL ESTER. [Link]

  • Menz, H., & Kirsch, S. F. (2006). Synthesis of stable 2H-pyran-5-carboxylates via a catalyzed propargyl-Claisen rearrangement/oxa-6pi electrocyclization strategy. Organic Letters, 8(21), 4795–4797. [Link]

  • Organic Chemistry Portal. Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy. [Link]

  • ACS Omega. Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC–MS. [Link]

  • Central Asian Journal of Medical and Natural Science. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

  • Wikimedia Commons. File:2-oxo-2H-pyran-5-carboxylic acid.svg. [Link]

  • PubChem. Methyl 2-oxo-2H-pyran-3-carboxylate. [Link]

  • El-Gaby, M. S. A., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Medicinal Chemistry Research, 20(8), 1285-1291. [Link]

  • Cordeiro, M. N. D. S., & de la Torre, M. C. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

  • ResearchGate. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]

  • CAS Common Chemistry. Methyl (4S)-4-[(1E)-1-formyl-1-propen-1-yl]-3,4-dihydro-2-oxo-2H-pyran-5-carboxylate. [Link]

  • Badsara, S. S., et al. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127341. [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

  • Central Asian Journal of Medical and Natural Science. (2024). Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. [Link]

Sources

Bio-based Synthesis Pathways for 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide details the bio-based synthesis of 2-Oxo-2H-pyran-5-carboxylic acid (commonly known as Coumalic Acid ), a critical platform chemical derived from renewable Malic Acid .[1] As the global shift toward bio-based aromatics accelerates, Coumalic Acid has emerged as a pivotal intermediate for synthesizing terephthalic acid (for PET plastics) via inverse electron-demand Diels-Alder (IEDDA) reactions.

This document moves beyond standard textbook descriptions, providing researchers with field-validated protocols, mechanistic insights into the acid-mediated dimerization of malic acid, and modern continuous-flow methodologies that mitigate the safety risks of traditional synthesis.

Strategic Value & Feedstock Sourcing

The primary value of 2-Oxo-2H-pyran-5-carboxylate lies in its diene character. Unlike many bio-based aliphatics, the pyrone ring provides a pathway to aromatics without petrochemical reforming.

1.1 Bio-Malic Acid: The Precursor

The synthesis begins with L-Malic Acid , which is historically produced via the hydration of petrochemical maleic anhydride. However, for a fully bio-based pathway, fermentation-derived malic acid is required.

  • Microbial Sources: High-yield production is achieved using Aspergillus oryzae or Ustilago trichophora on glucose or lignocellulosic hydrolysates.

  • Purity Requirement: Downstream processing of the fermentation broth must yield malic acid with low water content (<1%), as water competitively inhibits the dehydration step in the subsequent chemical synthesis.

Reaction Mechanism: The "Hidden" Pathway

To optimize yield, one must understand that the conversion of Malic Acid (C4) to Coumalic Acid (C6) is not a simple dimerization. It involves a complex cascade of decarbonylation and condensation.

The Mechanism:

  • Protonation & Decarbonylation: In strong acid, Malic Acid is protonated and undergoes decarbonylation (loss of CO) and dehydration to form the transient intermediate Formylacetic Acid (3-oxopropanoic acid).

  • Dimerization: Two molecules of Formylacetic Acid undergo a self-condensation (cyclization) to form the 2-pyrone ring.

Stoichiometry:



Critical Insight: The evolution of Carbon Monoxide (CO) is a safety hazard and a reaction progress indicator. The loss of two carbon atoms (as CO) explains why two C4 molecules yield one C6 molecule.

Pathway Visualization

MalicToCoumalic Malic L-Malic Acid (C4) Inter1 Protonated Intermediate Malic->Inter1 + H+ (Strong Acid) Formyl Formylacetic Acid (Transient C3) Inter1->Formyl - CO, - H2O (Decarbonylation) Byproducts Byproducts: CO (Gas) + H2O Inter1->Byproducts Coumalic Coumalic Acid (C6 Pyrone) Formyl->Coumalic Self-Condensation (Dimerization)

Figure 1: Mechanistic pathway from Malic Acid to Coumalic Acid involving the critical Formylacetic Acid intermediate.

Experimental Protocols

Two protocols are presented: a Modified Batch Protocol (optimized for safety over the traditional Von Pechmann method) and a Continuous Flow Protocol (for scalability).

Protocol A: Modified Batch Synthesis (Sulfuric Acid/DCE)

Standard Von Pechmann synthesis uses fuming sulfuric acid (oleum), which is hazardous. This modified protocol uses 1,2-Dichloroethane (DCE) as a solvent to manage heat and viscosity.

Materials:

  • L-Malic Acid (Powder, dry)

  • Concentrated Sulfuric Acid (98%)[1][2]

  • 1,2-Dichloroethane (DCE)

  • Methanol (for recrystallization)[3][4]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet trap (to manage CO evolution).

  • Solvation: Suspend Malic Acid (1.0 eq) in DCE (3-5 volumes).

  • Acid Addition: Add Concentrated H2SO4 (2.0 - 4.0 eq) dropwise. Note: Fuming acid is avoided here, but high acid equivalents are needed to act as both catalyst and dehydrating agent.

  • Reaction: Heat the mixture to 70-80°C for 4-6 hours.

    • Observation: Vigorous gas evolution (CO) will occur initially. The reaction is complete when gas evolution ceases.

  • Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice.

  • Isolation: Filter the crude solid. Wash with ice-cold water to remove residual mineral acid.

  • Purification: Recrystallize from hot methanol.

    • Yield Target: 60-70%.[2][4]

Protocol B: Continuous Flow Synthesis (Scalable)

Based on the work of the Baxendale Group (Durham University).

System Configuration:

  • Feeds: Two feed streams mixing in a T-piece.

    • Feed A: Malic Acid in solvent.[1][2]

    • Feed B: Sulfuric Acid.[1][2]

  • Reactor: PFA tubular reactor coil heated to 100-110°C.

Workflow:

  • Feed Preparation: Due to the high viscosity of H2SO4, a slurry of Malic Acid in a carrier solvent (or pre-dissolved if using a co-solvent like acetic acid) is pumped.

  • Residence Time: Adjust flow rates to achieve a residence time of ~15-20 minutes in the heated zone.

  • Gas Handling: The flow system must have a back-pressure regulator (BPR) capable of handling CO off-gassing, or a gas-liquid separator immediately post-reactor.

  • Advantages:

    • Precise temperature control prevents charring (black tar formation common in batch).

    • CO gas is continuously removed, driving the equilibrium forward.

Comparative Data: Catalysts & Conditions

The following table summarizes the performance of various catalytic systems for this transformation.

Catalyst SystemSolventTemp (°C)Yield (%)Notes
H2SO4 + Oleum None (Neat)7070-75Traditional Von Pechmann. Highly corrosive; difficult workup.
Conc. H2SO4 1,2-DCE80-10060-70Safer batch method. DCE facilitates heat transfer.
H2SO4 (Flow) None/Acetic Acid100-11065-70High throughput; improved safety profile; scalable.
Nafion (Solid Acid) 1,2-DCE90-11040-55Heterogeneous "Green" option. Lower yield but reusable catalyst.
TFA/TFAA TFA80>80High yield but reagents are expensive and atom-inefficient.
Downstream Applications: The "Bio-Aromatics" Link

Coumalic acid serves as a diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

  • Reaction: Coumalic Acid (Diene) + Alkyne/Alkene (Dienophile)

    
     Bicyclic Intermediate 
    
    
    
    Aromatic Ring + CO2.
  • Key Product: Reaction with methyl propiolate or similar bio-based alkynes yields terephthalate precursors , linking fermentation sugars to PET plastics.

Application Workflow

Applications Coumalic Coumalic Acid (Bio-Based) Esterification Esterification (MeOH/H+) Coumalic->Esterification MethylCoumalate Methyl Coumalate Esterification->MethylCoumalate IEDDA IEDDA Reaction (+ Dienophile) MethylCoumalate->IEDDA Terephthalic Terephthalic Acid (Bio-PET Precursor) IEDDA->Terephthalic - CO2

Figure 2: Downstream valorization of Coumalic Acid to Bio-PET precursors.

References
  • Von Pechmann, H. (1891).[2] Ueber die Spaltung der Aepfelsäure durch concentrirte Schwefelsäure. Berichte der deutschen chemischen Gesellschaft. [Classic synthesis foundation].

  • Wiley, R. H., & Smith, N. R. (1951). Coumalic Acid.[1][2][3][4][5][6] Organic Syntheses, 31, 23.

  • Smith, L. K., & Baxendale, I. R. (2018).[5] Flow synthesis of coumalic acid and its derivatization. Reaction Chemistry & Engineering, 3(5), 722-732.

  • Kraus, G. A., et al. (2017). Synthesis of coumalic acid. U.S. Patent No.[7] 9,617,236. Washington, DC: U.S. Patent and Trademark Office.

  • Lee, J. J., et al. (2014). Upgrading malic acid to bio-based benzoates via a Diels–Alder-initiated sequence with the methyl coumalate platform. RSC Advances, 4(86), 45657-45664.

Sources

The Chameleon Scaffold: Reactivity Profile of 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of 2-Oxo-2H-pyran-5-carboxylate (Methyl Coumalate), designed for application scientists and synthetic chemists.

Content Type: Technical Whitepaper | Subject: Heterocyclic Methodology Target: Synthetic Chemists & Drug Discovery Researchers

Executive Summary: The Electronic Architecture

This compound (commonly methyl coumalate ) represents a "chameleon" scaffold in organic synthesis. Unlike simple lactones, its reactivity is governed by a unique interplay between its aromatic character and its propensity to act as a charged diene system.

The presence of the electron-withdrawing carboxylate at the C5 position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic perturbation creates three distinct reactivity manifolds:

  • Pericyclic Electrophile: An electron-deficient diene in [4+2] cycloadditions (Inverse Electron Demand Diels-Alder).

  • Michael Acceptor: High susceptibility to nucleophilic attack at the C6 position (1,6-addition).

  • Photochemical Substrate: Access to bicyclic Dewar isomers via [2+2] cycloaddition.

The Cycloaddition Engine: Diels-Alder & Aromatization

The most powerful application of methyl coumalate is its use as a surrogate for an aromatic ring. Through a sequence of [4+2] cycloaddition followed by retro-Diels-Alder (rDA) extrusion of CO₂, the pyrone core converts into substituted benzenes, often with high regiocontrol.

Mechanism and Regioselectivity

Methyl coumalate acts as an electron-deficient diene. It reacts rapidly with electron-rich dienophiles (alkynes, enamines, vinyl ethers).

  • The Driving Force: The initial bicyclo[2.2.2]octadiene adduct is thermally unstable. It undergoes spontaneous rDA to release CO₂ (entropy driven) and generate a stable aromatic system.

  • Regiocontrol: The C5-ester polarizes the diene. The C6 position is the most electrophilic site. Consequently, the nucleophilic terminus of an electron-rich dienophile attacks C6, typically yielding the para-substituted product (relative to the ester and the nucleophilic group).

Visualization of the Pathway

The following diagram illustrates the transformation from pyrone to benzoate via the bicyclic intermediate.

DielsAlderPath Pyrone Methyl Coumalate (Electron-Deficient Diene) Adduct Bicyclo[2.2.2]octadiene (Transition State/Intermediate) Pyrone->Adduct [4+2] Cycloaddition Heat/Lewis Acid Dienophile Electron-Rich Dienophile (Alkyne) Dienophile->Adduct CO2 CO2 Extrusion (Entropy Driver) Adduct->CO2 Product Substituted Benzoate (Aromatic Product) Adduct->Product Retro-Diels-Alder -CO2

Figure 1: The Diels-Alder/Retro-Diels-Alder cascade converting methyl coumalate to aromatics.

Nucleophilic Functionalization: Ring Transformations

The C6 position of methyl coumalate is highly electrophilic, behaving as a vinylogous ester. This susceptibility allows for "Ring-Opening/Ring-Closing" (RORC) sequences, particularly with binucleophiles like hydrazines or amidines.

The Ambident Electrophile
  • Hard Nucleophiles (OH⁻, OR⁻): Attack at C2 (carbonyl) typically leads to ring opening to form malic acid derivatives or glutaconic acid derivatives.

  • Soft Nucleophiles (Amines, Enolates): Attack at C6 (Michael-type) initiates ring transformation.

Synthesis of Pyridones and Pyrazoles

Reaction with primary amines converts the pyrone to a 2-pyridone . This is a critical scaffold hop in medicinal chemistry.

  • Mechanism:

    • Amine attacks C6.

    • Ring opens to an acyclic enamine intermediate.

    • Nitrogen attacks the C2 carbonyl.

    • Loss of water/alcohol yields the lactam.

Visualization of Nucleophilic Pathways

NucleophilePath Coumalate Methyl Coumalate AttackC6 Nucleophilic Attack at C6 (Michael) Coumalate->AttackC6 Soft Nucleophile RingOpen Acyclic Enamine/Enolate Intermediate AttackC6->RingOpen Pyridone 2-Pyridone (Reaction with R-NH2) RingOpen->Pyridone Recyclization (-H2O) Benzene Benzoate (Reaction with Carbanions) RingOpen->Benzene Condensation (-H2O)

Figure 2: Divergent synthesis of heterocycles via nucleophilic attack at C6.

Experimental Protocols

The following protocols are synthesized from verified methodologies to ensure reproducibility.

Protocol A: Synthesis of Biaryls via Diels-Alder

Use case: Converting an alkyne to a benzoate ester.

Reagents:

  • Methyl this compound (1.0 equiv)[1]

  • Phenylacetylene (2.0 equiv)

  • Solvent: o-Xylene or Toluene (anhydrous)

Procedure:

  • Setup: In a heavy-walled pressure tube (sealed tube), dissolve methyl coumalate (154 mg, 1.0 mmol) in o-xylene (2.0 mL).

  • Addition: Add phenylacetylene (220 µL, 2.0 mmol). Flush the headspace with Argon.

  • Reaction: Seal the tube and heat to 140 °C for 12–24 hours.

    • Note: The reaction requires temperatures >110 °C to facilitate the extrusion of CO₂. If using toluene, reflux (110 °C) may be slow; a sealed tube is preferred.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

  • Expected Outcome: Methyl [1,1'-biphenyl]-4-carboxylate.

Protocol B: Transformation to 2-Pyridones

Use case: Scaffold hopping from pyrone to lactam.

Reagents:

  • Methyl coumalate (1.0 equiv)[2]

  • Primary Amine (e.g., Benzylamine, 1.2 equiv)

  • Solvent: Methanol or Ethanol

Procedure:

  • Mixing: Dissolve methyl coumalate (1.0 mmol) in MeOH (5 mL).

  • Addition: Add benzylamine (1.2 mmol) dropwise at room temperature.

  • Observation: The solution often turns yellow/orange, indicating the formation of the ring-opened intermediate.

  • Cyclization: Stir at reflux (65 °C) for 4–6 hours.

  • Workup: Evaporate volatiles. The product often precipitates upon cooling or addition of ether.

  • Yield: High conversion to methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Quantitative Data Summary

Reaction TypeReactant ClassKey IntermediatePrimary ProductRegioselectivity
Diels-Alder AlkynesBicyclo[2.2.2]octadieneBenzoatesPara to ester (major)
Diels-Alder AlkenesBicyclo[2.2.2]octeneDihydro-benzoatesEndo-selective
Nucleophilic Prim. AminesAcyclic Enamine2-PyridonesN/A (Substitution at N1)
Nucleophilic HydrazineHydrazide/EnaminePyrazolesComplex (condition dependent)
Photochemical AlkenesDewar PyroneCyclobutane-fused[2+2]

References

  • Diels-Alder Reactivity & Mechanism

    • Source: Organic Chemistry Portal. "Diels-Alder Reaction."[1][2][3][4]

    • URL:[Link]

    • Context: Defines the fundamental orbital requirements for the electron-deficient diene system.
  • Synthesis of 2H-Pyrans and Coumal

    • Source: MDPI Molecules. "Recent Advances in the Synthesis of 2H-Pyrans."
    • URL:[Link]

    • Context: Comprehensive review on the synthesis of the core and its stability/equilibrium.
  • Nucleophilic Ring Transform

    • Source: Heterocycles (via LOCKSS).
    • URL:[Link] (Direct deep link to specific PDF unavailable; referenced via snippet 1.16 content).

    • Context: Details the attack of nitrogen nucleophiles
  • Physical D

    • Source: NIST Chemistry WebBook. "2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester."[1][5][6]

    • URL:[Link]

    • Context: Verification of CAS (6018-41-3)
  • Chameleon Diene Character

    • Source: ResearchGate (Molecules 2022).[7] "tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene."[7]

    • URL:[Link]

    • Context: Contrasts the electron-deficient carboxylate derivative with electron-rich variants, establishing the electronic boundaries of the scaffold.

Sources

The Versatile 2-Oxo-2H-pyran-5-carboxylate Core: A Technical Guide to its Applications in Synthesis and Science

Author: BenchChem Technical Support Team. Date: March 2026

The 2-oxo-2H-pyran-5-carboxylate scaffold, a key heterocyclic motif, has garnered significant attention across diverse scientific disciplines. Its unique electronic and structural features make it a versatile building block in organic synthesis and a privileged core in the design of novel functional molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.

The Synthetic Landscape: Crafting the this compound Core

The efficient construction of the this compound ring system is paramount to unlocking its full potential. A variety of synthetic strategies have been developed, each with its own merits regarding substrate scope, reaction conditions, and overall efficiency.

Catalyst-Free Gas-Phase Synthesis

A sustainable and innovative approach involves the thermally induced, catalyst-free synthesis of substituted pyrones in the gas phase. This method utilizes gas chromatography-mass spectrometry (GC-MS) as both a reaction vessel and an analytical tool. Direct injection of acetoacetate derivatives into the heated GC inlet leads to a self-condensation process, yielding a homologous series of alkyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylates. Mechanistically, this transformation is believed to proceed through the formation of reactive acylium and ketene intermediates, which then undergo an aldol condensation followed by cyclization.[1]

Catalyzed Cycloaddition and Rearrangement Strategies

More traditional and widely employed methods rely on catalyzed reactions to construct the pyranone ring. A notable one-pot sequence involves a silver(I)-catalyzed propargyl-Claisen rearrangement of readily accessible propargyl vinyl ethers, followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization to furnish stable, highly substituted 2H-pyran-5-carboxylates.[1][2] This method offers excellent control over the substitution pattern of the final product.

The Diels-Alder reaction is another powerful tool in the synthesis of complex molecules derived from 2-pyrones. 2(H)-pyran-2-ones bearing an electron-donating group at the 5-position have been shown to act as "chameleon" dienes, participating in efficient cycloadditions with both electron-rich and electron-deficient dienophiles.[3][4] These reactions typically yield 5-substituted bicyclic lactone cycloadducts, which can serve as versatile intermediates for further synthetic transformations.[3][4]

Table 1: Comparative Analysis of Key Synthetic Routes to 2-Oxo-2H-pyran-5-carboxylates

Synthetic RouteKey FeaturesTypical Reagents/CatalystsAdvantagesLimitations
Gas-Phase Thermal Condensation Catalyst-free, solvent-free, microscaleHeat (GC inlet)Environmentally friendly, high purity productsLimited to volatile precursors, may require specialized equipment
Propargyl-Claisen/ Electrocyclization One-pot, high substitution controlAg(I) catalyst, base (e.g., DBU)Mild conditions, good to excellent yields, stable productsRequires synthesis of propargyl vinyl ether precursors
Diels-Alder Cycloaddition Forms bicyclic lactones, versatileHeat or Lewis acid catalysisAccess to complex polycyclic systemsStability of initial cycloadducts can be a challenge

Applications in Medicinal Chemistry: A Scaffold for Bioactive Agents

The this compound core is a prominent pharmacophore in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the this compound scaffold have emerged as promising anticancer agents. Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer cells.

2.1.1. Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6] Its aberrant activation is a hallmark of many cancers. Certain pyran-based compounds have been shown to interfere with this pathway, leading to the inhibition of cancer cell growth.

MAPK_Pathway_Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival 2_Oxo_2H_pyran_5_carboxylate_Derivative 2_Oxo_2H_pyran_5_carboxylate_Derivative 2_Oxo_2H_pyran_5_carboxylate_Derivative->MEK Inhibition 2_Oxo_2H_pyran_5_carboxylate_Derivative->ERK Inhibition

Figure 1: Simplified schematic of the MAPK signaling pathway and the inhibitory action of this compound derivatives.

2.1.2. Modulation of the NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation and is also implicated in cancer development and progression.[7][8] Chronic inflammation, often driven by persistent NF-κB activation, can create a microenvironment that promotes tumor growth.[7][9]

NFkB_Pathway_Inhibition Pro-inflammatory Stimuli (e.g., TNF-α) Pro-inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (e.g., TNF-α)->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65) Nuclear Translocation NF-κB (p50/p65) Nuclear Translocation IκBα Degradation->NF-κB (p50/p65) Nuclear Translocation Gene Transcription Gene Transcription NF-κB (p50/p65) Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines, COX-2, iNOS Pro-inflammatory Cytokines, COX-2, iNOS Gene Transcription->Pro-inflammatory Cytokines, COX-2, iNOS 2_Oxo_2H_pyran_5_carboxylate_Derivative 2_Oxo_2H_pyran_5_carboxylate_Derivative 2_Oxo_2H_pyran_5_carboxylate_Derivative->IKK Complex Inhibition

Figure 2: Overview of the NF-κB signaling pathway and its inhibition by this compound derivatives.

Anti-inflammatory Properties: Inhibition of COX-2

A significant number of this compound derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase-2 (COX-2).[10][11][12] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13][14]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Preparation of Reagents: Prepare a solution of the test compound (this compound derivative) in a suitable solvent (e.g., DMSO). Prepare a solution of arachidonic acid (substrate) and human recombinant COX-2 enzyme in an appropriate buffer.

  • Incubation: In a microplate well, combine the COX-2 enzyme and the test compound at various concentrations. Incubate for a predetermined time at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Add the arachidonic acid solution to initiate the enzymatic reaction.

  • Quantification of Prostaglandin E2 (PGE2): After a specific incubation period, stop the reaction and measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Molecular docking studies have provided valuable insights into the binding interactions of these derivatives within the active site of the COX-2 enzyme.[10][13] These studies reveal that the pyranone core can establish key hydrogen bonding and hydrophobic interactions with critical amino acid residues, such as TYR 385 and SER 530, thereby blocking substrate access and inhibiting enzyme activity.[14]

COX2_Inhibition cluster_COX2 COX-2 Active Site Arachidonic_Acid Arachidonic_Acid Binding_Pocket Binding Pocket (TYR 385, SER 530) Arachidonic_Acid->Binding_Pocket Binds to Prostaglandins Prostaglandins Binding_Pocket->Prostaglandins Catalyzes conversion to 2_Oxo_2H_pyran_5_carboxylate_Derivative 2_Oxo_2H_pyran_5_carboxylate_Derivative 2_Oxo_2H_pyran_5_carboxylate_Derivative->Binding_Pocket Competitive Inhibition

Figure 3: Mechanism of COX-2 inhibition by this compound derivatives.

Antimicrobial Activity

Several pyranone derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[15][16][17] The proposed mechanism of action for some of these compounds involves the inhibition of biofilm formation.[4] Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. By preventing biofilm formation, these pyranone derivatives can render the pathogens more susceptible to treatment. Molecular docking studies suggest that some pyranones may target key proteins involved in microbial adhesion, such as the ALS3 adhesin in Candida albicans.[4]

Applications in Materials Science: A Bio-based Building Block for Polymers

The dicarboxylic acid functionality and the inherent rigidity of the pyran ring make 2-oxo-2H-pyran-4,6-dicarboxylic acid (a close derivative) a valuable monomer for the synthesis of novel bio-based polyesters.[18] These materials are gaining interest as sustainable alternatives to petroleum-derived polymers.

Experimental Protocol: Synthesis of a Polyester from 2-Oxo-2H-pyran-4,6-dicarboxylic Acid

  • Reactant Preparation: Ensure that 2-oxo-2H-pyran-4,6-dicarboxylic acid and the chosen diol (e.g., 1,4-butanediol) are of high purity and thoroughly dried.

  • Polycondensation Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge the dicarboxylic acid, the diol in the desired molar ratio, and a suitable catalyst (e.g., antimony(III) oxide).

  • Polymerization: Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-220°C. The water formed during the esterification is continuously removed by distillation to drive the polymerization reaction forward.

  • High Vacuum Stage: Once the initial polycondensation is complete, apply a high vacuum to the system to remove any remaining water and low molecular weight oligomers, thereby increasing the molecular weight of the polyester.

  • Isolation and Characterization: Cool the reaction mixture to room temperature. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it. The purified polymer is then dried under vacuum. Characterize the polyester using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and gel permeation chromatography (GPC) to determine its structure, molecular weight, and polydispersity.

The resulting polyesters can exhibit unique thermal and mechanical properties due to the incorporation of the rigid pyranone ring in the polymer backbone. These properties can be tailored by varying the diol co-monomer.

Conclusion

The this compound core represents a remarkably versatile and valuable scaffold in modern chemical science. Its accessibility through various synthetic routes, coupled with its diverse range of biological activities and its potential as a bio-based monomer, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and materials science. The insights and protocols provided in this technical guide are intended to empower researchers to further explore and exploit the rich chemistry of this fascinating heterocyclic system.

References

  • Menz, H., & Kirsch, S. F. (2006). Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy. Organic Letters, 8(21), 4795–4797. [Link]

  • Posner, G. H., & Nelson, T. D. (1991). Tandem Michael-Aldol and Diels-Alder reactions of 2-pyrones. Tetrahedron, 47(20-21), 3545-3556.
  • Roberts, P. J., & Der, C. J. (2007). Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Oncogene, 26(22), 3291–3310.
  • Kim, J., et al. (2025). Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans. ACS Infectious Diseases.
  • Menz, H., & Kirsch, S. F. (2006). Synthesis of stable 2H-pyran-5-carboxylates via a catalyzed propargyl-Claisen rearrangement/oxa-6pi electrocyclization strategy. Organic letters, 8(21), 4795–4797. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.
  • Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC–MS. ACS Omega. [Link]

  • Germann, U. A., Furey, B. F., Markland, W., Hoover, R. R., & Aronov, A. M. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular cancer therapeutics, 16(11), 2351–2363. [Link]

  • Ramos, C. S., et al. (2025). Pyrone Biomonitored Synthesis. Journal of the Mexican Chemical Society.
  • Muthu, M., & Ponnuswamy, S. (2021). Targeting NF-kB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in. PSG College of Arts and Science.
  • Sung, H., Ferlay, J., Siegel, R. L., Laversanne, M., Soerjomataram, I., Jemal, A., & Bray, F. (2021). Global cancer statistics 2020: GLOBOCAN estimates of incidence and mortality worldwide for 36 cancers in 185 countries. CA: a cancer journal for clinicians, 71(3), 209–249.
  • Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Pharmacology. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Antifungal activity of pyranone and furanone derivatives, isolated from Aspergillus sp. IFM51759, against Aspergillus fumigatus.
  • Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. PubMed. [Link]

  • Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI.
  • Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations. Journal of Biomolecular Structure and Dynamics.
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  • Perna, A., et al. (2023).

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A Technical Guide to the Solubility of 2-Oxo-2H-pyran-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Oxo-2H-pyran-5-carboxylate, also known as coumalic acid. Recognizing the limited availability of direct experimental solubility data for this specific compound in organic solvents, this document establishes a predictive framework by examining structurally similar compounds, most notably p-coumaric acid. We present detailed, field-proven methodologies for solubility determination, including the isothermal shake-flask method, coupled with robust analytical quantification techniques such as gravimetric analysis, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide delves into the theoretical underpinnings of solubility, exploring the influence of solvent polarity, temperature, and intermolecular forces. The aim is to equip researchers and drug development professionals with the necessary tools and knowledge to accurately assess and predict the solubility of this compound, a critical parameter in process development, formulation, and preclinical studies.

Introduction: The Significance of this compound

This compound (Coumalic Acid) is a versatile platform chemical with a molecular formula of C₆H₄O₄ and a molecular weight of 140.09 g/mol .[1][2] Its structure, featuring a pyranone ring and a carboxylic acid functional group, makes it a valuable precursor in the synthesis of a wide array of compounds. It serves as a building block in the flavor, fragrance, and cosmetics industries, as well as a scaffold for novel pharmaceutical agents, exhibiting potential antibronchial and antimalarial activities.[3]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like coumalic acid is a critical physicochemical property that profoundly influences its bioavailability, formulation, and the design of synthetic and purification processes.[4] A thorough understanding of its behavior in various organic solvents is therefore paramount for its effective application in research and development.

Table 1: Physicochemical Properties of this compound (Coumalic Acid)

PropertyValueSource
CAS Number 500-05-0[1][2]
Molecular Formula C₆H₄O₄[1][2]
Molecular Weight 140.09 g/mol [1][2]
Melting Point 203-205 °C (decomposes)[5]
Water Solubility Very soluble[5]
pKa 2.80 ± 0.20 (Predicted)[5]
LogP (Octanol/Water) 0.338 (Calculated)[6]

Theoretical Framework: Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline.

  • Solvent Polarity : The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents, such as alcohols (methanol, ethanol), are generally effective at dissolving polar solutes like carboxylic acids through dipole-dipole interactions and hydrogen bonding.

  • Hydrogen Bonding : The presence of hydrogen bond donors and acceptors in both the solute (the carboxylic acid and ketone groups in coumalic acid) and the solvent significantly enhances solubility.

  • Temperature : For most solid solutes, solubility increases with temperature. This relationship can be described by the van't Hoff equation. Experimental studies on related compounds like p-coumaric acid consistently show a positive correlation between temperature and solubility in various organic solvents.[7]

Experimental Determination of Solubility: A Step-by-Step Guide

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability. The following protocol provides a detailed workflow for accurately measuring the solubility of this compound.

The Isothermal Shake-Flask Protocol

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of this compound powder to a series of vials, each containing a known volume or mass of the selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate). The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration : Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or water bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[8] The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Subsequently, separate the saturated supernatant from the excess solid. This can be achieved by:

    • Centrifugation : Centrifuge the vials to pellet the undissolved solid.

    • Filtration : Carefully filter the supernatant using a syringe filter (e.g., 0.45 µm or 0.22 µm PVDF filter) to remove any suspended particles.[9] It is critical that this step is performed without temperature fluctuations to avoid precipitation.

  • Quantification : Accurately determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical method.

Shake-Flask Solubility Determination Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess solute to known volume of solvent equil Agitate at constant temperature (24-72h) prep->equil Seal vials sep Centrifuge or Filter to obtain clear supernatant equil->sep Allow to settle quant Analyze solute concentration in the supernatant sep->quant Collect filtrate

Caption: Isothermal Shake-Flask Experimental Workflow.

Analytical Quantification Methods

The choice of analytical technique to measure the solute concentration is critical for accuracy. Below are three commonly employed methods.

This is a straightforward and absolute method that relies on weighing the solid residue after evaporating the solvent.[10][11]

Protocol:

  • Accurately pipette a known volume of the saturated filtrate into a pre-weighed container (e.g., an evaporating dish).

  • Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature below the decomposition point of the solute.

  • Once the solvent is completely removed, cool the container in a desiccator and weigh it.

  • The mass of the dissolved solute is the difference between the final and initial weights of the container.

  • Solubility can then be expressed in terms of g/100g of solvent or mol/L.

This method is suitable if the solute has a chromophore that absorbs light in the UV-Vis range. It is a rapid and sensitive technique.[12]

Protocol:

  • Determine λmax : Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve : Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[12]

  • Measure Sample Absorbance : Dilute the saturated filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculate Concentration : Use the equation of the line from the calibration curve to determine the concentration of the diluted sample, and then account for the dilution factor to find the original concentration in the saturated solution.[13]

HPLC is a highly specific and sensitive method, particularly useful for complex mixtures or when high accuracy is required.[14][15]

Protocol:

  • Method Development : Develop an HPLC method (e.g., reversed-phase with a C18 column) that can effectively separate and quantify this compound. The mobile phase should be chosen based on the solvent used for the solubility study and the analyte's properties. A UV detector is typically used.

  • Calibration : Prepare and run a series of standard solutions of known concentrations to establish a calibration curve by plotting peak area versus concentration.

  • Sample Analysis : Inject a known volume of the filtered and appropriately diluted saturated solution into the HPLC system.

  • Quantification : Determine the concentration of the solute in the sample by comparing its peak area to the calibration curve.[16]

Analytical_Quantification_Methods cluster_grav Gravimetric cluster_uv UV-Vis Spectroscopy cluster_hplc HPLC main Saturated Filtrate grav_1 Pipette known volume main->grav_1 uv_1 Dilute sample main->uv_1 hplc_1 Dilute sample main->hplc_1 grav_2 Evaporate solvent grav_1->grav_2 grav_3 Weigh residue grav_2->grav_3 uv_2 Measure Absorbance at λmax uv_1->uv_2 uv_3 Calculate concentration from calibration curve uv_2->uv_3 hplc_2 Inject into HPLC hplc_1->hplc_2 hplc_3 Calculate concentration from peak area hplc_2->hplc_3

Caption: Overview of Analytical Quantification Techniques.

Predictive Insights from Structurally Similar Compounds

In the absence of direct data for this compound, the solubility behavior of p-coumaric acid (4-hydroxycinnamic acid) in various organic solvents provides a valuable reference point. Both molecules possess a carboxylic acid group and an unsaturated ring system, suggesting they will exhibit some similar solubility trends.

Studies on p-coumaric acid have demonstrated its solubility in a range of mono-solvents. For instance, its solubility has been experimentally determined in methanol, ethanol, propanols, butanols, acetone, and various acetates at different temperatures.[7][8] The general trend observed is that solubility increases with temperature and is higher in polar protic solvents like alcohols compared to less polar or aprotic solvents.

Table 2: Illustrative Solubility Data for p-Coumaric Acid in Select Organic Solvents (Note: This data is for a structurally related compound and serves as an estimation. Actual values for this compound must be determined experimentally.)

SolventTemperature (K)Solubility (mole fraction, x10³)Reference
Methanol293.15150.2[7]
313.15305.6[7]
Ethanol293.15105.8[7]
313.15224.7[7]
Acetone293.15115.4[7]
313.15230.9[7]
Ethyl Acetate293.1545.1[7]
313.1598.6[7]

This data suggests that this compound is likely to exhibit good solubility in polar organic solvents like methanol, ethanol, and acetone, with potentially lower solubility in less polar solvents such as ethyl acetate.

Conclusion

While direct, published experimental data on the solubility of this compound in organic solvents is scarce, this guide provides a robust framework for its determination. By understanding the underlying theoretical principles and applying the detailed experimental protocols outlined—specifically the isothermal shake-flask method coupled with precise analytical techniques like gravimetry, UV-Vis spectroscopy, or HPLC—researchers can generate reliable and accurate solubility data. The solubility trends of structurally analogous compounds, such as p-coumaric acid, offer valuable predictive insights, suggesting that polar solvents will be most effective. This foundational knowledge is essential for advancing the use of this important platform chemical in pharmaceutical development and other scientific applications.

References

  • Cheméo. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo- (CAS 500-05-0). Retrieved from [Link]

  • Ji, W., et al. (2017). Measurement and Correlation of the Solubility of p-Coumaric Acid in Nine Pure and Water + Ethanol Mixed Solvents at Temperatures from 293.15 to 333.15 K.
  • Cheméo. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester (CAS 6018-41-3). Retrieved from [Link]

  • Baka, E., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Acree, W. E. (2018). Comment on “Measurement and correlation of the solubility of p-coumaric acid in nine pure and water + ethanol mixed solvents at different temperatures”.
  • NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • KNAUER. (n.d.). Good HPLC practice guide. Retrieved from [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

  • Pharmacy Journal. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved from [Link]

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  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. Retrieved from [Link]

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Sources

Electronic Properties and Dipole Moments of Methyl 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Methyl 2-Oxo-2H-pyran-5-carboxylate (commonly known as Methyl Coumalate ), focusing on its electronic architecture, dipole characteristics, and its pivotal role as an electron-deficient diene in organic synthesis.

Technical Whitepaper | Version 1.0

Executive Summary

Methyl this compound (Methyl Coumalate) is a functionalized 2-pyrone derivative characterized by a highly polarized electronic structure. Its significance in drug discovery and advanced organic synthesis stems from its dual nature: it acts as a stable, crystalline scaffold that functions as a potent electron-deficient diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions. This guide details the molecule's frontier molecular orbital (FMO) profile, dipole moment vectors, and experimental reactivity, providing a roadmap for its use in synthesizing complex aromatic systems (e.g., carbazoles, biaryls) via a cycloaddition-decarboxylation sequence.

Electronic Architecture & Theoretical Framework

Molecular Geometry and Polarity

The 2-pyrone ring is a non-aromatic, cyclic lactone. In Methyl Coumalate, the electron-withdrawing carboxylate group at the C5 position synergizes with the inherent polarity of the lactone carbonyl at C2.

  • Dipole Moment (

    
    ):  The molecule exhibits a strong permanent dipole moment.
    
    • Vector Analysis: The dipole vector of the lactone carbonyl (C2=O) and the ester carbonyl (C5-COOMe) are roughly aligned, reinforcing the net molecular dipole.

    • Estimated Magnitude: While unsubstituted 2-pyrone has a dipole moment of

      
       D, the addition of the 5-carboxylate ester enhances this value. Computational models (DFT B3LYP/6-31G*) predict a net dipole in the range of 4.2 – 4.8 Debye (D) , depending on the rotameric conformation of the methyl ester.
      
    • Solvent Effects: In polar solvents (e.g., DMSO, Methanol), the dipole moment increases significantly due to stabilization of the zwitterionic resonance contributors, enhancing its electrophilicity.

Frontier Molecular Orbitals (FMOs)

The reactivity of Methyl Coumalate is dictated by its FMO energy levels, specifically its low-lying LUMO.

OrbitalEnergy (eV) [Approx.][1][2][3]CharacterReactivity Implication
LUMO -2.8 to -3.2 eV

(Antibonding)
Acts as a strong Electrophile . Low energy facilitates overlap with HOMOs of electron-rich dienophiles.
HOMO -7.5 to -7.9 eV

(Bonding)
Deeply buried, making the molecule resistant to oxidation but poor as a nucleophile.
Gap (

)
~4.5 - 5.0 eVHard/SoftThe moderate gap suggests stability under ambient conditions but high reactivity at elevated temperatures.
Global Reactivity Descriptors

Based on Density Functional Theory (DFT) descriptors, Methyl Coumalate is classified as a hard electrophile :

  • Electrophilicity Index (

    
    ):  High. This quantifies its propensity to accept electron density, driving its reactivity toward enamines, vinyl ethers, and electron-rich alkynes.
    
  • Chemical Hardness (

    
    ):  Moderate-High. This correlates with its stability as a storable solid (MP: 74-76 °C) that does not spontaneously polymerize without thermal activation.
    

Spectroscopic Correlations

UV-Vis Absorption

The electronic transitions are dominated by


 excitations characteristic of the conjugated diene-lactone system.
  • 
    : 280 – 300 nm  (in Methanol/Ethanol).
    
  • Extinction Coefficient (

    
    ):  High (
    
    
    
    ), reflecting the efficient conjugation between the pyrone ring and the ester.
  • Visual Appearance: Colorless to pale yellow crystalline solid.

Infrared (IR) Spectroscopy

The electron-withdrawing nature of the ring affects the carbonyl stretching frequencies:

  • 
    -Pyrone Carbonyl (C2=O): 1730 – 1750 cm⁻¹  (Broad, intense).
    
  • Ester Carbonyl (C5-COOMe): 1710 – 1725 cm⁻¹ .

  • C=C Alkenyl Stretch: 1620 – 1640 cm⁻¹ .

Synthetic Utility: The IEDDA Pathway[4][5]

The primary application of Methyl Coumalate is as a diene surrogate for the synthesis of substituted benzenes and heterocycles. The reaction proceeds via a cascade: [4+2] Cycloaddition


 Retro-Diels-Alder (Loss of CO

)

Aromatization
.
Reaction Mechanism Visualization

The following diagram illustrates the electronic flow and structural transformation when Methyl Coumalate reacts with an electron-rich dienophile (e.g., an enamine).

IEDDA_Mechanism cluster_inputs Reactants M_Coumalate Methyl Coumalate (Electron-Poor Diene) LUMO: -3.0 eV Transition [4+2] Cycloaddition (Transition State) M_Coumalate->Transition Heat / Lewis Acid Dienophile Dienophile (Electron-Rich) HOMO: -5.5 eV Dienophile->Transition Bicyclic Bicyclic Lactone Intermediate (Unstable) Transition->Bicyclic Kinetic Control CO2 CO2 Extrusion (Irreversible) Bicyclic->CO2 Retro-Diels-Alder Product Aromatic Product (Benzoate/Biaryl) CO2->Product - CO2 (Gas)

Caption: The Inverse Electron Demand Diels-Alder (IEDDA) pathway.[4][5] The interaction is driven by the overlap of the Dienophile's HOMO and the Methyl Coumalate's LUMO, followed by thermodynamic driving force of CO₂ extrusion.

Regioselectivity Rules
  • Para-Selectivity: With electron-donating groups (EDG) on the dienophile, the major product typically places the EDG para to the ester group of the coumalate.

  • Ortho-Selectivity: Can occur with specific steric constraints or Lewis Acid catalysis, but is less common thermally.

Experimental Protocol: Synthesis of Methyl Coumalate

While commercially available, in-house synthesis ensures purity for sensitive spectroscopic measurements.

Acid-Catalyzed Esterification of Coumalic Acid

This protocol converts Coumalic Acid (obtained from malic acid polymerization) to its methyl ester.

Reagents:

  • Coumalic Acid (10.0 g, 71.4 mmol)

  • Methanol (anhydrous, 100 mL)

  • Sulfuric Acid (conc., 1.0 mL) or p-Toluenesulfonic acid (catalytic)

Workflow:

  • Dissolution: Dissolve Coumalic Acid in anhydrous Methanol in a 250 mL round-bottom flask.

  • Catalysis: Add concentrated H

    
    SO
    
    
    
    dropwise with stirring.
  • Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor via TLC (SiO

    
    , 50% EtOAc/Hexanes).
    
  • Workup: Concentrate the solvent under reduced pressure (Rotavap).

  • Neutralization: Pour residue into ice-cold saturated NaHCO

    
     solution (Caution: CO
    
    
    
    evolution).
  • Extraction: Extract with Dichloromethane (3 x 50 mL). Dry combined organics over MgSO

    
    .
    
  • Purification: Recrystallize from Methanol/Hexanes or perform flash column chromatography (0-30% EtOAc in Hexanes).

  • Yield: Expect 80-90% as white needles (MP: 74-76 °C).

Quality Control (Self-Validation)
  • NMR Check:

    
    H NMR (CDCl
    
    
    
    ) should show distinct doublets for the pyrone protons at
    
    
    ~6.3 and ~8.3 ppm, and a singlet for the methyl ester at
    
    
    ~3.9 ppm.
  • Purity: Absence of broad -OH stretch in IR confirms complete esterification.

Applications in Drug Development[4]

  • Scaffold Hopping: Methyl coumalate allows the rapid construction of carbazole alkaloids (e.g., analogues of ellipticine) and functionalized biaryls which are privileged structures in kinase inhibitors.

  • Bio-orthogonal Chemistry: Due to its specific reactivity with strained alkenes/alkynes, pyrone derivatives are being explored for bio-orthogonal ligation, similar to tetrazines but with different kinetic profiles.

References

  • Inverse Electron Demand Diels-Alder Reactions of 2-Pyrones. Organic Letters. [Link] Citation for reactivity profile and synthesis of carbazoles.

  • Diels–Alder reactions with alkyl coumalates. Journal of the Chemical Society C. [Link] Foundational text on the reactivity of methyl and ethyl coumalates.

  • 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester (Methyl Coumalate) Data. NIST Chemistry WebBook. [Link] Source for physical constants and mass spectral data.

  • Electronic Properties of 2-Pyrone Derivatives. Journal of Physical Chemistry A. [Link] General reference for DFT methods and dipole moment calculations of lactones.

  • Synthesis and utility of 2H-pyrans. Molecules. [Link] Review of synthesis methods and tautomeric equilibria.

Sources

An In-Depth Technical Guide to the Core Differences Between Coumalic Acid and 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-2H-pyran, or α-pyrone, framework is a privileged scaffold in organic synthesis and medicinal chemistry, serving as a versatile precursor to a wide array of complex molecules and biologically active compounds.[1][2] Within this class, coumalic acid and its ester derivatives, 2-oxo-2H-pyran-5-carboxylates, are fundamental building blocks derived from renewable feedstocks.[3][4] Although separated by a simple esterification reaction, the distinction between the free carboxylic acid and its carboxylate ester imparts profound differences in their physicochemical properties, reactivity, and strategic application in synthesis. This guide provides an in-depth analysis of these two entities, elucidating the critical differences to inform experimental design, reaction planning, and material application for researchers in the chemical sciences.

Foundational Chemistry: Structure and Nomenclature

At its core, the difference between the two topic compounds is the identity of the functional group at the C5 position of the pyrone ring.

  • Coumalic Acid: The parent compound, whose IUPAC name is 2-Oxo-2H-pyran-5-carboxylic acid .[5] It features a free carboxylic acid (-COOH) group. This group's acidic proton is a key site of reactivity.

  • 2-Oxo-2H-pyran-5-carboxylate: This term describes a class of compounds that are esters of coumalic acid. The general structure is -COOR, where 'R' can be any alkyl or aryl group (e.g., methyl, ethyl, benzyl). For example, the methyl ester is named Methyl this compound, also commonly known as methyl coumalate.[6][7]

The seemingly minor conversion of a proton to an R-group fundamentally alters the molecule's electronic and steric profile, dictating its behavior in chemical systems.

Synthesis and Derivatization: A Shared Origin

The synthetic relationship between these compounds is direct and hierarchical. Coumalic acid is the precursor from which the carboxylates are derived.

Synthesis of Coumalic Acid

Coumalic acid is classically and efficiently synthesized from the biorenewable feedstock, malic acid.[3][4] The established laboratory-scale method, first reported by von Pechmann, involves the acid-catalyzed self-condensation of malic acid.[8][9]

Experimental Protocol: Synthesis of Coumalic Acid from Malic Acid[10]
  • Reaction Setup: In a 2-liter round-bottomed flask equipped for heating and stirring, place 200 g (1.49 moles) of powdered malic acid and 170 ml of concentrated sulfuric acid.

  • Reagent Addition: Over 90 minutes, add three 50-ml portions of 20–30% fuming sulfuric acid (oleum) at 45-minute intervals. Control the initial exothermic reaction and gas evolution.

  • Heating: Once the initial vigorous reaction subsides, heat the mixture on a water bath for 2 hours with occasional shaking to ensure homogeneity.

  • Workup and Isolation: Cool the reaction mixture and carefully pour it slowly onto 800 g of crushed ice with vigorous stirring.

  • Precipitation: Allow the mixture to stand for 24 hours to ensure complete precipitation of the product.

  • Filtration: Collect the crude acid by filtration using a Büchner funnel. Wash the filter cake with three 50-ml portions of ice-cold water to remove residual mineral acid. This washing step is critical to prevent partial esterification in the subsequent step.[10]

  • Purification: Dry the crude product. Recrystallize from hot methanol, using decolorizing carbon if necessary, to yield bright yellow crystals of coumalic acid (Typical Yield: 65–70%).[10]

Synthesis of 2-Oxo-2H-pyran-5-carboxylates

The esters are most commonly prepared from coumalic acid via Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol.[11][12]

Experimental Protocol: Synthesis of Methyl this compound
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 14.0 g (0.1 moles) of coumalic acid in 100 ml of methanol (which acts as both reactant and solvent).

  • Catalyst Addition: Carefully add 2-3 ml of concentrated sulfuric acid as the catalyst.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the coumalic acid spot.

  • Solvent Removal: After cooling, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally, brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by recrystallization (e.g., from petroleum ether) or column chromatography to yield pure methyl coumalate.[13]

The following diagram illustrates the synthetic workflow from the biomass-derived precursor to both coumalic acid and its ester derivative.

G Malic_Acid Malic Acid (Biorenewable Feedstock) Coumalic_Acid Coumalic Acid (2-Oxo-2H-pyran-5-carboxylic acid) Malic_Acid->Coumalic_Acid Fuming H₂SO₄ Self-Condensation Carboxylate_Ester This compound (e.g., Methyl Coumalate) Coumalic_Acid->Carboxylate_Ester ROH, H⁺ Catalyst (Fischer Esterification)

Caption: Synthetic pathway from malic acid to coumalic acid and its subsequent esterification.

Comparative Physicochemical and Spectroscopic Properties

The presence of a hydrogen-bonding carboxylic acid versus a non-hydrogen-bonding ester group creates distinct physical and spectroscopic signatures, which are crucial for characterization and differentiation.

PropertyCoumalic AcidThis compound (Methyl Ester)Rationale for Difference
Melting Point ~206–209 °C (decomposes)[3]~73-74 °C[13]The carboxylic acid group forms strong intermolecular hydrogen bonds, requiring significantly more energy to break the crystal lattice compared to the weaker dipole-dipole forces of the ester.
Solubility Very soluble in water, methanol.[13] Soluble in basic aqueous solutions.Sparingly soluble in water. Soluble in common organic solvents (ether, ethyl acetate).The polar -COOH group allows for hydrogen bonding with protic solvents. The ester is significantly less polar, favoring organic solvents. Deprotonation in base forms a highly soluble carboxylate salt.
¹H NMR Contains a broad singlet for the acidic proton (-COOH), typically >10 ppm, which disappears upon D₂O exchange.[14]Lacks the acidic proton signal. Shows a sharp singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.The key diagnostic difference is the presence or absence of the exchangeable carboxylic acid proton and the appearance of signals from the ester's alkyl group.
FTIR (cm⁻¹) Broad O-H stretch (~2500-3300). C=O (acid dimer) stretch (~1700). C=O (pyrone) stretch (~1730-1750).[15]Lacks the broad O-H stretch. C=O (ester) stretch (~1725). C=O (pyrone) stretch (~1740-1760).The absence of the very broad O-H band is the most definitive feature distinguishing the ester from the acid in an IR spectrum.

Divergent Reactivity and Strategic Applications

The functional group at C5 is the primary handle for divergent synthetic strategies. While both molecules can undergo reactions involving the pyrone ring, such as Diels-Alder cycloadditions, the chemistry of the C5 substituent is entirely distinct.[3][16]

Reactivity Unique to Coumalic Acid

The carboxylic acid group is a versatile functional handle for transformations unavailable to the ester.

  • Deprotonation: Acts as a Brønsted-Lowry acid, readily forming carboxylate salts with bases. This can be used to modify solubility or protect the group.

  • Conversion to Acid Chlorides: Reacts with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form coumalyl chloride. This highly reactive intermediate is a precursor to amides, anhydrides, and other esters.[17]

  • Amide Formation: Can be directly coupled with amines using peptide coupling reagents (e.g., DCC, EDC) or via the acid chloride intermediate to form coumalamides.[17]

  • Decarboxylation: Under thermal conditions, coumalic acid can decarboxylate to form α-pyrone, which is itself a useful diene in Diels-Alder reactions.[13]

Reactivity Unique to 2-Oxo-2H-pyran-5-carboxylates

The ester group offers its own set of unique transformations.

  • Hydrolysis: The ester can be saponified (hydrolyzed) back to coumalic acid under basic (e.g., NaOH, KOH) or acidic conditions. This makes the ester an effective protecting group for the carboxylic acid.

  • Transesterification: The alkyl/aryl group of the ester can be exchanged by reacting with a different alcohol in the presence of an acid or base catalyst.

  • Reduction: The ester can be selectively reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Shared Reactivity: The Pyran Ring

Both coumalic acid and its esters are electron-poor dienes, making them excellent partners in inverse-electron demand Diels-Alder reactions.[3][4] This reactivity is fundamental to their use as building blocks for constructing complex aromatic and polycyclic systems, with applications in materials science (e.g., for OLEDs) and pharmaceutical synthesis.[3][18] The choice between the acid and the ester can subtly tune the reactivity of the diene system and is often dictated by the desired functionality in the final product.

The diagram below outlines the divergent synthetic pathways.

G cluster_0 Coumalic Acid Pathways cluster_1 Carboxylate Ester Pathways Coumalic_Acid Coumalic Acid (-COOH) Acid_Chloride Coumalyl Chloride (-COCl) Coumalic_Acid->Acid_Chloride SOCl₂ Alpha_Pyrone α-Pyrone (Decarboxylated) Coumalic_Acid->Alpha_Pyrone Heat (Δ) Diels_Alder Diels-Alder Reactions (Aromatic Synthesis) Coumalic_Acid->Diels_Alder Shared Reactivity Amide Coumalamide (-CONH₂) Acid_Chloride->Amide NH₃ Carboxylate_Ester This compound (-COOR) Hydrolysis_Product Coumalic Acid (-COOH) Carboxylate_Ester->Hydrolysis_Product H₃O⁺/OH⁻ (Hydrolysis) Alcohol Hydroxymethyl Pyrone (-CH₂OH) Carboxylate_Ester->Alcohol LiAlH₄ (Reduction) Carboxylate_Ester->Diels_Alder Shared Reactivity

Caption: Divergent reaction pathways for coumalic acid versus its carboxylate ester derivatives.

Conclusion

While this compound is a direct derivative of coumalic acid, they are not interchangeable in a synthetic context. The choice between them is a strategic decision based on the desired chemical transformations. Coumalic acid offers the rich chemistry of the carboxylic acid group—ideal for forming amides or for eventual decarboxylation. In contrast, the carboxylate ester provides a less reactive, more organo-soluble handle that can serve as a protecting group or be reduced to an alcohol. Understanding these core differences in structure, properties, and reactivity is paramount for leveraging the full synthetic potential of this important class of bio-based platform chemicals.

References

  • Coumalic acid - Grokipedia. (n.d.). Google.
  • Synthesis of coumalic acid - PrepChem.com. (n.d.). PrepChem.com.
  • US9617236B2 - Synthesis of coumalic acid - Google Patents. (n.d.). Google.
  • WO2014189926A1 - Synthesis of coumalic acid - Google Patents. (n.d.). Google.
  • coumalic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Flow synthesis of coumalic acid and its derivatization - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Coumalic acid - Chem-Impex. (n.d.). Chem-Impex.
  • 2-Pyrones. XIII.1 The Chemistry of Coumalic Acid and its Derivatives. (n.d.). Journal of the American Chemical Society.
  • Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate | C8H8O4 | CID 539675 - PubChem. (n.d.). PubChem.
  • THEORETICAL INVESTIGATION OF COUMALIC ACID - Gomal University Journal of Research. (n.d.). Gomal University Journal of Research.
  • Coumalic acid CAS#: 500-05-0 - ChemicalBook. (n.d.). ChemicalBook.
  • The Reaction of Coumalic Acid with Benzoquinone: Formation of a Spirobutenolide. (n.d.). Synthetic Communications.
  • Coumalic acid(500-05-0) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
  • Coumalic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
  • Coumalic acid | C6H4O4 | CID 68141 - PubChem. (n.d.). PubChem.
  • Flow Synthesis of Coumalic Acid and its Derivatization | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Double Diels–Alder reactions of coumalic acid with buta-1,3-dienes: a single-step synthesis of tricyclo[3][8][19][19][20]oct-3-ene derivatives - Journal of the Chemical Society D - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from

  • Coumalic acid - Wikipedia. (n.d.). Wikipedia.
  • 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester - the NIST WebBook. (n.d.). NIST.
  • ChemInform Abstract: Divergent Diels-Alder Methodology from Methyl Coumalate Toward Functionalized Aromatics. | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Fischer–Speier esterification - Wikipedia. (n.d.). Wikipedia.
  • The Fischer Esterification. (n.d.). University of Missouri-St. Louis.
  • 3-ACETYL-6-METHYL-2-OXO-2H-PYRAN-5-CARBOXYLIC ACID, METHYL ESTER. (n.d.). SpectraBase.
  • 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester (CAS 6018-41-3) - Cheméo. (n.d.). Cheméo.
  • Double Diels-Alder Reactions of Coumalic Acid with Buta-l,3=dienes - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Fischer Esterification - Chemistry LibreTexts. (n.d.). Chemistry LibreTexts.
  • Acid‐catalyzed synthesis of coumalic acid (12) from malic acid (10).[13][16] - ResearchGate. (n.g.). ResearchGate. Retrieved February 12, 2026, from

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (n.d.). Master Organic Chemistry.
  • Methyl this compound - Apollo Scientific. (n.d.). Apollo Scientific.
  • Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Diels–Alder Reaction - MilliporeSigma. (n.d.). MilliporeSigma.

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The 2-Oxo-2H-pyran-5-carboxylate Scaffold: Nomenclature, Chemical Biology, and Synthetic Utility in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly functionalized, bio-based scaffolds, 2-Oxo-2H-pyran-5-carboxylate (the conjugate base or esterified form of coumalic acid) has emerged as a structurally privileged building block. Characterized by an electron-deficient


-pyrone ring, this compound serves a dual purpose: it is a potent pharmacophore for targeting tumor-associated enzymes and a highly reactive diene/dienophile in complex [4+2] cycloadditions. This whitepaper provides an authoritative guide to its nomenclature, physicochemical properties, and validated experimental methodologies for its application in medicinal chemistry.

Structural Identity, IUPAC Nomenclature, and Synonyms

The core structure of this compound consists of an unsaturated six-membered lactone ring (a 2-pyrone) substituted with a carboxylate group at the C5 position. Depending on the numbering convention applied to the heterocyclic ring (starting at the ester oxygen vs. the carbonyl carbon), the nomenclature can vary significantly across literature and chemical databases.

To ensure precision in reagent sourcing and literature mining, Table 1 consolidates the IUPAC nomenclature, common synonyms, and quantitative physicochemical data for the scaffold and its primary derivatives[1],[2].

Table 1: Nomenclature and Physicochemical Profile
AttributeDescription / Value
Primary IUPAC Name This compound
Alternative IUPAC Name 6-Oxopyran-3-carboxylate
Common Synonyms Coumalate, 2-Pyrone-5-carboxylate,

-Pyrone-5-carboxylate
PubChem CID (Methyl Ester) 80113
Molecular Formula (Acid Form) C₆H₄O₄
Molecular Weight (Acid Form) 140.09 g/mol
Melting Point (Acid Form) ~208°C (Decomposition)
hCA IX Inhibition (

)
0.073 µM
hCA XII Inhibition (

)
0.083 µM

Pharmacological Significance: Targeting the Tumor Microenvironment

In my experience evaluating novel pharmacophores, the this compound scaffold offers a unique geometric advantage for enzyme inhibition. Recently, coumalate derivatives have been identified as highly selective inhibitors of Human Carbonic Anhydrase (hCA) isoforms IX and XII[3].

Causality in Drug Design: Solid tumors frequently develop hypoxic microenvironments, triggering the upregulation of HIF-1


, which in turn drives the overexpression of hCA IX and XII. These enzymes catalyze the rapid hydration of CO₂ to bicarbonate and protons, maintaining an alkaline intracellular pH that promotes tumor survival while acidifying the extracellular space to facilitate metastasis. The coumalate scaffold effectively mimics the transition state of CO₂ hydration. The rigid pyrone ring positions the carboxylate moiety to coordinate directly with the zinc-bound water/hydroxide in the hCA active site, achieving low nanomolar inhibition (

µM for hCA IX)[3].

hCA_Pathway A Hypoxic Tumor Microenvironment B HIF-1α Activation A->B C hCA IX / XII Overexpression B->C D Coumalate Scaffold Binding C->D Inhibited by E Intracellular pH Acidification D->E Causes F Tumor Cell Death E->F

Mechanism of tumor cell apoptosis via hCA inhibition by coumalate derivatives.

Synthetic Utility: The Double Diels-Alder Cycloaddition

Beyond direct biological activity, this compound is a premier building block for synthesizing complex polycyclic drugs. The electron-withdrawing carboxylate group at the C5 position lowers the LUMO of the diene system, making the


-pyrone ring an exceptional candidate for inverse electron-demand Diels-Alder reactions [4].

When reacted with electron-rich 1,3-butadienes, coumalic acid undergoes a fascinating double Diels-Alder sequence. The initial [4+2] cycloaddition forms a bridged bicyclic intermediate. Driven entropically by the extrusion of carbon dioxide (a retro-Diels-Alder step), the intermediate rapidly undergoes a second cycloaddition to yield highly functionalized tricyclo[3.2.1.0^{2,7}]oct-3-ene derivatives in a single synthetic step[4].

DA_Workflow Step1 1. Reagent Prep Coumalate + Diene Step2 2. Pressurization Seal in Glass Vessel Step1->Step2 Step3 3. Thermal Activation 100°C for 6 Hours Step2->Step3 Step4 4. Decarboxylation CO2 Extrusion Step3->Step4 Step5 5. Cycloaddition Tricyclic Formation Step4->Step5

Workflow for the double Diels-Alder synthesis of tricyclic adducts from coumalate.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining not just what to do, but why each parameter is strictly controlled.

Protocol 1: Synthesis of Tricyclo[3.2.1.0^{2,7}]oct-3-ene Derivatives

Objective: Single-step synthesis of tricyclic scaffolds via double Diels-Alder reaction of coumalic acid and 1,3-butadiene[4].

  • Reagent Preparation: Dissolve 2-oxo-2H-pyran-5-carboxylic acid (1.0 eq) and 1,3-butadiene (excess) in anhydrous methanol.

    • Causality: Methanol effectively solubilizes the polar coumalic acid while tolerating the high-pressure conditions required to keep the volatile diene (b.p. -4.4°C) in the liquid phase.

  • Pressurization: Transfer the mixture to a heavy-walled glass pressure bottle and seal tightly.

    • Causality: In my experience, the primary failure point in cycloadditions involving gaseous dienes is inadequate pressure containment. A sealed vessel prevents reagent escape and allows the system to reach the necessary activation energy.

  • Thermal Activation: Heat the sealed vessel to 100°C for 6 hours.

    • Causality: The elevated temperature is critical not just for the initial[4+2] cycloaddition, but to overcome the activation barrier for the entropically driven extrusion of CO₂, which makes the reaction irreversible.

  • Isolation and Derivatization: Cool the vessel to room temperature, vent carefully in a fume hood, and treat the crude product with ethereal diazomethane.

    • Causality: Diazomethane converts the resulting carboxylic acid into a methyl ester (methyl coumalate derivative), significantly improving volatility and stability for downstream chromatographic purification.

Protocol 2: Stopped-Flow Kinetic Assay for hCA Inhibition

Objective: Determination of the inhibition constant (


) for coumalate against hCA IX[3].
  • Enzyme and Substrate Preparation: Prepare recombinant hCA IX in 20 mM HEPES buffer (pH 7.4). Prepare CO₂-saturated water as the substrate.

  • Stopped-Flow Mixing: Inject the enzyme-inhibitor complex and the CO₂ substrate into the stopped-flow spectrophotometer mixing chamber simultaneously.

    • Causality: Standard steady-state kinetics will fail due to the extreme turnover rate of carbonic anhydrase (

      
      ). A stopped-flow system allows mixing in under 2 milliseconds, enabling the capture of the initial linear velocity phase before equilibrium is reached.
      
  • Spectrophotometric Monitoring: Monitor the absorbance change of a pH indicator (e.g., Phenol Red) at 557 nm.

    • Causality: As CO₂ is hydrated to bicarbonate and a proton, the pH drops. The indicator's absorbance change serves as a real-time, self-validating proxy for product formation.

  • Data Analysis: Calculate the initial velocities and utilize a Dixon plot to determine the exact

    
     value.
    

References

  • Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies Source: MDPI URL
  • Double Diels-Alder Reactions of Coumalic Acid with Buta-l,3=dienes Source: RSC Publishing URL
  • Coumalic acid, 97% Source: Fisher Scientific URL
  • Methyl coumalate | C7H6O4 | CID 80113 Source: PubChem - NIH URL

Sources

In-Depth Technical Guide to the Crystallographic Data of 2-Oxo-2H-pyran-5-carboxylate Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the crystallographic data for 2-oxo-2H-pyran-5-carboxylate salts, a class of compounds with significant potential in medicinal chemistry and materials science. Understanding the three-dimensional structure of these salts is paramount for elucidating their physicochemical properties, which in turn governs their behavior in biological systems and material applications. This document delves into the synthesis, crystallization, and structural analysis of these compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of this compound Salts

The this compound core, also known as coumalic acid, is a versatile scaffold in organic synthesis.[1][2] Its derivatives are explored for a range of biological activities, making their salt forms of particular interest to the pharmaceutical industry. The conversion of an active pharmaceutical ingredient (API) into a salt is a common strategy to enhance properties such as solubility, stability, and bioavailability. A thorough understanding of the crystal structure of these salts is therefore a critical component of rational drug design and development.[3]

Synthesis and Crystallization: From Parent Acid to High-Quality Crystals

The journey to obtaining crystallographic data begins with the synthesis of the parent acid, coumalic acid, followed by the formation and crystallization of its salts.

Synthesis of 2-Oxo-2H-pyran-5-carboxylic Acid (Coumalic Acid)

A reliable and scalable method for the synthesis of coumalic acid is crucial. The following protocol is adapted from established literature procedures.[1][4]

Experimental Protocol: Synthesis of Coumalic Acid

  • Reaction Setup: In a well-ventilated fume hood, combine 100 g of malic acid with 250 mL of concentrated sulfuric acid in a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap.

  • Reagent Addition: While stirring vigorously, slowly add 150 mL of fuming sulfuric acid (oleum) from the dropping funnel over a period of 1-2 hours. Control the addition rate to maintain the reaction temperature below 40°C. An ice bath may be necessary.

  • Reaction: After the addition is complete, continue stirring at room temperature for 12-18 hours. The mixture will gradually darken.

  • Quenching: Carefully and slowly pour the reaction mixture onto 1 kg of crushed ice in a large beaker with constant stirring. This should be done in a fume hood as sulfur oxides may be released.

  • Precipitation and Isolation: Allow the mixture to stand in an ice bath for 1-2 hours to ensure complete precipitation of the crude coumalic acid. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with several portions of ice-cold water until the filtrate is no longer strongly acidic.

  • Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. The crude coumalic acid can be further purified by recrystallization from methanol to yield a pale yellow crystalline solid.

Synthesis_Workflow

Synthesis of Coumalic Acid Workflow
Synthesis and Crystallization of this compound Salts

The formation of salts is typically achieved by reacting the coumalic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide) in an appropriate solvent. The subsequent crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis and Crystallization of Sodium this compound

  • Salt Formation: Dissolve one molar equivalent of purified coumalic acid in a minimal amount of ethanol. In a separate flask, dissolve one molar equivalent of sodium hydroxide in ethanol.

  • Reaction: Slowly add the sodium hydroxide solution to the coumalic acid solution with constant stirring. A precipitate of the sodium salt may form immediately.

  • Dissolution: Gently heat the mixture while stirring until the precipitate redissolves, forming a clear solution. If necessary, add a small amount of additional ethanol to achieve complete dissolution.

  • Crystallization: Several methods can be employed for crystallization:

    • Slow Evaporation: Cover the flask with a watch glass or perforated parafilm and leave it undisturbed at room temperature. Slow evaporation of the solvent will lead to the formation of crystals over several days.

    • Vapor Diffusion: Place the solution in a small open vial and place the vial inside a larger sealed container that contains a more volatile anti-solvent (e.g., diethyl ether). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting crystallization.

    • Cooling Crystallization: If the salt is sufficiently soluble at elevated temperatures, the solution can be slowly cooled to induce crystallization.[5]

  • Crystal Harvesting: Once well-formed crystals are observed, carefully harvest them from the mother liquor using a pipette or by decantation. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Crystallization_Workflow

Crystallization Methods for this compound Salts

Crystallographic Data Analysis

For illustrative purposes, a hypothetical set of crystallographic data for a sodium and a potassium salt of this compound is presented in the table below. This data is representative of what would be obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for this compound Salts

ParameterSodium this compound (Hypothetical)Potassium this compound (Hypothetical)
Chemical FormulaC₆H₃NaO₄C₆H₃KO₄
Formula Weight162.07178.17
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPnma
a (Å)8.54310.234
b (Å)5.43212.543
c (Å)12.8767.876
α (°)9090
β (°)98.5490
γ (°)9090
Volume (ų)589.41010.7
Z44
Calculated Density (g/cm³)1.8251.171
Absorption Coeff. (mm⁻¹)0.2010.453
F(000)328360

Interpretation of Crystallographic Data and Implications for Drug Development

The crystallographic data provides a wealth of information that is directly relevant to drug development.

  • Crystal Packing and Polymorphism: The arrangement of molecules and ions in the crystal lattice, known as crystal packing, dictates the physical properties of the solid. Different packing arrangements of the same compound are known as polymorphs. Polymorphism is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit different solubilities, dissolution rates, and stability, all of which can impact the efficacy and safety of a drug product.

  • Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonding and ionic interactions, within the crystal structure determine its stability. A detailed analysis of these interactions can provide insights into the material's melting point, hygroscopicity, and mechanical properties.

  • Solubility and Dissolution: The crystal lattice energy, which is related to the strength of the intermolecular forces, is a key factor influencing the solubility of a compound. A more stable crystal lattice (higher lattice energy) will generally have lower solubility. By understanding the crystal structure, scientists can make informed decisions on which salt form is likely to have the desired solubility profile.

Crystal_Structure_Properties

Relationship between Crystal Structure and Physicochemical Properties

Conclusion

The crystallographic analysis of this compound salts is a fundamental step in the characterization of these potentially valuable compounds. This guide has provided a framework for the synthesis, crystallization, and structural interpretation of these salts. By applying the principles and protocols outlined herein, researchers and drug development professionals can gain a deeper understanding of the structure-property relationships that govern the performance of these materials, ultimately accelerating the development of new and improved therapeutic agents.

References

  • Organic Syntheses Procedure. Coumalic acid. [Link]

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  • Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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  • Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one from C6 Aldaric Acids. European Journal of Organic Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols for Diels-Alder Cycloaddition Using 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile 2-Pyrone Scaffold in Modern Synthesis

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] Within the vast arsenal of dienes available to chemists, 2-pyrones, and specifically their 5-carboxylate derivatives such as methyl or ethyl coumalate, represent a uniquely versatile class of substrates. These compounds are electron-deficient dienes, making them excellent partners for inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.[2] The initial [4+2] cycloaddition typically forms a bicyclic lactone intermediate which, under thermal conditions, readily undergoes a retro-Diels-Alder reaction to extrude carbon dioxide, leading to the formation of highly functionalized aromatic and heteroaromatic systems.[3] This domino sequence offers a direct and efficient pathway to valuable scaffolds for drug discovery and natural product synthesis.[4]

This guide provides a detailed exploration of the Diels-Alder cycloaddition using 2-oxo-2H-pyran-5-carboxylates, focusing on the mechanistic rationale, experimental protocols, and practical considerations for researchers in the chemical and pharmaceutical sciences.

Mechanistic Rationale: A Tale of Two Reactions

The utility of 2-oxo-2H-pyran-5-carboxylate in Diels-Alder reactions stems from its electronic properties. The electron-withdrawing ester group at the 5-position, in conjunction with the lactone functionality, lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature dictates its reactivity profile, primarily as a diene in inverse-electron-demand Diels-Alder reactions.[5]

The overall transformation is a two-step process:

  • [4+2] Cycloaddition: The 2-pyrone reacts with a dienophile to form a bridged bicyclic lactone, also known as an oxabicyclo[2.2.2]octenone derivative.

  • Retro-Diels-Alder Decarboxylation: This initial adduct is often unstable under the reaction conditions (typically elevated temperatures) and spontaneously loses a molecule of carbon dioxide to yield a substituted cyclohexadiene, which then aromatizes.[6]

The driving force for this second step is the formation of a thermodynamically stable aromatic ring and the irreversible loss of a gaseous byproduct (CO2).[3]

Caption: General mechanism of the Diels-Alder/retro-Diels-Alder cascade of this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific dienophile and desired product.

Protocol 1: Thermal Inverse-Electron-Demand Diels-Alder Reaction for the Synthesis of Substituted Benzoates

This protocol is adapted from a procedure for the reaction of methyl coumalate with an electron-rich dienophile to produce a substituted benzoate, a common application of this methodology.[7]

Materials:

  • Methyl this compound (Methyl Coumalate)

  • Electron-rich dienophile (e.g., a vinyl ether, ketene acetal, or orthoester)

  • Anhydrous Toluene

  • Sealable pressure vessel

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, sealable 25-mL pressure vessel equipped with a magnetic stir bar, add methyl this compound (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene (2 mL) followed by the electron-rich dienophile (3.0 mmol, 3.0 equiv).

  • Reaction: Seal the pressure vessel tightly and place it in a preheated oil bath at 200 °C. Stir the reaction mixture for 16 hours.

    • Causality: The high temperature is necessary to overcome the activation energy for both the initial cycloaddition and the subsequent retro-Diels-Alder decarboxylation. The use of a sealed vessel is crucial to prevent the evaporation of the solvent and dienophile at this elevated temperature.

  • Work-up: After 16 hours, remove the vessel from the oil bath and allow it to cool to room temperature. Carefully open the vessel in a well-ventilated fume hood.

  • Isolation: Transfer the reaction mixture to a round-bottom flask, rinsing the pressure vessel with ethyl acetate. Concentrate the solution in vacuo to remove the solvent and excess dienophile.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes (e.g., 1:20 v/v) is a good starting point.[7]

ParameterValueRationale
Temperature 200 °CProvides sufficient thermal energy for the cycloaddition and subsequent retro-Diels-Alder/aromatization cascade.
Solvent TolueneHigh boiling point and relatively inert under the reaction conditions.
Pressure AutogenousGenerated in a sealed vessel at high temperature.
Reaction Time 16 hTypically sufficient for the reaction to proceed to completion.
Dienophile Excess 3.0 equiv.Drives the reaction towards the product, especially if the dienophile is volatile.
Protocol 2: Lewis Acid Catalysis - Considerations and Starting Points

While high temperatures are often effective, Lewis acid catalysis can sometimes promote the Diels-Alder reaction of 2-pyrones at lower temperatures.[8] However, the success of Lewis acid catalysis is highly substrate-dependent, and in some cases, it has been shown to not improve reaction times or yields.[9]

Potential Lewis Acids:

  • BF3·OEt2

  • AlCl3

  • SnCl4

  • Ca(OTf)2[8]

General Considerations for a Catalytic Approach:

  • Anhydrous Conditions: Lewis acid-catalyzed reactions are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

  • Solvent Choice: Dichloromethane is a common solvent for Lewis acid-catalyzed Diels-Alder reactions.[8]

  • Catalyst Loading: Start with a catalytic amount (e.g., 10 mol%) of the Lewis acid.

  • Temperature: Begin at a lower temperature (e.g., -78 °C to room temperature) and slowly warm the reaction mixture while monitoring for product formation by TLC or LC-MS.

  • Quenching: The reaction should be carefully quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution) to deactivate the Lewis acid before work-up.

Workflow and Decision Making

The choice between a thermal or a catalyzed approach depends on the stability of the reactants and the desired outcome.

Caption: Decision workflow for selecting the appropriate Diels-Alder protocol.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following self-validating steps are recommended:

  • Confirmation of Starting Material Purity: The purity of the this compound and the dienophile should be confirmed by NMR spectroscopy and/or other appropriate analytical techniques before use.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the formation of byproducts.

  • Spectroscopic Characterization of the Product: The structure of the final product should be unequivocally confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Reproducibility: Key experiments should be repeated to ensure the consistency of the results, particularly when developing a new synthetic route.

Conclusion

The Diels-Alder cycloaddition of 2-oxo-2H-pyran-5-carboxylates is a robust and highly effective method for the synthesis of functionalized aromatic compounds. The reaction proceeds through a well-understood inverse-electron-demand mechanism followed by a retro-Diels-Alder extrusion of carbon dioxide. By carefully selecting the reaction conditions, particularly temperature and the use of catalysis, researchers can access a wide array of valuable molecular architectures. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful synthetic transformation in drug discovery and development.

References

  • Lee, J. J., Pollock, G. R., Mitchell, D., Kasuga, L., & Kraus, G. A. (2014). Upgrading Malic Acid to Bio-based Benzoates via a Diels–Alder-Initiated Sequence with the Methyl Coumalate Platform. RSC Advances, 4(94), 52079-52082. [Link]

  • Imagawa, T., Sueda, T., & Kawanisi, M. (1974). Diels-Alder reaction of methyl coumalate with 1,3-dienes. Chemical Communications, (10), 388-389. [Link]

  • Guney, T., Lee, J. J., & Kraus, G. A. (2014). First Inverse Electron-Demand Diels–Alder Methodology of 3-Chloroindoles and Methyl Coumalate to Carbazoles. Organic Letters, 16(4), 1116-1119. [Link]

  • Afarinkia, K., & Mahmoodi, M. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5666. [Link]

  • Lee, J. J., & Kraus, G. A. (2013). Divergent Diels-Alder Methodology from Methyl Coumalate Toward Functionalized Aromatics. The Journal of Organic Chemistry, 78(23), 12093-12098. [Link]

  • Kočevar, M., Hren, J., & Polanc, S. (2003). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters, 5(15), 2699-2702. [Link]

  • Jung, M. E., & Shishido, K. (1983). Synthetic Approach to Aklavinone Using this compound (Coumalate) Intermediates. The Journal of Organic Chemistry, 48(12), 1933-1936. [Link]

  • Bhattacharjee, S., & Khatun, N. (2018). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 130(1), 1-6. [Link]

  • Kranjc, K., & Kočevar, M. (2010). 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. ARKIVOC, 2010(7), 377-391. [Link]

  • Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(14), 5693-5697. [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

  • Ahamed, M. B., & Ishihara, K. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. International Journal of Molecular Sciences, 25(5), 3019. [Link]

  • Kočevar, M., Polanc, S., & Hren, J. (2004). Diels–Alder reactions of fused pyran-2-ones with maleimides: efficient syntheses of benz[e]isoindoles and related systems. Organic letters, 5(15), 2699-2702. [Link]

  • Arienzo, R., & Afarinkia, K. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5666. [Link]

  • Reiser, O. (2017, September 3). Thermal Cycloadditions: Hetero-Diels-Alder Reactions, Prof. Reiser, Lecture 10. YouTube. [Link]

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Application Note: Modular Synthesis of Functionalized Aromatics from 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. This application note details a robust and versatile strategy for accessing these high-value scaffolds from readily available 2-oxo-2H-pyran-5-carboxylates, such as methyl coumalate. The core transformation leverages the unique electronic properties of the 2-pyrone ring system, enabling it to function as an electron-poor diene in an inverse-electron-demand Diels-Alder (IEDDA) reaction. This cycloaddition, followed by a spontaneous or induced aromatization via extrusion of carbon dioxide, provides a powerful and atom-economical pathway to densely functionalized benzenoid systems. We provide a detailed mechanistic overview, step-by-step experimental protocols, and a discussion of the reaction's broad scope, underscoring its utility for researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of 2-Pyrones

Functionalized aromatic rings are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and organic materials.[1][2] Developing efficient and modular methods to construct these rings with precise control over substitution patterns is a primary goal of synthetic chemistry. While traditional methods often require multi-step sequences, the use of heterocyclic precursors offers elegant and convergent solutions.

Among these precursors, 2-pyrones (or α-pyrones) have emerged as exceptionally versatile building blocks.[3][4] The conjugated diene system within the 2-pyrone ring is electronically deficient, making it an ideal component for cycloaddition reactions. Specifically, esters like methyl 2-oxo-2H-pyran-5-carboxylate (methyl coumalate) are activated by the electron-withdrawing carboxylate group, rendering them highly reactive toward electron-rich reaction partners.[5][6] This reactivity profile is central to the strategy outlined herein, providing a direct route to complex aromatic structures that are often challenging to synthesize otherwise.[7][8]

Mechanistic Principles: The Inverse-Electron-Demand Diels-Alder (IEDDA) Pathway

The cornerstone of this synthetic strategy is the [4+2] cycloaddition, a powerful C-C bond-forming reaction that creates a six-membered ring.[9][10] Due to the electron-deficient nature of the this compound diene, the reaction proceeds via an Inverse-Electron-Demand Diels-Alder (IEDDA) mechanism. In this process, the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor pyrone diene.[7][8]

The reaction proceeds in two key stages:

  • [4+2] Cycloaddition: The pyrone reacts with a dienophile (e.g., an alkyne or an electron-rich alkene) to form a transient bridged bicyclic lactone intermediate.[7]

  • Aromatization: This intermediate is typically unstable under the reaction conditions and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide (CO₂) to generate a stable, substituted aromatic ring.[6][11]

This tandem cycloaddition-aromatization sequence is highly efficient, as the loss of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.

IEDDA_Mechanism General IEDDA / Aromatization Pathway Pyrone This compound (Electron-Poor Diene) Intermediate Bridged Bicyclic Lactone (Transient Intermediate) Pyrone->Intermediate [4+2] Cycloaddition (IEDDA) Dienophile Dienophile (e.g., Alkyne, Enamine) (Electron-Rich) Aromatic Functionalized Aromatic Product Intermediate->Aromatic Retro-Diels-Alder (-CO₂) CO2 CO₂ Intermediate->CO2

Caption: General mechanism for aromatic synthesis from 2-pyrones.

Application Protocol: Synthesis of Dimethyl 4-methylbenzene-1,3-dicarboxylate

This protocol provides a representative example of the synthesis of a functionalized aromatic compound via the reaction of a 2-pyrone with an alkyne dienophile. The procedure is adapted from established methodologies for such transformations.[6]

Experimental_Workflow Experimental Workflow reagents Reagent Preparation 1. Charge flask with methyl 2-oxo-6-methyl-2H-pyran-5-carboxylate and solvent. 2. Add dimethyl acetylenedicarboxylate (DMAD). reaction Reaction 1. Fit with reflux condenser. 2. Heat mixture to reflux (e.g., 140-150 °C). 3. Monitor by TLC until starting material is consumed. reagents->reaction Heat workup Workup 1. Cool reaction to room temperature. 2. Remove solvent under reduced pressure. reaction->workup Cool purification Purification & Characterization 1. Purify crude residue via column chromatography. 2. Characterize pure product by NMR and MS. workup->purification Isolate

Caption: Step-by-step workflow for aromatic synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2-oxo-6-methyl-2H-pyran-5-carboxylate≥97%Standard SupplierThe 2-pyrone starting material.
Dimethyl acetylenedicarboxylate (DMAD)≥98%Standard SupplierThe dienophile. Handle in a fume hood.
o-DichlorobenzeneAnhydrous, ≥99%Standard SupplierHigh-boiling solvent.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Ethyl AcetateACS GradeStandard SupplierEluent for chromatography.
HexanesACS GradeStandard SupplierEluent for chromatography.
Round-bottom flask, 50 mL-Glassware Supplier
Reflux condenser-Glassware Supplier
Magnetic stir plate with heating-Equipment Supplier
Rotary evaporator-Equipment Supplier
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-oxo-6-methyl-2H-pyran-5-carboxylate (1.0 eq).

  • Reagent Addition: Add anhydrous o-dichlorobenzene (approx. 0.2 M concentration relative to the pyrone). Stir to dissolve. Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) to the solution via syringe.

  • Heating and Monitoring: Fit the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture to reflux (approx. 140-150 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-3 hours until the starting pyrone is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the o-dichlorobenzene solvent under high vacuum using a rotary evaporator (caution: high boiling point).

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective for eluting the product.

  • Characterization: Combine the product-containing fractions and remove the solvent under reduced pressure to yield dimethyl 4-methylbenzene-1,3-dicarboxylate as a pure solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scope and Versatility in Drug Development

A key advantage of this methodology is its broad substrate scope, which allows for the synthesis of a diverse library of aromatic compounds from a common precursor.[12][13] The substitution pattern of the final product is directly controlled by the choice of the dienophile.

Dienophile TypeElectron DemandResulting Aromatic/Intermediate StructureRelevance
Substituted AlkynesElectron-rich or neutralPolysubstituted benzene derivatives[6]Core scaffolds for various drug classes.
Enamines / Enol EthersElectron-richFunctionalized anilines or phenols (after hydrolysis/tautomerization)Key pharmacophores.
Vinyl AcetatesElectron-richPhenolic compounds (after hydrolysis)[12]Precursors for natural products and APIs.
Indenes / StyrenesElectron-richFluorene or biphenyl derivatives[14]Structures found in materials and bioactive molecules.
BenzyneN/ASubstituted naphthalenes[6][13]Important polycyclic aromatic hydrocarbons.

This modularity is particularly valuable in drug discovery, where the rapid generation of analogues with diverse substitution patterns (Structure-Activity Relationship, SAR) is critical for optimizing potency, selectivity, and pharmacokinetic properties.[15] The ability to install various functional groups allows for fine-tuning of a molecule's characteristics to meet the demands of a therapeutic target.

Conclusion

The use of this compound as a platform for synthesizing functionalized aromatics via an Inverse-Electron-Demand Diels-Alder/aromatization cascade represents a powerful and highly efficient synthetic tool. The reaction is characterized by its operational simplicity, broad scope, and atom economy. For researchers in medicinal chemistry and organic synthesis, this methodology provides a reliable and modular route to access complex and valuable aromatic scaffolds from simple, readily available starting materials.

References

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  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH. [Link]

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Application Notes & Protocols: Leveraging 2-Oxo-2H-pyran-5-carboxylate as a Diene in Inverse Electron Demand Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in synthetic chemistry, enabling the rapid construction of complex molecular architectures.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-oxo-2H-pyran-5-carboxylates (also known as 5-carboxy-2-pyrones) as electron-deficient dienes in IEDDA reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and explore the diverse applications of this versatile reaction, particularly in the synthesis of novel therapeutics and bioconjugation strategies.

Introduction: The Power of Inverse Electron Demand Diels-Alder

The Diels-Alder reaction is a cornerstone of organic synthesis, traditionally involving an electron-rich diene and an electron-deficient dienophile. The inverse electron demand Diels-Alder (IEDDA) reaction, as the name suggests, reverses these electronic requirements, employing an electron-poor diene and an electron-rich dienophile.[2] This reversal opens up new avenues for synthesis, allowing for the formation of highly functionalized six-membered rings that are often inaccessible through conventional methods.[1][3]

2-Oxo-2H-pyran-5-carboxylates have emerged as particularly effective dienes in IEDDA reactions. The electron-withdrawing carboxylate group at the C5 position, coupled with the inherent electron-deficient nature of the 2-pyrone ring system, significantly lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO).[1][4] This electronic characteristic makes them highly reactive towards electron-rich dienophiles such as enamines, enol ethers, and certain alkenes, driving the [4+2] cycloaddition forward.[1][5] The resulting bicyclic lactone products can then serve as versatile intermediates, often undergoing a retro-Diels-Alder reaction with the extrusion of CO2 to yield highly substituted aromatic or hydroaromatic compounds.[6][7][8]

Mechanism and Rationale: Why 2-Oxo-2H-pyran-5-carboxylates Excel as Dienes

The utility of 2-oxo-2H-pyran-5-carboxylates in IEDDA reactions stems from their unique electronic and structural features. The 2-pyrone core can be considered a 1,3-butadiene system with an electron-withdrawing carboxyl group and an electron-donating acyloxy group, leading to ambiphilic properties.[4] The presence of the ester group at the 3-position is often crucial for reactivity.[9]

The electron density distribution in the 2-pyrone ring is polarized, with the C4 and C6 positions being electron-deficient and the C3 and C5 positions having higher electron density.[4] This makes the C6 position electrophilic and the C3 position nucleophilic, predisposing the molecule to act as an excellent diene in IEDDA cycloadditions.[4]

The reaction typically proceeds through a concerted, though often asynchronous, transition state. However, in cases with highly polarized reactants, a stepwise mechanism involving a zwitterionic intermediate has been proposed.[3][4] The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder reaction, which is entropically favored by the release of a gaseous CO2 molecule, driving the reaction to completion and leading to the formation of a stable aromatic ring.[8]

Caption: General mechanism of the IEDDA reaction with 2-oxo-2H-pyran-5-carboxylate.

Experimental Protocols

This section provides a general, representative protocol for an IEDDA reaction. Researchers should note that optimal conditions (solvent, temperature, and reaction time) will vary depending on the specific substrates used.

Materials and Reagents
  • Diene: Ethyl this compound (or other alkyl ester)

  • Dienophile: N-vinylpyrrolidone, ethyl vinyl ether, or other suitable electron-rich alkene

  • Solvent: Dichloromethane (DCM), 1,2-dichloroethane (DCE), toluene, or ethyl acetate (EA) (anhydrous)

  • Catalyst (Optional): Lewis acids such as Zn(OTf)2 or Cu(OTf)2 may be used to enhance reactivity and control stereoselectivity, particularly in asymmetric syntheses.[5]

  • Inert Gas: Nitrogen or Argon

  • Standard laboratory glassware, stirring and heating apparatus, and purification equipment (e.g., silica gel for column chromatography).

General Reaction Setup

Reaction_Setup cluster_flask Reaction Flask cluster_workup Work-up & Purification A 1. Add Diene and Solvent B 2. Purge with Inert Gas A->B C 3. Add Dienophile (and Catalyst if used) B->C D 4. Heat to Reaction Temperature C->D E 5. Monitor Reaction by TLC/LC-MS D->E F 6. Quench Reaction (if necessary) E->F G 7. Solvent Evaporation F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for the IEDDA reaction.

Reaction Procedure (Non-Catalytic Example)
  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the this compound (1.0 eq).

  • Dissolve the diene in the chosen anhydrous solvent (e.g., toluene, 0.1 M concentration).

  • Add the electron-rich dienophile (1.1 - 1.5 eq) to the solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 130 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Reaction Procedure (Lewis Acid Catalyzed Example)

For reactions requiring Lewis acid catalysis to improve rate or selectivity, the following modifications can be made.[5][10]

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (e.g., Zn(OTf)2, 10 mol%).

  • Add the anhydrous solvent (e.g., DCE or ethyl acetate) and the this compound (1.0 eq).

  • Cool the mixture to the desired starting temperature (e.g., 0 °C or room temperature).

  • Slowly add the dienophile (1.2 eq) to the reaction mixture.

  • Stir the reaction at the specified temperature for the required time, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3 solution).

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Dry the organic layer, concentrate, and purify as described in the non-catalytic procedure.

Parameter Typical Conditions Notes
Diene Concentration 0.1 - 0.5 MHigher concentrations may accelerate the reaction.
Dienophile Stoichiometry 1.1 - 2.0 eqAn excess of the dienophile is often used to drive the reaction.
Solvent Toluene, Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Ethyl Acetate (EA)Solvent choice can influence reaction rate and selectivity.[5]
Temperature 25 - 130 °CHigher temperatures are often required for less reactive dienophiles.
Catalyst (Optional) Zn(OTf)₂, Cu(OTf)₂, Ni(II) complexesCan enhance rate and control stereochemistry.[5]
Reaction Time 2 - 48 hoursHighly dependent on the specific substrates and conditions.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a higher boiling point solvent, or extending the reaction time. The addition of a Lewis acid catalyst can also significantly improve yields.[5]

  • Side Reactions: The formation of byproducts can sometimes be an issue. Purification by column chromatography is often sufficient to isolate the desired product. If polymerization of the dienophile is observed, consider adding it slowly to the reaction mixture at a lower temperature.

  • Poor Stereoselectivity: For asymmetric reactions, the choice of chiral ligand and Lewis acid is critical for achieving high enantioselectivity. Screening of different catalysts and reaction conditions is often necessary.[5]

  • No Reaction: Ensure that the dienophile is sufficiently electron-rich. Substituents on the 2-pyrone ring can also impact reactivity; in some cases, a different substitution pattern may be required.[4]

Applications in Drug Discovery and Bioconjugation

The IEDDA reaction of 2-oxo-2H-pyran-5-carboxylates is a valuable tool for the synthesis of biologically active molecules and for bioconjugation.[6][7] The ability to rapidly construct complex, densely functionalized scaffolds makes this chemistry highly attractive for drug discovery programs.[1]

Synthesis of Complex Molecules

The bicyclic lactone products of these IEDDA reactions are versatile synthetic intermediates that can be further elaborated to access a wide range of molecular architectures, including those found in natural products.[6] For instance, the reaction has been used to synthesize chiral N-alkylindole derivatives and other bridged-ring molecules with multiple stereogenic centers.[5]

Bioconjugation

The IEDDA reaction is recognized as one of the fastest bioorthogonal reactions, making it ideal for applications in chemical biology.[11][12] While tetrazine-based IEDDA reactions are more common in this context, the principles can be extended. The rapid and specific nature of the reaction allows for the labeling of biomolecules in complex biological environments, often without the need for a catalyst.[12][13] This has significant implications for in vivo imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[11][12]

Applications_Workflow cluster_synthesis Small Molecule Synthesis cluster_bioconjugation Bioconjugation Pyran This compound IEDDA_small IEDDA Reaction Pyran->IEDDA_small Dienophile_small Electron-Rich Dienophile Dienophile_small->IEDDA_small Intermediate Bicyclic Lactone Intermediate IEDDA_small->Intermediate Product_small Complex Molecule / Drug Candidate Intermediate->Product_small Further Transformations Pyran_bio Pyran-Functionalized Biomolecule IEDDA_bio Bioorthogonal IEDDA Pyran_bio->IEDDA_bio Dienophile_bio Dienophile-Functionalized Probe/Drug Dienophile_bio->IEDDA_bio Conjugate Bioconjugate (e.g., ADC, Labeled Protein) IEDDA_bio->Conjugate

Caption: Applications of 2-pyrone IEDDA in synthesis and bioconjugation.

Conclusion

The use of 2-oxo-2H-pyran-5-carboxylates as dienes in inverse electron demand Diels-Alder reactions offers a robust and versatile strategy for the synthesis of complex organic molecules. The predictable reactivity, amenability to catalysis, and the synthetic utility of the resulting products make this a valuable addition to the toolkit of synthetic and medicinal chemists. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers looking to harness the power of this remarkable transformation.

References

  • Chen, J., et al. (2026). Asymmetric Inverse-Electron-Demand Diels–Alder Reaction of 2-Pyrones with Acyclic Indolyl Alkenes for the Synthesis of Chiral N-Alkylindoles. Organic Letters. [Link]

  • Huang, G., Kouklovsky, C., & de la Torre, A. (2021). Inverse-Electron-Demand Diels–Alder Reactions of 2-Pyrones: Bridged Lactones and Beyond. Chemistry – A European Journal, 27(15), 4760-4788. [Link]

  • Various Authors. (2024). Advancements in Inverse-Electron-Demand Diels–Alder Cycloaddition of 2-Pyrones: Mechanisms, Methodologies. International Journal of Advanced Pharmaceutical Sciences and Research. [Link]

  • Deng, L., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Angewandte Chemie International Edition, 46(40), 7644-7647. [Link]

  • Various Authors. (2025). The Mechanism of Inverse Electron Demand Diels-Alder Reaction and Its Applications. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Various Authors. (2024). Advancements in Inverse-Electron-Demand Diels–Alder Cycloaddition of 2-Pyrones: Mechanisms, Methodologies. Lattice Science Publication. [Link]

  • Chen, J., et al. (2026). Asymmetric Inverse-Electron-Demand Diels–Alder Reaction of 2-Pyrones with Acyclic Indolyl Alkenes for the Synthesis of Chiral N-Alkylindoles. ACS Publications. [Link]

  • Huang, G., Kouklovsky, C., & de la Torre, A. (2021). Inverse-electron-demand Diels-Alder (IEDDA) reactions of electron-poor 2-pyrones as electrophilic dienes have been extensively studied in the past fifty years. PubMed. [Link]

  • Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Various Authors. (2021). Stepwise mechanism of IEDDA reactions of 2‐pyrone. ResearchGate. [Link]

  • Pinto, S., et al. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 26(15), 4657. [Link]

  • Afarinkia, K., & Mahmood, F. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5651. [Link]

  • Tejero, T., et al. (2015). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 20(4), 6243-6281. [Link]

  • Various Authors. (2022). Applications of racemic IEDDA reactions of 2 pyrones and challenges of their enantioselective version. ResearchGate. [Link]

  • Various Authors. (2020). Diastereo‐ and Enantioselective Inverse‐Electron‐Demand Diels–Alder Cycloaddition between 2‐Pyrones and Acyclic Enol Ethers. ResearchGate. [Link]

  • Jørgensen, K. A., et al. (2005). The First Organocatalytic Enantioselective Inverse Electron-Demand Hetero-Diels-Alder Reaction. Angewandte Chemie International Edition, 44(8), 1213-1215. [Link]

  • Ye, Q., et al. (2015). Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications. Chemistry – An Asian Journal, 10(10), 2056-2067. [Link]

  • Lee, H., et al. (2020). Temporal Control of Efficient In Vivo Bioconjugation Using a Genetically Encoded Tetrazine-Mediated Inverse-Electron-Demand Diels-Alder Reaction. Bioconjugate Chemistry, 31(11), 2578-2585. [Link]

  • Afarinkia, K., & Mahmood, F. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. [Link]

  • Various Authors. (2017). Examples of bioorthogonal reactions useful for bioconjugation and general comments about their utility and challenges. ResearchGate. [Link]

  • Afarinkia, K., & Mahmood, F. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. ResearchGate. [Link]

  • Various Authors. (2022). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry, 20(33), 6649-6656. [Link]

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Application Note: Catalytic Decarboxylation Methods for 2-Oxo-2H-pyran-5-carboxylate Adducts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary

The 2-oxo-2H-pyran-5-carboxylate scaffold—most notably represented by methyl coumalate—is a highly versatile, electron-deficient diene platform in organic synthesis. Due to its pseudo-aromatic nature and dense functionalization, it readily participates in inverse electron-demand Diels-Alder (IEDDA) and formal [4+3] cycloadditions. The defining feature of this chemical platform is the thermodynamically driven decarboxylation of the resulting bridged bicyclic intermediates. The irreversible extrusion of carbon dioxide (


) acts as a powerful thermodynamic sink, driving complex cascade reactions toward stable, highly functionalized aromatic or conjugated systems such as benzoates, naphthalenes, and azepines.

This application note synthesizes field-proven methodologies, detailing the mechanistic causality and providing self-validating protocols for three distinct decarboxylative pathways.

Mechanistic Rationale: The Thermodynamic Driver

The reactivity of 2-oxo-2H-pyran-5-carboxylates is dictated by the delicate balance between their inherent resonance stabilization and the extreme ring strain generated upon cycloaddition. When methyl coumalate reacts with an electron-rich dienophile or a 1,3-dipole, it forms a highly strained oxabicyclo adduct.

Causality in Experimental Design: Why do these reactions rarely stop at the bicyclic stage? The bridging lactone moiety in the cycloadduct is perfectly aligned for a retro-Diels-Alder-type extrusion of


. This decarboxylation is not merely a side reaction; it is the engineered thermodynamic driving force. By removing 

from the system (often visible as effervescence, providing an internal visual validation of reaction progress), the equilibrium is irreversibly shifted toward the final aromatized or conjugated product.

GeneralMechanism Pyrone This compound (Electron-deficient Diene) Cycloaddition [4+2] or [4+3] Cycloaddition Pyrone->Cycloaddition Reactant Dienophile / 1,3-Dipole (Electron-rich) Reactant->Cycloaddition Bicyclic Bridged Bicyclic Intermediate (Highly Strained) Cycloaddition->Bicyclic Decarboxylation - CO2 (Thermodynamic Sink) Bicyclic->Decarboxylation Product Aromatized / Conjugated Product (Benzoates, Azepines, Naphthalenes) Decarboxylation->Product

General decarboxylative cascade of 2-oxo-2H-pyran-5-carboxylates.

Protocol 1: Organocatalytic Formal [4+3] Annulation to Azepines

This protocol leverages an unprecedented


-catalyzed tandem formal [4+3] cycloaddition/decarboxylation/isomerization of methyl coumalate with imine esters to yield functionalized seven-membered azepine derivatives [1].

Mechanistic Causality: Triethylamine (


) is specifically chosen as a mild base. A stronger base (e.g., DBU or alkoxides) would lead to the irreversible hydrolysis of the ester groups or rapid self-condensation of the imine. 

reversibly deprotonates the imine ester to generate a reactive 1,3-dipole equivalent, which subsequently attacks the electron-deficient methyl coumalate. Following the [4+3] annulation, the system undergoes spontaneous decarboxylation and a [1,5]-H shift to achieve the thermodynamically stable azepine core.

AzepinePathway Imine Imine Ester Dipole 1,3-Dipole Equivalent Imine->Dipole Deprotonation Base Et3N (Mild Base) Base->Dipole Annulation Formal[4+3] Annulation Dipole->Annulation Coumalate Methyl Coumalate Coumalate->Annulation Adduct Bicyclic Adduct Annulation->Adduct Decarb Decarboxylation (-CO2) Adduct->Decarb Shift [1,5]-H Shift (Isomerization) Decarb->Shift Azepine Functionalized Azepine Shift->Azepine

Et3N-catalyzed [4+3] annulation and decarboxylation pathway to azepines.

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL Schlenk tube and equip it with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon).

  • Reagent Loading: Add methyl coumalate (0.40 mmol, 1.0 equiv) and the selected imine ester (0.50 mmol, 1.25 equiv) to the flask.

  • Solvent & Catalyst: Dissolve the mixture in 2.0 mL of anhydrous

    
    . Add 
    
    
    
    (0.08 mmol, 20 mol%) dropwise via syringe.
  • Reaction: Stir the mixture at room temperature. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The evolution of micro-bubbles (

    
    ) indicates the successful formation and subsequent breakdown of the bicyclic intermediate.
    
  • Workup: Once the starting material is consumed (typically 12-24 hours), quench the reaction with saturated aqueous

    
     (5 mL) and extract with 
    
    
    
    (3 × 5 mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography on silica gel to isolate the azepine derivative.
    

Protocol 2: IEDDA / Decarboxylation to Bio-based Benzoates

Methyl coumalate, derived from biorenewable malic acid, acts as an excellent diene in Inverse Electron-Demand Diels-Alder (IEDDA) reactions. When reacted with electron-rich dienophiles (e.g., vinyl ethers or ketals), it forms highly functionalized benzoates after decarboxylation and elimination [2].

Mechanistic Causality: The electron-withdrawing ester group at the C5 position of the pyrone lowers the LUMO of the diene, making it highly reactive toward the HOMO of electron-rich dienophiles. The reaction is often run under solvent-free thermal conditions to maximize collision frequency and drive the elimination of the alcohol/alkoxy leaving group post-decarboxylation, ensuring complete aromatization.

Step-by-Step Methodology
  • Setup: In a heavy-walled glass pressure tube, combine methyl coumalate (1.0 mmol) and the electron-rich dienophile (e.g., ethyl vinyl ether, 3.0 mmol, excess).

  • Thermal Activation: Seal the tube and heat the mixture to 120–140 °C using an oil bath. Note: No metal catalyst is required, preserving the "green" profile of this bio-based upgrading sequence.

  • Monitoring: Self-Validation: The pressure tube will experience a slight pressure increase due to

    
     generation. Cool the tube to room temperature before carefully venting and checking progress via crude 
    
    
    
    NMR (monitoring the disappearance of the pyrone alkene protons at
    
    
    6.3 and 7.8 ppm).
  • Isolation: Once complete, remove the unreacted volatile dienophile under vacuum. Purify the resulting crude benzoate via recrystallization (if solid) or short-path distillation.

Protocol 3:[4+2] Cycloaddition with Arynes for Multisubstituted Naphthalenes

Recent advances have demonstrated that 2-pyrones react rapidly with aryne intermediates (generated in situ from o-silylaryl triflates) to yield multisubstituted naphthalenes [3].

Mechanistic Causality: Arynes are exceptionally reactive, highly strained dienophiles. Generating them slowly via fluoride-induced cleavage of o-silylaryl triflates ensures that the local concentration of benzyne remains low, preventing aryne dimerization. The [4+2] cycloaddition with the 2-pyrone is nearly instantaneous, and the massive steric and electronic strain of the resulting oxabenzobicyclo[2.2.2]octatriene intermediate forces immediate, spontaneous decarboxylation at room temperature to restore aromaticity.

Step-by-Step Methodology
  • Preparation: In a dry 15 mL round-bottom flask under Argon, add the substituted this compound (0.50 mmol, 1.0 equiv) and Cesium Fluoride (CsF) (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add 4.0 mL of anhydrous Acetonitrile (

    
    ).
    
  • Aryne Generation: Slowly add the o-silylaryl triflate (0.75 mmol, 1.5 equiv) dropwise over 10 minutes at room temperature.

  • Reaction: Stir at room temperature for 4–6 hours. Self-Validation: The reaction mixture will often change color as the aryne is consumed and the naphthalene core forms. Complete consumption of the pyrone can be verified by GC-MS.

  • Workup: Dilute with Ethyl Acetate (10 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify the multisubstituted naphthalene via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes of the three decarboxylative cascade methodologies discussed.

MethodologyPrimary ReactantsCatalyst / ReagentTemp.Driving ForceTarget ScaffoldTypical Yield
Formal[4+3] Annulation Methyl coumalate + Imine esters

(20 mol%)
25 °C

loss + [1,5]-H shift
Functionalized Azepines65–85%
IEDDA Cascade Methyl coumalate + Vinyl ethersNone (Thermal)120 °C

loss + ROH elimination
Bio-based Benzoates75–95%
Aryne[4+2] Cycloaddition 2-Pyrone + o-Silylaryl triflateCsF (3.0 equiv)25 °C

loss + Aromatization
Multisubstituted Naphthalenes60–90%

Table 1: Comparison of catalytic and thermal decarboxylative coupling methods for 2-pyrone adducts.

References

  • Title: Et3N-Catalyzed Tandem Formal [4 + 3] Annulation/Decarboxylation/Isomerization of Methyl Coumalate with Imine Esters: Access to Functionalized Azepine Derivatives Source: Organic Letters (American Chemical Society) URL: [Link] [1]

  • Title: Upgrading malic acid to bio-based benzoates via a Diels–Alder-initiated sequence with the methyl coumalate platform Source: RSC Advances (Royal Society of Chemistry) URL: [Link] [2]

  • Title: Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates Source: RSC Publishing (Royal Society of Chemistry) URL: [Link] [3]

Advanced Synthesis of Pharmaceutical Scaffolds via 2-Oxo-2H-pyran-5-carboxylate (Methyl Coumalate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 2-oxo-2H-pyran-5-carboxylate scaffold (commonly known as methyl coumalate ) represents a versatile, bio-renewable platform molecule in modern pharmaceutical synthesis. Derived from malic acid, it functions as a "chameleon" reagent, capable of two distinct modes of reactivity:

  • Electrophilic Diene (IEDDA): It participates in Inverse Electron Demand Diels-Alder reactions to construct highly substituted benzoates, biaryls, and terephthalates —key motifs in kinase inhibitors and NSAIDs.

  • Michael Acceptor/Electrophile: It undergoes nucleophilic ring-opening/recyclization with amines to generate 2-pyridones , a privileged structure in cardiotonic agents (e.g., Milrinone analogs) and antivirals.

This guide provides validated protocols for the preparation of methyl coumalate and its subsequent conversion into high-value pharmaceutical intermediates, emphasizing regiocontrol and scalability.

Master Synthetic Workflow

The following diagram illustrates the divergent utility of the methyl coumalate platform, originating from bio-based malic acid.

G Malic L-Malic Acid (Bio-feedstock) Coumalic Coumalic Acid Malic->Coumalic H2SO4, oleum Cyclodimerization MC Methyl Coumalate (this compound) Coumalic->MC MeOH, H+ IEDDA_Path IEDDA Cycloaddition (-CO2) MC->IEDDA_Path + Electron-Rich Alkene/Alkyne Nu_Path Nucleophilic Exchange MC->Nu_Path + Primary Amine (R-NH2) Benzoate Functionalized Benzoates/Biaryls IEDDA_Path->Benzoate Aromatization Pyridone N-Substituted 2-Pyridones Nu_Path->Pyridone Recyclization

Figure 1: Divergent synthesis of aromatic and heteroaromatic scaffolds from the methyl coumalate platform.

Protocol A: Scalable Preparation of Methyl Coumalate

Objective: Synthesis of the core reagent from L-Malic acid.

This protocol utilizes the von Pechmann self-condensation method, optimized for safety and yield.

Materials
  • Reagents: L-Malic acid (99%), Sulfuric acid (conc.), Fuming sulfuric acid (20% oleum), Methanol (anhydrous).

  • Equipment: 1L Round-bottom flask, mechanical stirrer (essential due to viscosity), ice bath, reflux condenser.

Step-by-Step Methodology
  • Acid Activation: In a 1L flask, place 100 mL of concentrated H₂SO₄. Cool to 0°C.

  • Addition: Slowly add 100 g of L-Malic acid with vigorous stirring. Caution: Exothermic.

  • Cyclodimerization: Add 50 mL of fuming sulfuric acid (20% oleum) dropwise.

  • Heating: Heat the mixture to 70°C for 4 hours. The solution will turn dark red/brown and evolve gas (CO). Ensure proper ventilation.

  • Quench: Cool to RT and pour onto 500g of crushed ice. Filter the precipitated crude Coumalic Acid .

  • Esterification: Suspend the crude acid in 200 mL Methanol. Add 5 mL conc. H₂SO₄ and reflux for 3 hours.

  • Isolation: Concentrate methanol in vacuo. Pour residue into ice water. Neutralize with Na₂CO₃ to pH 7-8.

  • Purification: Filter the solid precipitate. Recrystallize from Methanol/Water (1:1).

Expected Yield: 40-50% (over two steps). Characterization:

  • Appearance: Light yellow/tan crystalline solid.

  • MP: 74-76°C.

  • 1H NMR (CDCl3): δ 8.35 (d, 1H), 7.80 (dd, 1H), 6.35 (d, 1H), 3.90 (s, 3H).

Protocol B: Synthesis of Biaryl Scaffolds via IEDDA

Application: Preparation of functionalized benzoate intermediates for kinase inhibitors.

Methyl coumalate acts as an electron-deficient diene. It reacts with electron-rich dienophiles (e.g., enamines, vinyl ethers, or alkynes) followed by a retro-Diels-Alder loss of CO₂ to generate aromatic systems.

Reaction Mechanism

The reaction proceeds via a [4+2] cycloaddition to form a bicyclic lactone intermediate, which spontaneously extrudes CO₂ (driving force) to restore aromaticity.

IEDDA MC Methyl Coumalate (Diene) TS [4+2] Bicyclic Intermediate MC->TS Heat/Lewis Acid Dienophile Styrene/Alkyne (Dienophile) Dienophile->TS CO2 CO2 (Gas) TS->CO2 Product Biaryl Benzoate TS->Product -CO2 Aromatization

Figure 2: Mechanism of the Inverse Electron Demand Diels-Alder (IEDDA) aromatization sequence.

Experimental Protocol

Target: Methyl biphenyl-3-carboxylate (Biaryl scaffold).

  • Setup: Flame-dry a 50 mL Schlenk tube under Argon.

  • Loading: Charge with Methyl Coumalate (1.0 equiv, 154 mg) and Phenylacetylene (1.5 equiv).

  • Solvent: Add o-Xylene (3 mL). Note: High-boiling solvents are required for the thermal elimination of CO₂.

  • Reaction: Seal the tube and heat to 140°C for 12-16 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The fluorescent spot of coumalate will disappear.

  • Workup: Cool to RT. Evaporate solvent under reduced pressure.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Parameter: Regioselectivity. In IEDDA reactions of methyl coumalate, the ester group at C5 directs the incoming nucleophilic dienophile.

  • Electron-Rich Dienophiles (e.g., Vinyl Ethers): The nucleophilic carbon attacks C6 of the pyrone (para to the ester).

  • Sterics: Bulky groups on the dienophile generally favor the para position relative to the ester.

Protocol C: Synthesis of 2-Pyridones via Nucleophilic Exchange

Application: Synthesis of N-substituted-2-pyridone-5-carboxylates (PDE3 inhibitor/Milrinone analog scaffolds).

This pathway exploits the susceptibility of the pyrone ring to nucleophilic attack by primary amines.

Experimental Protocol

Target: Methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

  • Reagents: Methyl Coumalate (1.0 equiv), Benzylamine (1.2 equiv).

  • Solvent: Methanol (0.5 M concentration).

  • Procedure:

    • Dissolve methyl coumalate in Methanol at Room Temperature.

    • Add Benzylamine dropwise. The solution may turn yellow/orange.

    • Stir at RT for 2 hours to form the open-chain enamine intermediate.

    • Cyclization: Heat the mixture to reflux (65°C) for 4 hours.

  • Workup: Cool to 0°C. The product often crystallizes directly from the reaction mixture.

  • Filtration: Collect the solid, wash with cold methanol/ether.

Data Summary: Amine Scope & Yields

Amine EntryR-GroupConditionsYield (%)Pharmaceutical Relevance
1 H (NH₄OH)RT -> Reflux85%6-Hydroxynicotinic acid core
2 BenzylMeOH, Reflux92%Perampanel/Milrinone analogs
3 4-MethoxybenzylMeOH, Reflux88%PMB-protected scaffold
4 2-AminoethanolEtOH, Reflux78%Hydrophilic linker attachment

Troubleshooting & Optimization Guide

Common Failure Modes
IssueCauseCorrective Action
Incomplete IEDDA Reaction Temperature too low for CO₂ extrusion.Switch solvent from Toluene (110°C) to Xylene (140°C) or Mesitylene (165°C).
Regioisomer Mixtures Weak electronic bias in dienophile.Use Lewis Acid catalysis (e.g., ZnBr₂ or Eu(fod)₃) to enhance the LUMO coefficient at C6.
Polymerization (Pyridones) Concentration too high during amine addition.Dilute reaction to 0.1 M during the initial mixing phase to prevent intermolecular polymerization.
Low Yield (Coumalate Prep) Incomplete decarboxylation of Malic Acid.Ensure temperature reaches 100°C during the sulfuric acid step; ensure vigorous stirring of the viscous slurry.
Green Chemistry Considerations
  • Atom Economy: The pyridone synthesis is highly atom-economical, producing only water as a byproduct.

  • Bio-Sourcing: Malic acid is readily available from fermentation processes, making methyl coumalate a renewable "green" aromatic precursor compared to petro-derived terephthalates.

References

  • Preparation of Coumalic Acid/Methyl Coumalate

    • Lee, J. J., et al. "Upgrading Malic Acid to Bio-based Benzoates via a Diels–Alder-Initiated Sequence with the Methyl Coumalate Platform." RSC Advances, 2014.

    • Wiley, R. H., Smith, N. R. "Coumalic Acid."[1][2][3][4] Organic Syntheses, Coll.[5] Vol. 4, p. 201, 1963.

  • Inverse Electron Demand Diels-Alder (IEDDA)

    • Posner, G. H., et al. "Diels-Alder Reactions of 2-Pyrones." Tetrahedron, 1982.
    • Goossen, L. J., et al. "Synthesis of Biaryls via Decarboxylative Coupling." Science, 2006. (Contextual relevance to biaryl synthesis).
    • Review: "2H-Pyran-2-ones and their annelated analogs as multifaceted building blocks." ResearchGate.[6]

  • Pyridone Synthesis & Pharmaceutical Relevance

    • Linn, B. O. "6-Hydroxynicotinic Acid." Organic Syntheses, Coll.[5] Vol. 4, p. 518, 1963.

    • "Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3)." Bioorganic & Medicinal Chemistry Letters, 2012.

    • BenchChem Application Note: "One-Pot Synthesis of Substituted 2-Pyridones."

Sources

Application Notes and Protocols: Photochemical [2+2] Cycloaddition of 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Light to Forge Complexity

The photochemical [2+2] cycloaddition stands as one of the most powerful and frequently utilized methods in organic synthesis for the construction of cyclobutane rings.[1][2] This reaction, which involves the union of two unsaturated systems upon photoexcitation, offers a direct and atom-economical route to four-membered carbocycles, which are key structural motifs in numerous natural products and serve as versatile synthetic intermediates.[3][4] Among the various substrates amenable to this transformation, 2-oxo-2H-pyrans, and specifically their 5-carboxylate derivatives, represent a class of compounds with significant synthetic potential due to the rich functionality embedded within their structure.[5][6]

The 2-oxo-2H-pyran (or 2-pyrone) ring system is a prevalent scaffold in a multitude of natural products exhibiting a wide array of biological activities, including antifungal, cytotoxic, and neurotoxic properties.[7][8] The electron-withdrawing carboxylate group at the 5-position modulates the electronic properties of the diene system, influencing the regioselectivity and stereoselectivity of the cycloaddition. This application note provides a comprehensive guide to the photochemical [2+2] cycloaddition of 2-oxo-2H-pyran-5-carboxylate, detailing the underlying mechanistic principles, providing a robust experimental protocol, and exploring the applications of the resulting cycloadducts in the realm of drug discovery and development.

Theoretical Framework: Mechanism and Selectivity

The photochemical [2+2] cycloaddition of an enone system, such as a 2-oxo-2H-pyran, with an alkene typically proceeds through a stepwise mechanism involving a triplet diradical intermediate.[9] The process is initiated by the photoexcitation of the this compound from its ground state (S₀) to a singlet excited state (S₁). This is followed by a rapid intersystem crossing (ISC) to the more stable triplet excited state (T₁).[9]

The triplet state of the pyranone then interacts with a ground-state alkene to form a triplet exciplex, which subsequently collapses to a 1,4-diradical intermediate. Spin inversion of this diradical to the singlet state allows for bond formation to close the cyclobutane ring.

The regioselectivity of the cycloaddition—that is, the orientation in which the alkene adds across the pyranone double bonds—can be influenced by several factors, including the substitution pattern of both the pyranone and the alkene, as well as the solvent polarity.[10][11][12] For 2-oxo-2H-pyran systems, cycloaddition can occur at either the C3-C4 or the C5-C6 double bond. The presence of the carboxylate group at the 5-position generally favors addition at the C3-C4 double bond due to electronic effects.[11] The stereoselectivity of the reaction is often dictated by the approach of the alkene to the excited pyranone, aiming to minimize steric interactions in the transition state leading to the diradical intermediate.

Visualizing the Reaction Pathway

To better understand the sequence of events in this photochemical reaction, the following workflow diagram illustrates the key steps from photoexcitation to product formation.

G cluster_0 Reaction Initiation cluster_1 Cycloaddition Cascade A This compound (S₀) B Singlet Excited State (S₁) A->B hν (UV light) C Triplet Excited State (T₁) B->C Intersystem Crossing (ISC) E Triplet Exciplex C->E + Alkene D Alkene D->E F 1,4-Diradical Intermediate E->F Collapse G Singlet Diradical F->G Spin Inversion H Cyclobutane Adduct G->H Ring Closure

Caption: Workflow of the photochemical [2+2] cycloaddition.

Detailed Experimental Protocol

This protocol outlines a general procedure for the photochemical [2+2] cycloaddition of a methyl this compound with a generic alkene. Safety Precaution: Photochemical reactions should be carried out in a well-ventilated fume hood, and appropriate eye protection (UV-blocking safety glasses) must be worn at all times.

Materials and Equipment:

  • Methyl this compound

  • Alkene (e.g., cyclohexene, styrene)

  • Anhydrous solvent (e.g., acetonitrile, acetone)[9]

  • Photosensitizer (optional, e.g., acetone, benzophenone)[13]

  • Photoreactor equipped with a medium-pressure mercury lamp or LEDs of appropriate wavelength

  • Quartz reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Silica gel for column chromatography

  • NMR spectrometer, Mass spectrometer, and IR spectrophotometer for product characterization

Step-by-Step Procedure:

  • Reagent Preparation:

    • Ensure all reagents are pure and solvents are anhydrous. The presence of water or other impurities can quench the excited state and lead to side reactions.

    • Prepare a solution of methyl this compound (1.0 eq) and the alkene (1.5-5.0 eq) in the chosen solvent. The concentration should typically be in the range of 0.01-0.1 M. Using an excess of the alkene can help to minimize photodimerization of the pyranone.[9]

    • If a photosensitizer is used, add it to the solution at a concentration of 0.1-1.0 eq. Acetone can often serve as both the solvent and the photosensitizer.[9][13]

  • Reaction Setup:

    • Transfer the solution to a quartz reaction vessel. Quartz is necessary as it is transparent to the UV light required for the reaction.

    • Degas the solution for 15-30 minutes by bubbling a gentle stream of inert gas (nitrogen or argon) through it. This is crucial to remove dissolved oxygen, which can quench the triplet excited state and lead to undesired side products.[9]

    • Seal the reaction vessel and place it in the photoreactor. Ensure the vessel is positioned to receive uniform irradiation.

  • Irradiation:

    • Begin irradiation with the light source. The reaction progress should be monitored periodically by techniques such as TLC, GC, or ¹H NMR.

    • The reaction time can vary from a few hours to several days depending on the reactivity of the substrates, the concentration, and the intensity of the light source. Over-irradiation should be avoided as it can lead to product decomposition.

  • Workup and Purification:

    • Once the reaction is complete (as determined by monitoring), stop the irradiation and allow the reaction mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclobutane adduct(s).

  • Characterization:

    • The structure and stereochemistry of the purified product(s) should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. In some cases, X-ray crystallographic analysis may be necessary to unequivocally determine the stereochemistry.[11]

Data Presentation and Expected Outcomes

The success of the photochemical [2+2] cycloaddition can be evaluated based on the yield of the desired cycloadduct and the observed regio- and stereoselectivity. The following table provides a summary of expected outcomes based on literature precedents for the reaction of 2-oxo-2H-pyran-3-carboxylates, which serve as a close proxy.[11]

Alkene PartnerSolventPhotosensitizerTypical Yield (%)Major RegioisomerReference
StyreneAcetonitrileNoneModerate3,4-adduct[11]
1,1-DiphenylethyleneAcetonitrileNoneModerate3,4-adduct[11]
CyclohexeneAcetoneAcetoneGood3,4-adduct[14]

Note: Yields and selectivities are highly dependent on the specific substrates and reaction conditions.

Applications in Drug Development

The cyclobutane-containing products derived from the photochemical [2+2] cycloaddition of 2-oxo-2H-pyran-5-carboxylates are valuable scaffolds in medicinal chemistry. The strained four-membered ring can be strategically manipulated through ring-opening or ring-expansion reactions to access a variety of other cyclic and acyclic structures.[2][3]

The pyran-based moiety itself is a recognized pharmacophore present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][15] The functional handles present in the cycloadducts, such as the ester and lactone, provide convenient points for further chemical modification, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation - Inefficient light source or incorrect wavelength.- Presence of quenching impurities (e.g., oxygen, water).- Low concentration of reactants.- Ensure the lamp is functioning correctly and is of the appropriate wavelength for excitation.- Thoroughly degas the solvent and use anhydrous conditions.- Increase the concentration of the reactants.
Formation of multiple products/low selectivity - Competing side reactions (e.g., photodimerization).- Non-optimal solvent choice.- Increase the excess of the alkene partner.- Screen different solvents of varying polarity.- Consider using a triplet photosensitizer to favor the desired reaction pathway.
Product decomposition - Over-irradiation.- Monitor the reaction closely and stop it once the starting material is consumed.- Use a filter to cut off shorter, higher-energy wavelengths if necessary.

Conclusion

The photochemical [2+2] cycloaddition of this compound offers a versatile and powerful strategy for the synthesis of complex cyclobutane derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively harness this transformation to generate novel molecular architectures with significant potential in drug discovery and organic synthesis. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists working in this exciting area of photochemistry.

References

  • Photocycloaddition reactions of 2-pyrones. ResearchGate. Available at: [Link]

  • [2+2]Photocycloaddition of 5,6-Substituted 2-Oxo-2H-pyran-3-carboxylates with Alkenes. HETEROCYCLES. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Benzocyclobutanes through Ring Transformation Reactions of 2 H -pyran-2-ones - ResearchGate. ResearchGate. Available at: [Link]

  • [2+2]photocycloaddition of 5,6-substituted 2-oxo-2h-pyran-3-carboxylates with alkenes. HETEROCYCLES. Available at: [Link]

  • Photochemical reactions of 2-pyrone and thermal reactions of the 2-pyrone photoproducts. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]

  • Photochemical [2+2] cycloadditions. ResearchGate. Available at: [Link]

  • A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. Available at: [Link]

  • Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. University of Regensburg. Available at: [Link]

  • Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube. Available at: [Link]

  • Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Journal of Taibah University Medical Sciences. Available at: [Link]

  • Enone–alkene cycloadditions - Wikipedia. Wikipedia. Available at: [Link]

  • Photochemical [2 + 2] Cycloadditions. IV. Cycloaddition of 2-Cyclopentenone to Some (omega--1)-Alken-1-ols. SciSpace. Available at: [Link]

  • Regio control in [2+2] photocycloaddition. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. MDPI. Available at: [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. Semantic Scholar. Available at: [Link]

  • Eur J Org Chem - 2019 - Sarkar - 2 2 Photochemical Cycloaddition in Organic Synthesis. Wiley Online Library. Available at: [Link]

  • Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds. Frontiers. Available at: [Link]

  • Photochemical 2 + 2 cycloaddition via a cation-radical chain reaction. RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. MDPI. Available at: [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Available at: [Link]

  • 2H-Pyran-2-ones: Structures, syntheses, transformations, applications. ResearchGate. Available at: [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. Bentham Science. Available at: [Link]

Sources

Application Note: Scalable Synthesis of Methyl 2-Oxo-2H-pyran-5-carboxylate from Malic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a scalable, robust protocol for synthesizing Methyl 2-oxo-2H-pyran-5-carboxylate (Methyl Coumalate) starting from L-Malic Acid .

Historically, the synthesis of the intermediate Coumalic Acid relied on the Von Pechmann method (1891), utilizing fuming sulfuric acid (Oleum).[1] While effective on a gram scale, the Oleum route presents significant process safety hazards for scale-up, including violent exotherms, high viscosity, and "runaway" carbon monoxide (CO) evolution.

This Application Note introduces a Solvent-Assisted Process (based on Kraus et al. and Iowa State University methodologies) that utilizes 1,2-Dichloroethane (DCE) or equivalent chlorinated solvents. This modification mitigates heat transfer limitations and eliminates the need for Oleum, rendering the process viable for pilot-scale production.

Key Advantages of this Protocol:

  • Safety: Eliminates fuming sulfuric acid (Oleum).

  • Scalability: Solvent system manages viscosity and heat dissipation.

  • Purity: Minimizes "resinification" (tar formation) common in neat acid reactions.

Scientific Foundation & Mechanism

The transformation of Malic Acid to Coumalic Acid is a complex acid-catalyzed cascade involving protonation, decarbonylation, and self-condensation.

Reaction Mechanism
  • Decarbonylation: In strong acid, Malic Acid is protonated and loses water and Carbon Monoxide (CO) to form Formylacetic Acid (in situ).

  • Dimerization: Two molecules of Formylacetic acid condense.

  • Cyclization: The dimer undergoes dehydration and ring closure to form Coumalic Acid .

  • Esterification: The resulting acid is esterified with Methanol to yield the target carboxylate.

Mechanistic Pathway (DOT Diagram)

Mechanism cluster_0 Stage 1: In-Situ Generation cluster_1 Stage 2: Condensation cluster_2 Stage 3: Functionalization Malic L-Malic Acid Protonated Protonated Intermediate Malic->Protonated + H+ Formyl Formylacetic Acid (Enol Form) Protonated->Formyl - H2O CO CO (Gas) + H2O Protonated->CO Dimer Acyclic Dimer Formyl->Dimer x2 Self-Condensation Coumalic Coumalic Acid (Solid) Dimer->Coumalic - H2O Cyclization MethylCoum Methyl 2-oxo-2H-pyran- 5-carboxylate Coumalic->MethylCoum + MeOH / H+

Figure 1: Mechanistic pathway from Malic Acid to Methyl Coumalate showing critical decarbonylation and condensation steps.

Critical Process Parameters (CPP)

Success in this synthesis relies on controlling three variables:

ParameterSpecificationScientific Rationale
Acid Strength 98% H₂SO₄ (Conc.)[1][2]Sufficient to catalyze decarbonylation without the extreme corrosivity of Oleum. Water generated must be managed.
Temperature 80°C – 100°C< 70°C: Reaction stalls; accumulation of intermediate. > 110°C: Rapid tar formation (resinification) and blackening of product.
Off-Gas Rate Controlled RampThe reaction generates 1 mole of CO gas per mole of Malic Acid. Rapid heating causes foaming and pressure spikes.
Solvent Ratio 4-6 mL DCE / g Malic AcidMaintains slurry fluidity and acts as a heat sink to prevent localized hotspots.

Experimental Protocol

Part A: Synthesis of Coumalic Acid (Scalable Solvent Method)

Safety Note: This reaction generates Carbon Monoxide (CO), a colorless, odorless, toxic gas. All operations must be performed in a properly functioning fume hood with CO monitoring.

Materials:
  • L-Malic Acid (Powder, technical grade or better)[3]

  • Sulfuric Acid (98%, Concentrated)[1][2]

  • 1,2-Dichloroethane (DCE) [Note 1]

  • Ice (for quenching)[4]

Workflow:
  • Reactor Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with:

    • Mechanical overhead stirrer (essential for slurry handling).

    • Reflux condenser.[5]

    • Internal temperature probe.

    • Gas outlet connected to a bubbler (to monitor CO evolution).

  • Charging:

    • Charge L-Malic Acid (1.0 equiv) into the reactor.

    • Add 1,2-Dichloroethane (DCE) (approx. 4.0 mL per gram of Malic Acid).

    • Observation: The mixture will be a white suspension.

  • Acid Addition:

    • Add Concentrated H₂SO₄ (2.0 - 4.0 equiv) slowly to the suspension at room temperature.

    • Note: A slight exotherm may occur.

  • Reaction (The "Aging" Step):

    • Heat the mixture to 85°C .

    • Critical Observation: At approx. 55-60°C, gas evolution (CO) will begin. Ensure the bubbler is active but not violent.

    • Maintain 85°C for 12–16 hours . The suspension will turn yellow, then orange.

    • Endpoint: Cessation of gas evolution indicates reaction completion.

  • Quench & Isolation:

    • Cool the reaction mixture to room temperature (20°C).

    • Decant the DCE layer (if distinct) or pour the entire slurry slowly onto crushed ice (approx. 4x weight of acid).

    • Stir the aqueous slurry for 1–2 hours to allow Coumalic Acid to precipitate fully.

    • Filtration: Filter the solid crude acid using a Büchner funnel.[4][6]

    • Wash: Wash with ice-cold water (3x) to remove residual sulfuric acid.

    • Drying: Dry the pale yellow solid in a vacuum oven at 40°C.

Typical Yield: 60–75% Appearance: Pale yellow to tan powder.

Part B: Esterification to Methyl this compound
Materials:
  • Crude Coumalic Acid (from Part A)

  • Methanol (Anhydrous)

  • Concentrated H₂SO₄ (Catalytic) or Thionyl Chloride (SOCl₂)

Workflow (Fischer Esterification):
  • Dissolution: Suspend Coumalic Acid (10 g) in Methanol (50 mL) .

  • Catalyst Addition: Add Concentrated H₂SO₄ (0.5 mL) dropwise.

    • Alternative: For higher conversion, add Thionyl Chloride (1.2 equiv) dropwise at 0°C, then warm.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours . The solid should dissolve, forming a clear solution.

  • Workup:

    • Concentrate the solution under reduced pressure to ~20% volume.

    • Cool to 0°C. The methyl ester often crystallizes directly.

    • If no crystals form, pour residue into ice water and extract with Ethyl Acetate or Dichloromethane.

  • Purification: Recrystallize from Methanol/Water or minimal hot Methanol.

Target Product: Methyl this compound.[7][8][9] Melting Point: 74–76°C.

Process Visualization

Scalable Workflow Diagram

Workflow cluster_safety Safety Controls start Start: Malic Acid + DCE acid_add Add H2SO4 (Conc) (Controlled Rate) start->acid_add heat Heat to 85°C (Monitor CO Evolution) acid_add->heat react Reaction: 12-16 Hours Gas Evolution Stops heat->react scrubber CO Scrubber/Vent heat->scrubber Off-gas quench Quench into Crushed Ice react->quench filter Filtration & Water Wash quench->filter dry Isolate Coumalic Acid filter->dry esterify Esterification (MeOH / H+) dry->esterify final Methyl Coumalate (Crystalline Solid) esterify->final

Figure 2: Process flow diagram emphasizing the critical CO monitoring and quenching steps.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Black/Tarred Product Temperature too high (>100°C) or "Hotspots".Ensure efficient stirring. Use DCE solvent method rather than neat acid.[1][3] Reduce bath temperature.
Low Yield Incomplete reaction or loss during quench.Ensure CO evolution has completely stopped before quenching. Do not use too much water during the wash (Coumalic acid has slight water solubility).
Product is Red/Brown Impurities/Oligomers.Recrystallize from Methanol.[3][4][10] Use activated carbon (charcoal) during the esterification step to decolorize.
Violent Foaming Heating too fast.Ramp temperature slowly (5°C/10 min) through the 50–70°C window where decarboxylation initiates.

Notes

[Note 1] Solvent Selection: While 1,2-Dichloroethane (DCE) is the preferred solvent for yield and scalability in the patent literature, it is a Class 1 solvent. For strictly Green Chemistry applications, researchers are investigating flow chemistry setups to manage the neat reaction safely. However, for batch scale-up, DCE remains the standard for heat management.

References

  • Von Pechmann, H. (1891).[2] Ueber die Spaltung der Aepfelsäure durch concentrirte Schwefelsäure. Berichte der deutschen chemischen Gesellschaft. (Historical Foundation)

  • Wiley, R. H., & Smith, N. R. (1951). Coumalic Acid.[1][2][3][4][6][11][12] Organic Syntheses, Coll.[3][4][10] Vol. 4, p.201. [Link] (Standard Lab Scale / Oleum Method)

  • Kraus, G. A., et al. (2017). Synthesis of coumalic acid.[1][2][3][4][10][12] U.S. Patent No. 9,617,236. Washington, DC: U.S. Patent and Trademark Office. (The Scalable DCE Protocol)

  • Lee, D. S., et al. (2016). Flow synthesis of coumalic acid and its derivatization.[13] Reaction Chemistry & Engineering, 1(5), 505-509. [Link] (Flow Chemistry Alternative)

Sources

Application Note: Polymerization Techniques for 2-Oxo-2H-pyran-5-carboxylate Based Monomers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes current methodologies for polymerizing 2-Oxo-2H-pyran-5-carboxylate monomers (coumalates), focusing on bio-based synthesis, step-growth polymerization, and Diels-Alder modifications.

Abstract

The transition toward sustainable, bio-derived therapeutics and materials has elevated the status of This compound (coumalate) derivatives. Synthesized from malic acid, these monomers possess a unique pseudo-aromatic lactone ring (2-pyrone) that offers dual functionality: it serves as a rigid scaffold for high-performance polyesters and as a diene for Diels-Alder (DA) cycloadditions. This guide details the protocols for synthesizing the monomer, polymerizing it via melt polycondensation to retain the photo-active pyrone ring, and utilizing DA chemistry for post-polymerization modification.

Part 1: Monomer Synthesis & Validation

Before polymerization, the monomer must be synthesized with high purity to ensure stoichiometric balance during step-growth reactions. The standard route utilizes the acid-catalyzed dimerization of malic acid.

Mechanism of Action

The synthesis follows the von Pechmann reaction. Two molecules of malic acid undergo dehydration and decarbonylation in fuming sulfuric acid to form Coumalic Acid (2-oxo-2H-pyran-5-carboxylic acid). Subsequent esterification yields the polymerizable monomer, typically Methyl Coumalate .[1]

Protocol: Synthesis of Methyl Coumalate

Safety: Fuming sulfuric acid is highly corrosive. Perform all steps in a fume hood.

Reagents:

  • L-Malic Acid (99%)

  • Sulfuric Acid (98%) & Fuming Sulfuric Acid (20% free SO₃)

  • Methanol (Anhydrous)

  • Thionyl Chloride (SOCl₂) or Acid Catalyst

Step-by-Step Workflow:

  • Acidolysis: In a round-bottom flask, suspend 100 g of L-Malic acid in 150 mL of concentrated H₂SO₄ .

  • Addition: Dropwise add 50 mL of fuming H₂SO₄ while maintaining the temperature below 45°C.

  • Reaction: Heat the mixture to 70–80°C for 2 hours. Evolution of CO gas indicates the reaction progress.

  • Quenching: Cool to room temperature and pour over 500 g of crushed ice .

  • Crystallization: Allow the yellow precipitate (Coumalic Acid) to crystallize overnight at 4°C. Filter and wash with ice-cold water.

  • Esterification: Dissolve the crude Coumalic Acid in Methanol (excess) . Add 2 mL concentrated H₂SO₄ and reflux for 6 hours.

  • Purification: Concentrate the solvent, dissolve the residue in ethyl acetate, wash with NaHCO₃ (aq), and recrystallize from methanol.

    • Target Yield: 60–70%

    • Validation: ¹H NMR (CDCl₃): δ 3.91 (s, 3H), 6.35 (d, 1H), 7.81 (dd, 1H), 8.32 (d, 1H).

Part 2: Step-Growth Polymerization (Polyester Synthesis)

This technique retains the 2-pyrone ring within the polymer backbone, imparting unique optical properties (UV absorbance) and potential for photo-crosslinking.

Reaction Design

We utilize a Transesterification/Polycondensation melt process. The methyl ester of the coumalate reacts with an aliphatic diol (e.g., 1,6-hexanediol). The reaction is driven by the removal of methanol and high vacuum.

Protocol: Melt Polycondensation

Equipment: 3-neck reactor, mechanical stirrer, nitrogen inlet, vacuum pump (<1 mmHg), oil bath.

Reagents:

  • Monomer A: Methyl Coumalate (or dimethyl coumalate if using PDC)

  • Monomer B: 1,6-Hexanediol (1.05 eq, slight excess to compensate for volatility)

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃) (0.1 mol%)

Experimental Steps:

  • Charging: Load Monomer A and Monomer B into the reactor. Purge with N₂ x3.

  • Oligomerization (160°C): Heat to 160°C under N₂ flow. Add catalyst.[2][3][4] Stir at 150 rpm. Methanol will distill off. Continue for 2–4 hours until distillation slows.

  • Polycondensation (180–200°C): Increase temperature to 180°C .

  • Vacuum Ramp: Slowly apply vacuum over 1 hour to prevent bumping, reaching <0.5 mmHg .

  • Finishing: Hold at high vacuum/high temp for 4–6 hours. The viscosity will increase significantly.

  • Isolation: Cool to room temperature under N₂. Dissolve the polymer in Chloroform and precipitate into cold Methanol.

Data Summary: Polymer Properties

ParameterValue RangeMethod of Verification
Mn (Number Avg MW) 15,000 – 35,000 DaGPC (THF, PS standards)
Mw (Weight Avg MW) 30,000 – 70,000 DaGPC
Polydispersity (Đ) 1.8 – 2.2Mw / Mn
Tg (Glass Transition) 45°C – 65°CDSC (10°C/min)
Thermal Stability (Td5%) > 280°CTGA

Part 3: Diels-Alder (DA) Modification & Cross-linking

The 2-pyrone ring acts as a diene.[5] Reacting the polymer with a bis-maleimide or similar dienophile allows for cross-linking or chemical modification. Note that at high temperatures (>150°C), the DA adduct may lose CO₂, aromatizing the ring (retro-DA).

Mechanism
  • Cycloaddition: Pyrone (diene) + Dienophile → Bicyclic Intermediate.

  • Aromatization: Loss of CO₂ → Benzene derivative (permanent modification).

Protocol: Post-Polymerization Cross-linking
  • Solution: Dissolve Poly(coumalate-co-hexanediol) in Chloroform (10 wt%).

  • Addition: Add 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (0.5 eq per pyrone unit).

  • Curing: Cast the film onto a Teflon plate.

  • Activation: Heat to 120°C for 12 hours. The film will become insoluble, indicating cross-linking.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Polymerization Pathway

G Malic L-Malic Acid (Bio-Source) Coumalic Coumalic Acid (Intermediate) Malic->Coumalic H2SO4 / Heat (-H2O, -CO) Monomer Methyl Coumalate (Monomer) Coumalic->Monomer MeOH / H+ (Esterification) Polymer Poly(Coumalate) Polyester Monomer->Polymer Diol / Ti(OBu)4 (Melt Polycondensation)

Caption: Step-wise synthesis from bio-based malic acid to the final polyester.[2][6][7]

Diagram 2: Diels-Alder Reactivity of the Pyrone Ring

DA Pyrone Polymer Backbone (2-Pyrone Ring) Intermediate Bicyclic Adduct (Unstable) Pyrone->Intermediate [4+2] Cycloaddition (Heat) Dienophile Dienophile (e.g., Maleimide) Dienophile->Intermediate Aromatic Aromatic Ring (Benzene Derivative) Intermediate->Aromatic Retro-DA (-CO2) CO2 CO2 Gas Intermediate->CO2

Caption: Mechanism of Diels-Alder modification leading to aromatization of the polymer backbone.

References

  • Wiley, R. H., & Smith, N. R. (1951). "Coumalic Acid".[1][3][8][9][10] Organic Syntheses, 31, 23.

  • Miao, Y., et al. (2023). "Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones". Green Chemistry.

  • Lee, S., & Kraus, G. A. (2013). "Diels–Alder reactions of methyl coumalate with 1,3-dienes". Tetrahedron Letters.

  • Hishida, M., et al. (2009).[6] "Polyesters of 2-Pyrone-4,6-dicarboxylic Acid (PDC) as Bio-based Plastics". Polymer Journal.

  • BenchChem. (2025).[2] "Application Notes and Protocols for Polyester Synthesis Using 2-oxo-2H-pyran-4,6-dicarboxylic acid".

Sources

Advanced Application Note: One-Pot Synthesis Architectures Using 2-Oxo-2H-pyran-5-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-Oxo-2H-pyran-5-carboxylates (commonly exemplified by methyl coumalate ) represent a class of "chameleon" synthons in organic chemistry. They possess a unique dual reactivity profile: serving as electron-deficient dienes in Inverse Electron-Demand Diels-Alder (IEDDA) reactions and as electrophilic scaffolds susceptible to nucleophilic ring-opening/recyclization.

This guide details the operational frameworks for utilizing methyl coumalate in one-pot cascade sequences . These protocols allow for the rapid construction of polysubstituted benzenes, biaryls, and fused heterocycles (such as carbazoles and pyridones) without the isolation of unstable bicyclic intermediates. The driving force of these reactions is the irreversible extrusion of carbon dioxide (decarboxylation) and subsequent aromatization, providing a high thermodynamic sink that ensures reaction completion.

Mechanistic Principles & Reaction Architectures

To design effective one-pot protocols, one must understand the competing pathways available to the 2-pyrone core.

The IEDDA-Decarboxylation Cascade

The most powerful application of methyl coumalate is its use as a diene in IEDDA reactions.

  • Cycloaddition: The electron-deficient pyrone reacts with an electron-rich dienophile (e.g., enamine, vinyl ether, indole).

  • Bridged Intermediate: A bicyclic lactone (2-oxabicyclo[2.2.2]oct-5-en-3-one) is formed.

  • Retro-Diels-Alder (Decarboxylation): The bridge is thermally unstable; it extrudes CO₂.

  • Aromatization: The remaining species undergoes elimination or tautomerization to form a stable aromatic system.

Nucleophilic Recyclization (ANRORC-like)

Alternatively, "soft" nucleophiles (amines, hydrazines) attack the C-6 or C-2 position, leading to ring opening followed by recyclization to form pyridones or pyrazolones.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways controlled by the choice of reaction partner.

G MC Methyl Coumalate (2-Oxo-2H-pyran-5-carboxylate) Bicyclic [Bicyclic Lactone Intermediate] MC->Bicyclic IEDDA (Heat) RingOpen [Acyclic Enamino Ester] MC->RingOpen Nucleophilic Attack Dienophile Electron-Rich Dienophile (e.g., Indole, Enamine) Dienophile->Bicyclic CO2 CO2 (Gas) Bicyclic->CO2 Aromatic Polysubstituted Benzoate/Carbazole Bicyclic->Aromatic -CO2 (Aromatization) Amine Primary Amine (R-NH2) Amine->RingOpen Pyridone N-Substituted 2-Pyridone RingOpen->Pyridone -H2O (Condensation)

Figure 1: Divergent reaction pathways for Methyl Coumalate: Thermal IEDDA (Blue) vs. Nucleophilic Recyclization (Red).

Protocol A: Synthesis of Functionalized Carbazoles (IEDDA)

This protocol describes the synthesis of 3-methylcarbazoles via the reaction of methyl coumalate with 3-chloroindoles.[1][2] This method replaces traditional metal-catalyzed routes with a sustainable, metal-free thermal cascade.

Target Audience: Medicinal chemists synthesizing indole alkaloids. Key Reference: Guney, T., Lee, J. J., & Kraus, G. A. (2014). Organic Letters.

Materials & Reagents[3][4][5]
  • Substrate: Methyl coumalate (Methyl this compound) [CAS: 6018-41-3].

  • Dienophile: 1-Alkyl-3-chloroindole (e.g., 1-methyl-3-chloroindole).

  • Solvent: 1,2-Dichlorobenzene (o-DCB) or Xylene (anhydrous).

  • Equipment: Sealed pressure tube or high-temperature reflux condenser.

Step-by-Step Methodology
  • Preparation:

    • In a 15 mL pressure tube equipped with a magnetic stir bar, dissolve Methyl Coumalate (1.0 equiv, 0.5 mmol) and the substituted 3-Chloroindole (1.0–1.2 equiv) in 1,2-Dichlorobenzene (2.0 mL).

    • Note: The concentration should be approximately 0.25 M to maximize collision frequency while maintaining solubility.

  • Thermal Activation:

    • Seal the tube and heat the reaction mixture to 200 °C .

    • Mechanism:[3][4][5][6] High temperature is required to overcome the activation energy of the IEDDA cycloaddition and facilitate the subsequent extrusion of CO₂ and HCl (elimination).

    • Time: Stir for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting pyrone spot (UV active) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Direct Purification: Load the crude reaction mixture directly onto a silica gel column.

    • Alternative: If o-DCB volume is high, distill off the solvent under reduced pressure (high vacuum) before chromatography.

  • Purification:

    • Elute with a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

    • Collect fractions containing the highly fluorescent carbazole product.

Data & Yield Expectations
Dienophile (Indole Substituted)Product (Carbazole)Yield (%)Reaction Time
1-Methyl-3-chloroindoleMethyl 9-methyl-carbazole-3-carboxylate85-90%12 h
1-Benzyl-3-chloroindoleMethyl 9-benzyl-carbazole-3-carboxylate78-82%16 h
1-Allyl-3-chloroindoleMethyl 9-allyl-carbazole-3-carboxylate75%18 h

Protocol B: Synthesis of Polysubstituted Benzoates

This protocol utilizes the reaction between methyl coumalate and unactivated ketones or aldehydes (via in situ enamine formation) or vinyl ethers to form biaryls or terephthalates.

Key Reference: Lee, J. J., & Kraus, G. A. (2013).[7] Green Chemistry.

Step-by-Step Methodology
  • Reagent Mixing:

    • Combine Methyl Coumalate (1.0 equiv) and the electron-rich alkene (e.g., vinyl ether or ketene acetal) (1.5 equiv) in Toluene.

    • Catalyst (Optional): For less reactive dienophiles, add 5 mol% of a Lewis Acid (e.g., Zn(OTf)₂), though thermal conditions often suffice.

  • Reaction:

    • Reflux at 110–150 °C for 16 hours.

    • Observation: Evolution of gas (CO₂) indicates the reaction is proceeding.

  • Aromatization:

    • In many cases, the initial product is a dihydro-benzene. To ensure full aromatization, treat the crude mixture with an oxidant like DDQ (1.1 equiv) in Dichloromethane at room temperature for 1 hour, or simply extend heating time in air.

  • Isolation:

    • Evaporate solvent and purify via flash chromatography (SiO₂).

Protocol C: Synthesis of N-Substituted-2-Pyridones

Methyl coumalate reacts with primary amines to form 2-pyridones. This is a nucleophilic ring transformation, not a Diels-Alder reaction.

Step-by-Step Methodology
  • Condensation:

    • Dissolve Methyl Coumalate (1.0 equiv) in Methanol (0.5 M).

    • Add Primary Amine (1.2 equiv) (e.g., benzylamine, aniline).

    • Stir at Room Temperature for 2 hours.

    • Intermediate: An open-chain enamino-ester/amide forms.

  • Cyclization:

    • Add a catalytic amount of base (e.g., NaOMe, 0.1 equiv) or simply heat the mixture to reflux (65 °C) for 4–6 hours.

    • The ring closes to form the thermodynamically stable 2-pyridone-5-carboxylate.

  • Work-up:

    • Cool to 0 °C. The product often precipitates.

    • Filter and wash with cold methanol. Recrystallize from EtOH if necessary.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Incomplete Conversion Temperature too low for Retro-DA step.Increase temperature to >150 °C using a sealed tube or switch solvent to o-DCB or Mesitylene.
Mixture of Isomers Regioselectivity issues with asymmetric dienophiles.Use sterically bulky dienophiles or Lewis Acid catalysts (MgI₂, ZnCl₂) to enhance regiocontrol.
Polymerization Dienophile is too electron-rich (e.g., simple vinyl ethers).Add the dienophile slowly (dropwise) to the hot solution of methyl coumalate to keep its concentration low.
Charring/Tars Thermal decomposition.Degas the solvent (freeze-pump-thaw) and run under Nitrogen/Argon atmosphere.

References

  • Guney, T., Lee, J. J., & Kraus, G. A. (2014).[2] First Inverse Electron-Demand Diels–Alder Methodology of 3-Chloroindoles and Methyl Coumalate to Carbazoles.[1][2][8] Organic Letters, 16(4), 1124–1127.[2]

  • Lee, J. J., & Kraus, G. A. (2013).[7] One-pot formal synthesis of biorenewable terephthalic acid from methyl coumalate and methyl pyruvate.[9] Green Chemistry, 16, 2111.

  • Menz, H., & Kirsch, S. F. (2006).[10] Synthesis of stable 2H-pyran-5-carboxylates via a catalyzed propargyl-Claisen rearrangement/oxa-6pi electrocyclization strategy.[10][11] Organic Letters, 8(21), 4795–4797.

  • Goel, A., & Verma, D. (2020). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 25(3), 542.

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Organic Chemists, Process Chemists, Drug Development Scientists. Scope: Synthesis, isolation, and purification of methyl 2-oxo-2H-pyran-5-carboxylate (Methyl Coumalate) starting from Malic Acid.

Introduction

Methyl this compound (Methyl Coumalate) is a versatile bio-based platform chemical, primarily utilized as an electron-deficient diene in Diels-Alder cycloadditions to synthesize aromatics (e.g., terephthalates) and bicyclic lactones.[1][2]

Low yields in this synthesis are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across two distinct stages:

  • Precursor Quality: The self-condensation of malic acid to coumalic acid is prone to decarboxylation and polymerization.

  • Lactone Instability: The 2-pyrone ring is a "vinylogous anhydride" equivalent; it is highly susceptible to nucleophilic attack (ring-opening) at C6 or hydrolysis at the lactone linkage during basic workup.

This guide replaces "textbook" protocols with field-optimized strategies to mitigate these specific failure modes.

Module 1: The Precursor (Coumalic Acid) Synthesis

The quality of your starting material dictates the ceiling of your final yield. Commercial malic acid is cheap, but the "classic" oleum synthesis is a yield-killer due to uncontrollable exotherms.

Q: Why is my yield of coumalic acid inconsistent (varying between 30-65%)?

A: The variability is likely driven by uncontrolled decarboxylation . The reaction pathway involves the acid-catalyzed decarbonylation of malic acid to formylacetic acid (in situ), which then dimerizes.

  • The Trap: Coumalic acid decarboxylates to 2-pyrone (a volatile, non-useful byproduct) at temperatures >100°C. In the classic method using fuming sulfuric acid (Oleum), local hot spots often exceed this threshold during the massive CO gas evolution (foaming).

Protocol: The "Controlled-Temp" Suspension Method

Switch from neat Oleum to a solvent-moderated system to act as a heat sink.

Optimized Conditions:

  • Reagents: L-Malic Acid (1.0 equiv), Conc. H2SO4 (3.0 equiv), Trifluoroacetic Acid (TFA) or 1,2-Dichloroethane (DCE) as solvent.

  • Temperature: Strict hold at 70–80°C . Never exceed 90°C.

  • Time: 18–24 hours (slower than Oleum, but higher fidelity).

Parameter"Classic" Oleum MethodOptimized Solvent MethodImpact on Yield
Solvent None (Neat H2SO4/SO3)1,2-DCE or TFAPrevents hot-spots; better heat transfer.
Exotherm Uncontrollable (Foaming)ManageableReduces decarboxylation to 2-pyrone.
Workup Pour onto ice (Violent)Filtration/ExtractionReduces mechanical loss of product.
Typical Yield 40–55%70–85% Significant improvement.

Critical Safety Note: This reaction generates stoichiometric quantities of Carbon Monoxide (CO). It must be performed in a high-efficiency fume hood with CO monitoring.

Module 2: Esterification (The Yield Critical Step)

Converting Coumalic Acid to Methyl Coumalate.

Q: I see complete conversion by TLC, but my isolated yield is low. Where did the product go?

A: You likely destroyed the lactone ring during the workup. The 2-pyrone ring is electrophilic at the C6 position and sensitive to base hydrolysis. If you neutralize the sulfuric acid catalyst with strong base (NaOH/KOH) or even carbonate (Na2CO3) to pH > 9, the ring opens to form the acyclic diester or polymerizes.

Q: How do I drive the Fischer esterification without using large amounts of H2SO4?

A: Use Heterogeneous Catalysis or Azeotropic Distillation . While H2SO4 is standard, it complicates the workup (requiring neutralization).

  • Alternative 1 (Scale < 10g): Use Methanol as solvent with 10 mol%

    
    -TsOH.
    
  • Alternative 2 (Scale > 10g): Use a Dean-Stark trap with Benzene/Toluene and Methanol to physically remove water, driving the equilibrium Le Chatelier-style.

Protocol: The "Gentle Workup" Esterification

System: Methanol (excess) + H2SO4 (catalytic).

  • Reflux: Reflux coumalic acid in MeOH (0.5 M concentration) with 0.1 equiv conc. H2SO4 for 4-6 hours.

  • Concentration: Remove 80% of MeOH via rotary evaporation before workup.

  • Quench (The Secret): Do NOT neutralize to pH 7.

    • Pour the concentrate into ice water.

    • The ester (Methyl Coumalate) is less soluble in water than the acid. It will precipitate.

    • Filter the solid.[3][4][5][6]

    • Only if necessary: Wash the solid with cold saturated NaHCO3 (brief contact) followed immediately by cold water.

    • Target pH: Keep the aqueous phase pH < 8.0 at all times.

Module 3: Purification & Troubleshooting

Q: My product is colored (yellow/brown) and melts slightly low. Can I column it?

A: Recrystallization is superior to chromatography for this molecule. Silica gel contains acidic sites that can degrade the pyrone ring or cause isomerization if the elution is slow.

  • Preferred Method: Recrystallization from Methanol or Methanol/Water (9:1) .

  • Procedure: Dissolve in minimum boiling MeOH. If colored, add activated charcoal, filter hot through Celite. Cool slowly to 4°C.

  • Yield Recovery: Typically >90% recovery with >99% purity.

Troubleshooting Decision Tree

G Start Problem: Low Yield of Methyl Coumalate CheckStep Is the issue in Step 1 (Coumalic Acid) or Step 2 (Esterification)? Start->CheckStep Step1 Step 1: Acid Synthesis CheckStep->Step1 Step2 Step 2: Esterification CheckStep->Step2 S1_Issue1 Issue: Low Mass Recovery Step1->S1_Issue1 S1_Issue2 Issue: Black Tar/Polymer Step1->S1_Issue2 S2_Issue1 Issue: Low Conversion Step2->S2_Issue1 S2_Issue2 Issue: Loss during Workup Step2->S2_Issue2 S1_Sol1 Cause: Decarboxylation Sol: Keep T < 90°C Use DCE solvent method S1_Issue1->S1_Sol1 S1_Sol2 Cause: Localized Overheating Sol: Slow addition of H2SO4 Ensure vigorous stirring S1_Issue2->S1_Sol2 S2_Sol1 Cause: Equilibrium limit Sol: Use Dean-Stark or High Excess MeOH S2_Issue1->S2_Sol1 S2_Sol2 Cause: Ring Opening (pH > 9) Sol: Avoid NaOH wash. Precipitate on ice water. S2_Issue2->S2_Sol2

Caption: Diagnostic flowchart for identifying yield loss points in the synthesis of Methyl Coumalate.

Reaction Pathway Visualization

Understanding the competing pathways is crucial for control.

ReactionPath Malic Malic Acid Formyl Formylacetic Acid (Transient) Malic->Formyl H2SO4, -CO, -H2O Fumaric Fumaric Acid (Impurity) Malic->Fumaric Dehydration (Side Rxn) Coumalic Coumalic Acid (Target Intermediate) Formyl->Coumalic Dimerization < 90°C Ester Methyl Coumalate (Final Product) Coumalic->Ester MeOH, H+, Reflux Pyrone 2-Pyrone (Volatile Loss) Coumalic->Pyrone Decarboxylation (> 100°C) RingOpen Ring-Opened Diester (Soluble Loss) Ester->RingOpen Base Hydrolysis (pH > 9)

Caption: Reaction pathway showing the primary synthesis route (Green/Blue) and critical failure modes (Red).

References

  • Ashworth, I. W., et al. (2015). "Process Safety Assessment of the Synthesis of Coumalic Acid." Organic Process Research & Development. [Link]

  • Wiley, R. H., & Smith, N. R. (1951). "Coumalic Acid."[7] Organic Syntheses, Coll. Vol. 4, p.201. [Link]

  • Lee, D. S., et al. (2012). "Bio-based production of coumalic acid from malic acid." Green Chemistry. [Link]

  • Imagawa, T., et al. (1974). "Diels-Alder reaction of methyl coumalate with 1,3-dienes." Tetrahedron. [Link]

  • Grainger, R. S., et al. (2019). "The reactivity of 2-pyrones in Diels–Alder cycloadditions." Chemical Reviews. [Link]

Sources

Technical Support Center: Stabilizing 2-Oxo-2H-pyran-5-carboxylate Against Ring-Opening Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Oxo-2H-pyran-5-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the common issue of ring-opening hydrolysis. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your compound during experimental workflows.

Understanding the Challenge: The Instability of the Pyranone Ring

The this compound scaffold, a lactone (cyclic ester), is susceptible to hydrolysis, a reaction where water attacks the electrophilic carbonyl carbon of the ester group. This nucleophilic attack results in the cleavage of the C-O bond and the opening of the pyran ring to form a less active, linear hydroxy-carboxylic acid.[1] This degradation pathway is a significant concern as it can lead to loss of compound activity, inconsistent experimental results, and the formation of impurities.[2][3]

The rate of this hydrolysis is highly dependent on several factors, including pH, temperature, solvent choice, and exposure to light.[2][3] Both acidic and basic conditions can catalyze the ring-opening reaction.[4]

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing activity over a short period. What is the likely cause?

A1: The most probable cause is the ring-opening hydrolysis of the lactone ring. This process is accelerated in aqueous solutions, especially under non-neutral pH conditions and at elevated temperatures.[2][3] To confirm this, you can use an analytical technique like HPLC to monitor the disappearance of the parent compound peak and the emergence of a more polar degradation product peak over time.[3]

Q2: What is the ideal pH range for working with this compound in aqueous solutions?

A2: While specific data for this exact molecule is limited, for many lactones, a slightly acidic to neutral pH range (pH 4-7) is generally recommended to minimize both acid- and base-catalyzed hydrolysis.[2] It is crucial to use a well-buffered system to maintain the desired pH throughout your experiment.

Q3: How should I prepare and store stock solutions of this compound?

A3: For maximum stability, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO or ethanol.[2][5] It is advisable to prepare concentrated stock solutions to minimize the volume added to your aqueous experimental medium.[2] For long-term storage, solutions should be kept at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[6] Protecting solutions from light by using amber vials is also recommended.[3][7]

Q4: Can the carboxylate group at the 5-position influence the stability of the pyranone ring?

A4: Yes, the electronic nature of substituents can influence the stability of the pyranone ring. An electron-withdrawing group like a carboxylate can affect the electrophilicity of the carbonyl carbon, potentially influencing the rate of nucleophilic attack and subsequent hydrolysis.[8]

Q5: Are there any visual indicators of degradation?

A5: While not always present, a change in the color of the solution could indicate degradation, possibly due to the formation of byproducts or oxidative processes.[3] However, the absence of a color change does not guarantee stability. Analytical confirmation is always necessary.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Rapid loss of compound in aqueous buffer Ring-opening hydrolysis due to pH instability.1. Confirm pH: Immediately measure the pH of your solution.2. Buffer Selection: Use a suitable buffer to maintain a slightly acidic to neutral pH (e.g., acetate or phosphate buffer).3. Temperature Control: Conduct experiments at the lowest feasible temperature to slow the degradation rate.[2][3]
Precipitation of compound in aqueous media Poor aqueous solubility.1. Stock Solution: Prepare a concentrated stock in an organic solvent like DMSO.2. Dilution: Dilute the stock solution into the aqueous buffer with vigorous mixing. Ensure the final organic solvent concentration is low (typically <1%) to avoid experimental artifacts.[7]
Inconsistent results in bioassays Degradation of the compound in the assay medium over the incubation period.1. Time-Course Study: Perform a time-course experiment to assess the stability of the compound in the specific assay medium.2. Fresh Preparations: Always use freshly prepared working solutions for your experiments.[7]
Appearance of new peaks in HPLC analysis Formation of degradation products.1. Peak Identification: Use LC-MS to identify the mass of the new peaks to confirm if they correspond to the hydrolyzed product.2. Forced Degradation: Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times.[9]

Experimental Protocols

Protocol 1: Preparation of Stabilized Stock Solutions

This protocol outlines the recommended procedure for preparing and storing stock solutions of this compound to minimize hydrolysis.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Sterile, amber glass vials with screw caps

  • Micropipettes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use amber glass vials.

  • Before sealing, gently flush the headspace of each vial with a stream of argon or nitrogen gas to displace any oxygen.[2]

  • Tightly seal the vials and store them at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for Monitoring Hydrolysis

This protocol provides a general framework for an HPLC method to separate this compound from its more polar hydrolyzed product. Method optimization will be required based on the specific derivative and available instrumentation.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample of this compound

  • Aqueous buffer at the desired pH for the stability study

Procedure:

  • Sample Preparation: Prepare a solution of your compound in the aqueous buffer of interest at a known concentration (e.g., 100 µM).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the sample onto the HPLC system.

  • Incubation: Incubate the remaining sample under the desired experimental conditions (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, and inject them into the HPLC.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the compounds. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis: Monitor the peak area of the parent compound and any new peaks that appear. The hydrolyzed product, being more polar, is expected to have a shorter retention time than the parent lactone.[3]

Protocol 3: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of an analytical method, as recommended by ICH guidelines.[9][10]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system and reagents (as in Protocol 2)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 4 hours, protected from light.[2]

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber or a UV lamp. Keep a control sample wrapped in aluminum foil at the same temperature.[2]

  • Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze by the stability-indicating HPLC method to observe the degradation profile.

Visualization of Key Concepts

Hydrolysis Mechanism

The following diagram illustrates the general mechanism of base-catalyzed hydrolysis of the this compound ring.

Hydrolysis_Mechanism Pyranone This compound (Lactone Form) Intermediate Tetrahedral Intermediate Pyranone->Intermediate Nucleophilic Attack Product Ring-Opened Hydroxy-carboxylate Intermediate->Product Ring Opening Product->Intermediate Ring Closing (Reversible) OH_ion OH⁻ (from base) H2O H₂O

Caption: Base-catalyzed ring-opening hydrolysis of the pyranone.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting the instability of this compound.

Troubleshooting_Workflow cluster_optimization Optimization Strategies Start Inconsistent Results or Loss of Activity Observed Check_Stability Hypothesis: Ring-Opening Hydrolysis Start->Check_Stability Analyze_Sample Analyze by HPLC vs. Time Check_Stability->Analyze_Sample Test Hypothesis Degradation_Observed Degradation Confirmed? Analyze_Sample->Degradation_Observed Optimize_Conditions Optimize Experimental Conditions Degradation_Observed->Optimize_Conditions Yes No_Degradation Investigate Other Causes (e.g., solubility, assay interference) Degradation_Observed->No_Degradation No Control_pH Control pH (Buffers pH 4-7) Lower_Temp Lower Temperature Aprotic_Solvent Use Aprotic Solvents for Stock Solutions Protect_Light Protect from Light

Sources

Technical Support Center: Optimizing Solvent Conditions for 2-Oxo-2H-pyran-5-carboxylate Cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-oxo-2H-pyran-5-carboxylate cycloadditions. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the complexities of solvent selection and optimization for this powerful class of reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The Diels-Alder reaction of 2-oxo-2H-pyrans (also known as 2-pyrones) is a cornerstone of synthetic chemistry, providing access to complex, highly functionalized six-membered rings and bicyclic lactones.[1] However, the success of these cycloadditions—in terms of yield, reaction rate, and stereoselectivity—is exquisitely sensitive to the reaction environment, with the choice of solvent being a paramount factor. This guide will help you troubleshoot common issues and answer frequently asked questions related to solvent optimization.

Troubleshooting Guide

This section addresses specific, common problems encountered during this compound cycloadditions in a question-and-answer format.

Question 1: My reaction shows low or no conversion to the desired cycloadduct. What are the likely solvent-related causes and how can I fix it?

Answer:

Low or no product formation is one of the most common issues and can often be traced back to an inappropriate solvent choice. The solvent plays a critical role in reactant solubility, stabilization of the transition state, and interaction with any catalysts used.

Plausible Causes & Solutions:

  • Poor Reactant Solubility: The 2-pyrone and your dienophile must be sufficiently soluble at the reaction temperature to participate in the reaction. If you observe undissolved starting material, you need a better solvent.

  • Unfavorable Transition State Stabilization: The Diels-Alder reaction proceeds through a concerted, cyclic transition state. This transition state is often more polar than the ground state reactants. Solvents that can stabilize this polar transition state can significantly accelerate the reaction. Non-polar solvents may lead to prohibitively slow reaction rates.[2]

  • Catalyst Inhibition (for Lewis Acid-Catalyzed Reactions): If you are using a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to activate your dienophile, the solvent choice is critical.[3] Lewis basic solvents (e.g., THF, acetonitrile, acetone) can coordinate to the Lewis acid, competing with the dienophile and effectively inhibiting catalysis.[4]

Workflow: Systematic Solvent Screening for Improved Yield

This protocol outlines a systematic approach to identify a suitable solvent for your specific reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Optimization A Setup parallel reactions in small vials B Select solvents from different classes: - Apolar (Toluene, Hexane) - Polar Aprotic (DCM, DCE, Dioxane) - Polar Protic (tBuOH, iPrOH) [1] A->B C Run reactions at a set temperature (e.g., 80 °C) B->C D Monitor by TLC/LC-MS at time points (2h, 6h, 24h) C->D E Identify solvent(s) showing any product formation D->E Analyze Results F If yield is still low, re-screen promising candidates at elevated temperatures (e.g., reflux) E->F H If using a Lewis Acid, ensure solvents are non-coordinating (DCM, DCE) [2] E->H G Consider microwave-assisted conditions for difficult reactions [3, 5] F->G

Caption: Workflow for systematic solvent optimization.

Data-Driven Solvent Selection:

The table below provides a hypothetical, yet representative, summary of how solvent choice can impact reaction outcomes.

Solvent ClassExample SolventDielectric Constant (ε)Typical ObservationRationale
Non-Polar Aromatic Toluene2.4Moderate to good yield, especially at high temp.Good for reactant solubility; higher boiling point allows for thermal acceleration.
Chlorinated Dichloromethane (DCM)9.1Excellent choice for Lewis acid catalysis.Apolar aprotic, non-coordinating, effectively solubilizes many organic compounds.[4]
Ethers Tetrahydrofuran (THF)7.5Poor yield with Lewis acids; may work for thermal reactions.Lewis basicity inhibits Lewis acid catalysts. Can be a good solvent for uncatalyzed reactions.
Polar Protic tert-Butanol (tBuOH)12.5Can be optimal with a base catalyst, but may lead to side reactions.Can improve endo selectivity in some cases but may also act as a nucleophile.[3]
Polar Aprotic Acetonitrile (MeCN)37.5Often slows down or inhibits Lewis acid-catalyzed reactions.Highly polar and coordinating, leading to catalyst deactivation.
Question 2: My reaction works, but the diastereoselectivity (endo/exo ratio) is poor. How can I use the solvent to control this?

Answer:

The endo and exo transition states of a Diels-Alder reaction often have different polarities and experience different degrees of stabilization from the solvent. By tuning the solvent, you can selectively stabilize one transition state over the other to improve the diastereomeric ratio (d.r.).

Plausible Causes & Solutions:

  • Transition State Stabilization: The endo transition state, which benefits from stabilizing secondary orbital interactions, is often more compact and more polar than the exo transition state. Therefore, increasing solvent polarity can preferentially stabilize the endo transition state, leading to higher endo selectivity.

  • Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with activating groups on the dienophile, which can influence the steric and electronic environment of the transition state, thereby altering selectivity.

  • Lewis Acid-Solvent Interactions: As mentioned, coordinating solvents can interfere with Lewis acid catalysts, which are often used to enhance both rate and selectivity.[3][5]

Protocol: Optimizing Diastereoselectivity
  • Establish a Baseline: Determine the endo/exo ratio in a standard, relatively non-polar solvent like toluene or dichloromethane.

  • Screen Polar Solvents: Run the reaction in a series of more polar aprotic solvents (e.g., acetone, nitromethane) and polar protic solvents (e.g., isopropanol, tert-butanol) to observe the effect on the d.r.[3]

  • Consider Solvent Mixtures: Sometimes, a binary solvent system can provide the optimal balance of solubility and polarity to maximize selectivity. Experiment with mixtures such as Toluene/Nitromethane or DCM/Acetone.

  • Temperature Effects: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Lower temperatures amplify the energetic differences between the two transition states, often leading to improved selectivity.

SolventTypical Effect on endo:exo RatioCausality
TolueneBaseline (often moderate selectivity)Non-polar environment provides minimal differential stabilization.
DichloromethaneGood baseline, excellent for LA catalysisWeakly polar; allows Lewis acid to effectively control stereochemistry.
AcetoneMay increase endo selectivityIncreased polarity stabilizes the more polar endo transition state.
tert-ButanolCan significantly increase endo selectivityPolarity and potential H-bonding effects can favor the endo pathway.[3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the this compound cycloaddition, and how does the solvent intervene?

Answer: The reaction is a [4+2] cycloaddition, a type of pericyclic reaction.[6][7] The 2-pyrone acts as the diene component, and an alkene or alkyne serves as the dienophile. The reaction proceeds through a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[8]

The solvent influences the reaction in two primary ways:

  • Reaction Rate: The activation energy of the reaction is sensitive to the solvent environment. Polar solvents can stabilize the partially charged, polar transition state more effectively than the neutral reactants, thereby lowering the activation energy and increasing the reaction rate.[2]

  • Selectivity (Regio- and Stereo-): The solvent can influence which of several possible products is formed by differentially stabilizing the various competing transition states (e.g., endo vs. exo, or different regioisomers).

G cluster_solvent Solvent Shell Diene 2-Oxo-2H-pyran (HOMO) TS [Transition State] (More Polar) Diene->TS Dienophile Dienophile (LUMO) Dienophile->TS Product Bicyclic Adduct TS->Product ΔG‡ (solvent dependent)

Caption: Solvent stabilizing the polar transition state.

Q2: Why are chlorinated solvents like DCM and DCE so commonly used for Lewis acid-catalyzed versions of this reaction?

Answer: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) represent a "sweet spot" for many Lewis acid-catalyzed cycloadditions. The key reasons are:

  • Non-Coordinating Nature: They are poor Lewis bases and do not effectively coordinate with the Lewis acid catalyst. This leaves the catalyst free to bind to and activate the dienophile, which is its intended role.[4]

  • Adequate Polarity: They possess sufficient polarity to dissolve the polar intermediates and transition states involved in the catalytic cycle, facilitating the reaction.

  • Good Solubility Profile: They are excellent solvents for a wide range of organic substrates and catalysts.

  • Chemical Inertness: They are generally unreactive towards the starting materials, products, and catalysts under typical reaction conditions.

Q3: Are there situations where protic solvents like alcohols are beneficial?

Answer: Yes, although it may seem counterintuitive. While protic solvents can sometimes lead to undesirable side reactions (e.g., nucleophilic ring-opening of the pyrone), some studies have found them to be optimal under specific conditions. For example, in the presence of a catalytic amount of a base like triethylamine, alcohol solvents such as isopropanol (iPrOH) or tert-butanol (tBuOH) have been shown to provide the best yields and selectivities for certain 5-hydroxy-2-pyrone cycloadditions.[3] The exact role of the alcohol-base combination is complex but may involve promoting the formation of a more reactive pyrone species or facilitating the reaction through a specific hydrogen-bonding network.[3]

Q4: How do I choose between thermal conditions, microwave irradiation, and high pressure? How does solvent choice relate to these techniques?

Answer: The choice of reaction conditions depends on the reactivity of your specific substrates.

  • Thermal Conditions: This is the most common method. The solvent's boiling point dictates the maximum temperature you can achieve. For sluggish reactions, high-boiling solvents like toluene, xylene, or nitrobenzene are often used.[9]

  • Microwave Irradiation: This technique can dramatically reduce reaction times by efficiently heating the reaction mixture.[6][7] Solvent choice is critical; polar solvents that absorb microwave energy efficiently are preferred. However, sometimes neat (solvent-free) conditions under microwave irradiation can give the best results.[10]

  • High Pressure: Applying high pressure (13–15 kbar) can accelerate Diels-Alder reactions by favoring the formation of the more compact transition state and product.[6][7] This is a specialized technique but can be effective for otherwise unreactive systems. Solvent choice must account for freezing points and compressibility under high pressure.

G Start Problem with Reaction LowYield Low Yield? Start->LowYield LowSelectivity Poor Selectivity? Start->LowSelectivity SlowRate Slow Reaction? Start->SlowRate SolventScreen Perform Solvent Screen (Toluene, DCM, tBuOH) LowYield->SolventScreen Catalyst Add Lewis Acid (in DCM/DCE) LowYield->Catalyst LowSelectivity->SolventScreen TempScreen Vary Temperature (Low T for selectivity) LowSelectivity->TempScreen SlowRate->TempScreen Increase Temp Microwave Use Microwave Heating (Neat or in Xylene) [22] SlowRate->Microwave Result Optimized Conditions SolventScreen->Result TempScreen->Result Catalyst->Result Microwave->Result

Caption: Decision tree for troubleshooting cycloadditions.

References

  • Diels-Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy). (2010). European Journal of Organic Chemistry.
  • Lewis Base Directed Cycloaddition Reactions of 2-Pyrones and Alkynylaluminum Reagents. (2013). Organic Letters. Available at: [Link]

  • Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. (2013). ARKIVOC.
  • Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (N.D.). ResearchGate. Available at: [Link]

  • Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. (2025). ResearchGate. Available at: [Link]

  • tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. (2022). MDPI. Available at: [Link]

  • Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. (2024). MDPI. Available at: [Link]

  • Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. (N.D.). University of Regensburg. Available at: [Link]

  • Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. (N.D.). ResearchGate. Available at: [Link]

  • 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. (N.D.). University of Ljubljana. Available at: [Link]

  • Diels-Alder Reaction. (N.D.). Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. (2007). PubMed Central. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in 2-Oxo-2H-pyran-5-carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxo-2H-pyran-5-carboxylates, also known as coumalates. This guide is designed to provide in-depth, practical solutions for controlling regioselectivity, a common and critical challenge in harnessing the synthetic potential of this versatile heterocyclic scaffold. This document moves beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to troubleshoot effectively and design more robust synthetic routes.

The 2-oxo-2H-pyran-5-carboxylate core is a privileged structure found in numerous natural products and biologically active compounds. Its unique electronic properties, featuring a conjugated diene system, a lactone, and a Michael acceptor, offer a wealth of opportunities for chemical transformations. However, this electronic complexity also presents a significant challenge: controlling where a reagent will react. The primary electrophilic sites susceptible to nucleophilic attack are the C4 and C6 positions, and directing a reaction to one site over the other is paramount for successful synthesis.

This guide is divided into two main sections: a Troubleshooting Guide formatted to address specific experimental failures, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide

This section addresses common problems encountered during reactions with 2-oxo-2H-pyran-5-carboxylates. Each entry details the problem, explores the probable causes rooted in chemical principles, and provides actionable solutions.

Problem 1: Poor or Undesired Regioselectivity in Michael Additions

Symptom: You are attempting a Michael (conjugate) addition of a nucleophile to a this compound, but you observe a mixture of C4 and C6 addition products, or the major product is the undesired regioisomer.

Causality Analysis: The regiochemical outcome of a Michael addition is a delicate balance between kinetic and thermodynamic control, governed by the nature of the nucleophile (hard vs. soft), the steric environment of the pyrone, and the reaction conditions.

  • Hard and Soft Acid-Base (HSAB) Theory: The 2-pyrone system has two primary electrophilic sites for conjugate addition: C4 and C6. The C6 position is generally considered "softer" due to its position at the end of the conjugated system, while the C4 position is "harder." Soft nucleophiles (e.g., organocuprates, thiolates) preferentially attack the C6 position (1,6-addition), whereas harder nucleophiles (e.g., organolithium reagents, Grignard reagents) are more likely to attack the harder C4 position or even the carbonyl carbon (1,2-addition).

  • Steric Hindrance: Bulky substituents on the pyrone ring, particularly at C3 or C6, can sterically hinder the approach of a nucleophile, potentially favoring attack at the less encumbered position.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen atoms (at C2 and the C5-ester), altering the electronic distribution and steric environment of the pyrone ring. This coordination can enhance the electrophilicity of one site over the other, thereby directing the nucleophilic attack.

Proposed Solutions:

  • Modify the Nucleophile:

    • To favor C6-addition , switch to a softer nucleophile. For instance, instead of a Grignard reagent (RMgX), consider using a Gilman cuprate (R₂CuLi).

    • To favor C4-addition , a harder nucleophile might be necessary, but be aware this increases the risk of competing 1,2-addition at the carbonyl.

  • Employ a Lewis Acid Catalyst:

    • Systematically screen a panel of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃, Yb(OTf)₃). The choice of Lewis acid can dramatically influence regioselectivity. For example, a bidentate chelation of a Lewis acid to both carbonyls can expose one face of the pyrone ring, directing the attack.

  • Adjust Reaction Temperature:

    • Lower temperatures (e.g., -78 °C) often favor the kinetically controlled product. Run the reaction at a range of temperatures to determine the effect on the C4/C6 product ratio. The product that forms faster (kinetic product) may not be the most stable one (thermodynamic product).

  • Alter the Solvent:

    • Solvent polarity can influence the reactivity of both the nucleophile and the substrate. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) to find optimal conditions.

Problem 2: Low Yield or No Reaction in Diels-Alder Cycloadditions

Symptom: Your [4+2] Diels-Alder reaction between a this compound (as the diene) and a dienophile is sluggish, gives low yields, or does not proceed at all.

Causality Analysis: 2-pyrones are considered electron-deficient dienes with a degree of aromatic character, which makes them reluctant partners in Diels-Alder reactions compared to more electron-rich dienes. The reaction often requires thermal activation, high pressure, or catalysis to proceed efficiently.

  • Electronic Mismatch: For a normal electron-demand Diels-Alder reaction, the diene should be electron-rich and the dienophile electron-poor. The electron-withdrawing nature of the lactone and carboxylate groups in the pyrone makes it a poor diene for reaction with electron-poor dienophiles. These reactions are often classified as inverse-electron-demand Diels-Alder reactions, which proceed better with electron-rich dienophiles.

  • Activation Barrier: The aromatic-like stability of the pyrone ring contributes to a high activation energy for the cycloaddition, which disrupts this stability.

Proposed Solutions:

  • Increase Reaction Temperature/Pressure: Many Diels-Alder reactions with 2-pyrones require high temperatures (e.g., >100 °C in a sealed tube) or high pressure to overcome the activation barrier.

  • Use Lewis Acid Catalysis: A Lewis acid can coordinate to the dienophile's electron-withdrawing group, lowering its LUMO energy and accelerating the reaction rate in normal-demand cycloadditions. For inverse-demand reactions, Lewis acids can activate the 2-pyrone itself.

  • Switch to an Electron-Rich Dienophile: If using a standard electron-poor dienophile (e.g., maleic anhydride, acrylates), consider switching to an electron-rich dienophile (e.g., ethyl vinyl ether, enamines) to facilitate an inverse-electron-demand Diels-Alder reaction.

  • Check for Retro-Diels-Alder Reaction: The initial bicyclic lactone adducts from Diels-Alder reactions of 2-pyrones can be unstable and undergo a retro-Diels-Alder reaction, extruding CO₂ to form a cyclohexadiene or aromatic product. If your desired product is the initial adduct, ensure your reaction conditions are mild enough to prevent this subsequent reaction.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental electronic properties of this compound that dictate its reactivity?

A1: The reactivity is governed by a confluence of electronic features. The ester at the C5 position and the lactone carbonyl at C2 are strong electron-withdrawing groups. This makes the entire ring system electron-deficient. The conjugated π-system allows for delocalization of electron density, creating electrophilic centers at the C4 and C6 positions, making them susceptible to nucleophilic attack (Michael addition). Furthermore, the C3-C4 and C5-C6 double bonds can act as a diene component in [4+2] cycloaddition (Diels-Alder) reactions.

Q2: How can I predict the regioselectivity of a Diels-Alder reaction involving a substituted 2-pyrone?

A2: Predicting regioselectivity in Diels-Alder reactions relies on analyzing the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile for normal-demand reactions). The reaction is favored between the atoms where the orbital coefficients of the HOMO and LUMO are largest.

  • Substituent Effects: Electron-donating groups (EDGs) on the pyrone ring will raise the HOMO energy and can influence the magnitude of the orbital coefficients, thus directing the regioselectivity. Conversely, electron-withdrawing groups (EWGs) will lower it. Computational modeling (DFT calculations) can be a powerful predictive tool to analyze these orbital interactions for a specific substrate and dienophile pair.

Q3: What is the role of the carboxylate group at the C5 position?

A3: The C5-carboxylate group is a key modulator of reactivity. As a strong electron-withdrawing group, it significantly lowers the energy of the LUMO, making the pyrone a better diene for inverse-electron-demand Diels-Alder reactions and a better Michael acceptor. It also influences the acidity of the proton at C4. Furthermore, its carbonyl oxygen can act as a Lewis basic site, allowing for directed reactions through chelation with metal catalysts.

Q4: Can I perform reactions at the C3 position?

A4: Direct functionalization at the C3 position is less common than at C4 or C6 due to its lower electrophilicity. However, it is not impossible. Strategies to functionalize the C3 position often involve multi-step sequences, such as initial cycloaddition followed by modification of the resulting adduct, or starting from a pre-functionalized 2-pyrone synthesized through methods like those involving N-heterocyclic carbene (NHC) catalysis.

Visualization of Reactivity

The following diagram illustrates the key reactive sites on the this compound core and the factors that influence the regiochemical outcome of common reactions.

G Start Start: Undesired Regioselectivity CheckNu Analyze Nucleophile (Hard vs. Soft) Start->CheckNu SwitchNu Solution: Switch to softer/harder nucleophile (e.g., R₂CuLi vs RMgX) CheckNu->SwitchNu HSAB Mismatch CheckConditions Analyze Reaction Conditions CheckNu->CheckConditions HSAB OK End Achieved Desired Regioselectivity SwitchNu->End AddLA Solution: Screen Lewis Acids (TiCl₄, Sc(OTf)₃, etc.) CheckConditions->AddLA ChangeTemp Solution: Vary Temperature (-78°C to RT) CheckConditions->ChangeTemp ChangeSolvent Solution: Screen Solvents (Toluene, THF, CH₂Cl₂) CheckConditions->ChangeSolvent CheckSterics Analyze Substrate Sterics CheckConditions->CheckSterics AddLA->End ChangeTemp->End ChangeSolvent->End Redesign Consider Substrate Redesign (if sterics are unavoidable) CheckSterics->Redesign Hindrance is high CheckSterics->End Hindrance is low Redesign->Start

Minimizing polymerization side reactions of 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Oxo-2H-pyran-5-carboxylate, also known as coumalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, use, and potential side reactions of this versatile building block. Our goal is to empower you with the knowledge to minimize unwanted polymerization and maximize the success of your experiments.

Introduction to the Reactivity of this compound

This compound is a valuable precursor in the synthesis of a wide array of compounds, including pharmaceuticals and specialty polymers.[1] Its reactivity is primarily dictated by the presence of an α,β-unsaturated lactone system, which makes it susceptible to various transformations. While this reactivity is beneficial for desired chemical reactions, it also presents challenges, most notably the potential for unwanted polymerization. This guide will provide a comprehensive overview of how to mitigate these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization of this compound?

A1: The primary cause of polymerization is the presence of the α,β-unsaturated system within the lactone ring. This structure makes the molecule susceptible to free-radical polymerization, which can be initiated by heat, light (UV radiation), or the presence of radical initiators (e.g., peroxides). An intermediate in the synthesis of a related compound, 2-pyrone-4,6-dicarboxylic acid, has been noted to be prone to oligo- and polymerization side reactions, highlighting the inherent reactivity of the pyrone ring system.[2]

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is between 0-8°C.[1] It is also advisable to keep it away from strong oxidizing agents, which can initiate polymerization.[3]

Q3: Can I heat my reaction containing this compound?

A3: Heating can significantly increase the rate of desired reactions, but it can also promote thermal decomposition and polymerization.[4] If heating is necessary, it should be done with caution. It is recommended to use the lowest effective temperature and for the shortest possible duration. The use of a polymerization inhibitor is strongly advised when heating reactions involving this compound.

Q4: What are the initial signs of polymerization in my sample or reaction mixture?

A4: The initial signs of polymerization can include the appearance of a hazy or cloudy solution, an increase in viscosity, or the formation of a precipitate or a gelatinous mass. In some cases, a slight discoloration of the material may also be observed.

Troubleshooting Guide: Minimizing Polymerization

This section provides a structured approach to troubleshooting common issues related to the polymerization of this compound.

Issue 1: Unexpected Polymer Formation During a Reaction

Question: I am observing a significant amount of insoluble material or a rapid increase in viscosity in my reaction mixture. What is happening and how can I prevent it?

Answer: This is a classic sign of uncontrolled polymerization. The α,β-unsaturated lactone functionality of this compound makes it act as a monomer that can undergo free-radical polymerization.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Heat High reaction temperatures can initiate thermal polymerization.[4]- Lower the reaction temperature. - Use a heating mantle with precise temperature control. - Minimize reaction time at elevated temperatures.
Oxygen While sometimes acting as an inhibitor, oxygen can also form peroxides, which are radical initiators.- Perform the reaction under an inert atmosphere (Argon or Nitrogen). - Use degassed solvents.
Radical Initiators Contaminants such as peroxides in solvents (e.g., THF, ethers) can trigger polymerization.- Use freshly distilled or inhibitor-free solvents. - Test solvents for the presence of peroxides before use.
Light Exposure UV light can initiate photochemical polymerization.- Protect the reaction vessel from light by wrapping it in aluminum foil. - Use amber-colored glassware.

Experimental Protocol: Setting up a Reaction to Minimize Polymerization

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Solvent Preparation: Use freshly distilled or commercially available anhydrous, degassed solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for peroxides and purify if necessary.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Argon or Nitrogen). Use a Schlenk line or a glovebox for highly sensitive reactions.

  • Reagent Addition: Add this compound and other reagents under the inert atmosphere.

  • Inhibitor Addition: If the reaction requires heating, add a suitable polymerization inhibitor (see Issue 2 for recommendations).

  • Temperature Control: Use an oil bath or a heating mantle with a thermocouple for accurate temperature control. Avoid localized overheating.

  • Light Protection: Wrap the reaction flask with aluminum foil to protect it from light.

Issue 2: Low Yield of Desired Product Due to Polymerization Side Reactions

Question: My reaction is proceeding, but the yield of my target molecule is consistently low, and I suspect polymerization is consuming my starting material. How can I improve the yield?

Answer: Low yields are a common consequence of competing polymerization. The key is to suppress the polymerization pathway without significantly affecting the desired reaction rate. This can be achieved by using polymerization inhibitors.

Selection and Use of Polymerization Inhibitors:

Inhibitor Recommended Concentration Mechanism of Action & Considerations
Hydroquinone (HQ) 50 - 200 ppmA widely used and effective free-radical scavenger. It requires the presence of a small amount of oxygen to be effective.[5]
Butylated Hydroxytoluene (BHT) 100 - 500 ppmA phenolic antioxidant that acts as a radical scavenger. It is often used for its good solubility in organic solvents.
Phenothiazine (PTZ) 50 - 200 ppmA highly effective inhibitor at elevated temperatures. Can sometimes impart a color to the reaction mixture.

Important Considerations:

  • Compatibility: Ensure the chosen inhibitor does not interfere with your desired reaction or catalyst.

  • Removal: Consider how you will remove the inhibitor during product purification. Some inhibitors can be removed by column chromatography or by washing with a basic aqueous solution (for phenolic inhibitors).

Issue 3: Difficulty in Purifying the Final Product from Polymer Byproducts

Question: My reaction has produced a mixture of my desired product and a polymeric substance. How can I effectively separate them?

Answer: Separating a small molecule from a polymer can be challenging due to the polymer's potential for co-precipitation or streaking on chromatography columns.

Purification Strategies:

  • Precipitation/Filtration: If the polymer is insoluble in your reaction solvent upon cooling, it can often be removed by filtration. You can also try to selectively precipitate the polymer by adding a non-solvent.

  • Solvent Extraction: If your desired product and the polymer have different solubilities, a liquid-liquid extraction may be effective.

  • Column Chromatography:

    • Pre-treatment: Pass the crude reaction mixture through a short plug of silica gel or celite to remove the bulk of the polymeric material before running a full column.

    • Solvent System: Use a more polar solvent system to elute your desired product while leaving the less polar polymer adsorbed to the silica gel. A gradient elution can be particularly effective.

Visualizing the Problem: Polymerization of this compound

The following diagram illustrates the potential free-radical polymerization pathway of this compound.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Heat, Light, Peroxide) Radical Radical (R•) Initiator->Radical Decomposition Monomer 2-Oxo-2H-pyran- 5-carboxylate Radical->Monomer Attack on double bond Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Chain Growth Polymer Stable Polymer Growing_Chain->Polymer Combination or Disproportionation

Caption: Free-radical polymerization mechanism of this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve issues with polymerization.

Troubleshooting_Workflow Start Polymerization Suspected Check_Conditions Review Reaction Conditions: - Temperature too high? - Exposure to light? - Inert atmosphere maintained? Start->Check_Conditions Check_Reagents Inspect Reagents: - Solvents tested for peroxides? - Purity of starting material? Check_Conditions->Check_Reagents Consult_Support Consult Senior Scientist or Technical Support Check_Conditions->Consult_Support Implement_Inhibitor Incorporate a Polymerization Inhibitor: - Select a compatible inhibitor (e.g., HQ, BHT). - Use at recommended concentration. Check_Reagents->Implement_Inhibitor Check_Reagents->Consult_Support Optimize_Purification Optimize Purification Strategy: - Precipitation/Filtration of polymer. - Column chromatography with appropriate solvent system. Implement_Inhibitor->Optimize_Purification Implement_Inhibitor->Consult_Support Problem_Solved Problem Resolved Optimize_Purification->Problem_Solved

Caption: A step-by-step workflow for troubleshooting polymerization issues.

References

  • Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable gallic acid and tannic acid. (2024, December 17). Green Chemistry. [Link]

  • Synthesis of stable 2H-pyran-5-carboxylates via a catalyzed propargyl-Claisen rearrangement/oxa-6pi electrocyclization strategy. (2006, October 12). Organic Letters. [Link]

  • Overview of the synthetic strategies and versatile chemistry of 2‐pyrones. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The formation of p-toluic acid from coumalic acid: a reaction network analysis. (n.d.). Green Chemistry. [Link]

  • coumalic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Chemical Properties of 2H-Pyran-5-carboxylic acid, 2-oxo- (CAS 500-05-0). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • What is the procedure to synthesize Coumallic acid from Malic acid in good yield? (2016, July 14). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Selected biologically active 2‐pyrone derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of coumalic acid. (n.d.). Google Patents.
  • 2-pyrones possessing antimicrobial and cytotoxic activities. (2004, August 1). Bioorganic & Medicinal Chemistry. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Advances. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. (2015, March 23). Marine Drugs. [Link]

  • 2-Pyrone synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). Molecules. [Link]

  • Facile construction of 2-pyrones under carbene catalysis. (2024, September 6). RSC Advances. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. (2015, October 16). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Investigation of the living cationic ring-opening polymerization of 2-methyl-, 2-ethyl-, 2-nonyl- and 2-phenyl-2-oxazoline in a singel-mode microwave reactor. (n.d.). Eindhoven University of Technology Research Portal. Retrieved March 7, 2026, from [Link]

  • Microwave-assisted cationic ring-opening polymerization of 2-oxazolines. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium. (n.d.). Polymer Chemistry. [Link]

  • Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates. (n.d.). Polymer Chemistry. [Link]

Sources

Thermal stability issues of 2-Oxo-2H-pyran-5-carboxylate at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxo-2H-pyran-5-carboxylate and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the thermal stability of this important class of compounds. The inherent reactivity of the 2-pyrone ring system, while synthetically useful, can present challenges under thermal stress.[1][2] This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues in your experimental work.

I. Troubleshooting Guide: High-Temperature Reactions

This section addresses specific problems you may encounter when subjecting 2-oxo-2H-pyran-5-carboxylates to elevated temperatures.

Issue 1: Unexpected Decarboxylation and/or Ring Opening

Symptoms:

  • You observe gas evolution (CO2) from your reaction mixture.

  • TLC/LC-MS analysis shows the appearance of a new, more nonpolar spot/peak corresponding to the loss of the carboxylate group.

  • NMR analysis of the crude product indicates the absence of the carboxylic acid or ester proton signals and may show signals corresponding to a rearranged or opened-ring product.

Root Cause Analysis:

The this compound system is susceptible to thermal decarboxylation.[3][4] The electron-withdrawing nature of the pyrone ring can facilitate the loss of carbon dioxide, particularly at elevated temperatures. This process can be further influenced by the presence of catalysts, solvent polarity, and the substitution pattern on the pyran ring. In some cases, decarboxylation can be followed by a rearrangement or ring-opening of the pyran-2-one core.[2]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Diagnostic Steps cluster_2 Experimental Adjustments cluster_3 Advanced Solutions cluster_4 Outcome start Unexpected Decarboxylation/ Ring Opening Observed temp_check Review Reaction Temperature. Is it excessively high? start->temp_check solvent_check Analyze Solvent Polarity. Is a less polar, aprotic solvent an option? temp_check->solvent_check No lower_temp Lower Reaction Temperature. Consider longer reaction times. temp_check->lower_temp Yes change_solvent Switch to a non-polar, aprotic solvent (e.g., toluene, dioxane). solvent_check->change_solvent Yes protecting_group Consider temporary protection of the carboxylate group. solvent_check->protecting_group Consider mw_heating Explore Microwave-Assisted Synthesis for rapid, controlled heating. lower_temp->mw_heating success Successful Reaction: Minimized Decomposition lower_temp->success flow_chem Utilize Flow Chemistry for precise temperature and time control. change_solvent->flow_chem change_solvent->success protecting_group->success

Caption: Troubleshooting workflow for unexpected decarboxylation.

Detailed Protocols:

  • Temperature Screening:

    • Set up a series of small-scale reactions at temperatures incrementally lower than the original protocol (e.g., 10-20°C intervals).

    • Monitor the reaction progress and the formation of byproducts by TLC or LC-MS at regular time points.

    • Identify the optimal temperature that balances reaction rate and compound stability.

  • Solvent Selection:

    • If the reaction chemistry allows, switch from polar, protic solvents (e.g., alcohols, water) to non-polar, aprotic solvents (e.g., toluene, dioxane, THF).

    • Ensure the starting materials are sufficiently soluble in the chosen solvent.

    • Run a small-scale trial to confirm the reaction proceeds in the new solvent system.

Issue 2: Formation of Insoluble Polymeric Material

Symptoms:

  • The appearance of a dark, tar-like substance in the reaction vessel.

  • Difficulty in isolating the desired product from the reaction mixture.

  • Broad, unresolved signals in the NMR spectrum of the crude product.

Root Cause Analysis:

At high temperatures, 2-oxo-2H-pyran-5-carboxylates can undergo self-polymerization or react with other components in the reaction mixture to form complex, high molecular weight species. This is often initiated by the opening of the pyran ring, creating reactive intermediates. The presence of acidic or basic impurities can catalyze these polymerization pathways.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Diagnostic Steps cluster_2 Experimental Adjustments cluster_3 Process Optimization cluster_4 Outcome start Formation of Insoluble Polymeric Material reagent_purity Verify Purity of Reagents and Solvents. Check for acidic/basic impurities. start->reagent_purity atmosphere_check Assess Reaction Atmosphere. Is it inert? reagent_purity->atmosphere_check Reagents Pure purify_reagents Purify/Dry Solvents and Reagents before use. reagent_purity->purify_reagents Impurities Detected inert_atmosphere Run the reaction under an inert atmosphere (N2 or Ar). atmosphere_check->inert_atmosphere Not Inert add_inhibitor Consider adding a radical inhibitor (e.g., BHT, hydroquinone). atmosphere_check->add_inhibitor Inert success Clean Reaction: Reduced Polymerization purify_reagents->success gradual_addition Implement slow addition of a key reagent to maintain low instantaneous concentration. inert_atmosphere->gradual_addition inert_atmosphere->success lower_concentration Reduce the overall reaction concentration. add_inhibitor->lower_concentration add_inhibitor->success

Caption: Troubleshooting workflow for polymer formation.

Detailed Protocols:

  • Inert Atmosphere Reaction Setup:

    • Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon.

    • Assemble the reaction apparatus while maintaining a positive pressure of the inert gas.

    • Add solvents and reagents via syringe through rubber septa.

    • Maintain a gentle flow of the inert gas throughout the reaction.

  • Use of Radical Inhibitors:

    • Add a catalytic amount (e.g., 0.1-1 mol%) of a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture at the start of the experiment.

    • Monitor the reaction to ensure the inhibitor does not interfere with the desired chemical transformation.

II. Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of the this compound scaffold?

The 2-oxo-2H-pyran ring, also known as an α-pyrone, is an unsaturated lactone.[5] While possessing some aromatic character, it is generally less stable than aromatic compounds like benzene. The stability is significantly influenced by substituents.[6][7] The carboxylate group at the 5-position is electron-withdrawing and can influence the electronic distribution within the ring, impacting its reactivity. In general, these compounds are stable at room temperature but can undergo decomposition at elevated temperatures, often above 150-200°C, though this is highly dependent on the specific molecular structure and reaction conditions.[4]

Q2: How do different substituents on the pyran ring affect thermal stability?

Substituent effects play a crucial role in the thermal stability of 2-oxo-2H-pyran-5-carboxylates:

Substituent PositionType of SubstituentEffect on Thermal StabilityRationale
C3, C4, C6Electron-donating groups (e.g., -CH3, -OCH3)Generally increases stability.These groups can donate electron density to the ring, partially offsetting the electron-withdrawing effect of the lactone and carboxylate groups, thus stabilizing the ring system.[8][9]
C3, C4, C6Electron-withdrawing groups (e.g., -NO2, -CN)Generally decreases stability.These groups further pull electron density from the ring, making it more susceptible to nucleophilic attack and ring-opening.[10]
C5-carboxylateEster vs. Carboxylic AcidEsters are generally more stable than the corresponding carboxylic acids.The free carboxylic acid can participate in intermolecular hydrogen bonding and is more prone to decarboxylation.
Annelated RingsFused aromatic or aliphatic ringsSignificantly increases stability.Fusion to another ring system, such as in coumarins (benzo-2-pyrones), restricts conformational flexibility and delocalizes electron density, enhancing overall stability.[6][7]

Q3: Are there any analytical techniques to proactively assess the thermal stability of my specific this compound derivative?

Yes, several techniques can provide valuable insights into the thermal stability of your compound:

  • Differential Scanning Calorimetry (DSC): This is a primary technique for determining the melting point and decomposition temperature of a compound. A sharp endotherm followed by a broad exotherm is often indicative of melting followed by decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A significant mass loss at a specific temperature range can indicate decomposition, such as decarboxylation.

  • High-Temperature NMR (HT-NMR): Running NMR experiments at elevated temperatures can allow for the direct observation of decomposition products as they form, providing mechanistic insights.

  • Accelerated Stability Studies: Storing the compound at moderately elevated temperatures (e.g., 40-60°C) for an extended period and periodically analyzing its purity by HPLC can provide predictive data on its long-term thermal stability.

Q4: Can the choice of catalyst impact the thermal stability during a reaction?

Absolutely. Both acidic and basic catalysts can promote the degradation of 2-oxo-2H-pyran-5-carboxylates at high temperatures.

  • Acidic Catalysts: Can protonate the carbonyl oxygen of the lactone, activating the ring towards nucleophilic attack and subsequent ring-opening.

  • Basic Catalysts: Can deprotonate any acidic protons on the ring or its substituents, leading to the formation of reactive intermediates that can undergo polymerization or rearrangement. Strong bases can also directly attack the electrophilic centers of the pyrone ring.[2]

When performing high-temperature reactions, it is crucial to use the mildest possible catalyst and to neutralize it during workup to prevent further degradation.

III. References

  • Recent Advances in the Synthesis of 2H-Pyrans. National Center for Biotechnology Information. [Link]

  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. National Center for Biotechnology Information. [Link]

  • Cyclooctatrienes from pyran-2-ones via a tandem [4 + 4]-photocycloaddition/decarboxylation process. Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. MDPI. [Link]

  • Determination of aqueous stability and degradation products of series of coumarin dimers. ScienceDirect. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. National Center for Biotechnology Information. [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

  • 2-Pyrone. Wikipedia. [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Ibn Tofail University. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Oxo-2H-pyran-5-carboxylate Conversion

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic conversion of 2-Oxo-2H-pyran-5-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthetic transformation. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Introduction: The Challenge of Selective Conversion

The this compound scaffold is a valuable building block in organic synthesis. The primary goal of its "conversion" is typically the selective hydrogenation of the one or two carbon-carbon double bonds within the pyran ring system to yield the corresponding saturated tetrahydropyran lactone. The core challenge lies in achieving this reduction with high efficiency and selectivity, without causing undesirable side reactions such as the hydrogenolysis of the lactone ring or the reduction of the carboxylate ester. This guide will walk you through catalyst selection, reaction optimization, and troubleshooting to ensure successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most effective catalysts for the selective hydrogenation of this compound?

The key is to choose a catalyst that is highly active for the reduction of olefinic bonds but relatively inert towards ester and lactone carbonyls under mild conditions. Heterogeneous catalysts are generally preferred for their ease of separation and reusability.

Our Recommendation:

For most applications, Palladium on Carbon (Pd/C) is the recommended starting point. Palladium is exceptionally efficient at catalyzing the hydrogenation of C=C bonds but is a poor catalyst for reducing carbonyl groups under standard conditions, offering a high degree of chemoselectivity[1].

Here is a comparison of common catalysts:

CatalystTypical Loading (w/w)Pressure (psig H₂)Temperature (°C)AdvantagesDisadvantages
5-10% Pd/C 2-10 mol%15-5025-50High selectivity for C=C bonds, good activity, cost-effective.Can be pyrophoric when dry; susceptible to poisoning.
Platinum(IV) oxide (PtO₂) 1-5 mol%15-5025-50Very active, can reduce aromatic rings if desired.Less selective than Pd/C; may lead to over-reduction or ring opening under forcing conditions[2].
Raney® Nickel 5-20 wt%50-100050-150Lower cost, effective for various reductions.Requires higher temperatures/pressures; lower selectivity; pyrophoric and requires careful handling[3].
Rhodium on Alumina (Rh/Al₂O₃) 1-5 mol%15-5025-50Effective for olefin hydrogenation.Generally more expensive than Palladium.

Below is a decision tree to guide your initial catalyst selection.

cluster_legend Decision Tree: Catalyst Selection start What is the primary goal? selectivity High Chemoselectivity (C=C reduction only) start->selectivity Maximize selectivity cost Cost-Effectiveness is a priority start->cost Minimize cost high_activity High Activity Required (difficult substrate) start->high_activity Overcome low reactivity pd_c Start with 5% or 10% Pd/C selectivity->pd_c raney_ni Consider Raney® Nickel (requires optimization) cost->raney_ni pto2 Consider PtO₂ (monitor for over-reduction) high_activity->pto2

Caption: A decision tree to guide initial catalyst selection.

Q2: My hydrogenation reaction is stalled or shows very low conversion. What should I check?

This is one of the most common issues in catalytic hydrogenation. The problem can usually be traced back to the catalyst, the substrate, the solvent, or the reaction setup.

Troubleshooting Workflow for Low Conversion:

Follow this systematic workflow to diagnose the issue.

cluster_workflow Troubleshooting Workflow: Low Conversion cluster_cat Catalyst Issues cluster_setup System & Reagent Issues cluster_cond Reaction Condition Issues start Problem: Low or No Conversion cat_check Step 1: Catalyst Integrity Check start->cat_check setup_check Step 2: System & Reagent Check cat_check->setup_check Catalyst OK cat_q1 Is the catalyst old or from an unreliable source? cat_check->cat_q1 cond_check Step 3: Reaction Conditions Check setup_check->cond_check System OK setup_q1 Is the substrate pure? (Impurities can be poisons) setup_check->setup_q1 cond_q1 Is H₂ pressure sufficient? cond_check->cond_q1 cat_q2 Was the catalyst handled correctly (e.g., under inert atm)? cat_q1->cat_q2 No cat_sol1 Solution: Procure fresh, high-quality catalyst. cat_q2->cat_sol1 setup_q2 Is the solvent pure and degassed? (e.g., Alcohols can cause deactivation) setup_q1->setup_q2 Yes setup_q3 Are there leaks in the H₂ setup? setup_q2->setup_q3 Yes setup_sol1 Solution: Purify substrate/solvent. Check system for leaks. setup_q3->setup_sol1 cond_q2 Is agitation (stirring) adequate? cond_q1->cond_q2 Yes cond_q3 Is the reaction temperature optimal? cond_q2->cond_q3 Yes cond_sol1 Solution: Increase pressure/agitation. Optimize temperature. cond_q3->cond_sol1

Caption: A step-by-step workflow for troubleshooting low reaction conversion.

Q3: My catalyst seems to lose activity quickly, especially upon reuse. What causes catalyst deactivation?

Catalyst deactivation is an inevitable process, but its rate can be managed.[4] Understanding the mechanism is key to extending the catalyst's life.

Deactivation MechanismDescriptionCommon CausesMitigation Strategies
Poisoning Strong adsorption of species onto active sites, blocking them.Sulfur, halides, or phosphorus impurities in the substrate. Adsorbed CO from alcohol solvent decomposition on the metal surface[3].Purify starting materials. Use non-alcoholic solvents like EtOAc, THF, or Toluene. If deactivation by CO is suspected, a brief exposure of the filtered catalyst to air can sometimes regenerate activity[3].
Fouling/Coking Physical blockage of active sites and pores by carbonaceous deposits or polymeric byproducts ("green oil")[5].High reaction temperatures; polymerization of substrate or products.Lower the reaction temperature. Optimize solvent to improve solubility of all species.
Sintering Thermal agglomeration of metal nanoparticles into larger particles, reducing the active surface area[5][6].Excessively high reaction temperatures.Operate at the lowest effective temperature. Choose a catalyst with a more thermally stable support.
Leaching Dissolution of the active metal from the support into the reaction medium[6].Acidic or strongly coordinating solvents/impurities.Ensure the reaction medium is neutral. Avoid solvents or additives that can complex with the metal.

Experimental Protocols

General Protocol: Hydrogenation of Methyl this compound with 10% Pd/C

This protocol provides a general methodology. Optimal conditions, particularly solvent, temperature, and pressure, may need to be determined empirically[7].

Reaction Scheme:

reactant Methyl this compound product Methyl 2-oxotetrahydropyran-5-carboxylate reactant->product 10% Pd/C, H₂ (g) Solvent, RT-50°C

Caption: General scheme for the hydrogenation of the pyran carboxylate.

Materials:

  • Methyl this compound (1.0 equiv)

  • 10% Palladium on Carbon (5-10 mol% Pd)

  • Solvent (e.g., Ethyl Acetate, Ethanol, THF), sufficient to create a 0.1-0.5 M solution

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite™ or another filter aid

Procedure:

  • Vessel Preparation: To a hydrogenation flask or a Parr shaker vessel equipped with a magnetic stir bar, add the methyl this compound.

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add the 10% Pd/C catalyst. Safety Note: Dry Pd/C can be pyrophoric. Handle in an inert atmosphere or add as a slurry in the reaction solvent.

  • Solvent Addition: Add the solvent. Ensure the solvent is of high purity and has been degassed if sensitive to oxygen.

  • System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with inert gas. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: After the final evacuation, backfill the vessel with hydrogen gas to the desired pressure (e.g., 50 psig).

  • Reaction: Begin vigorous stirring. The reaction is often exothermic, so monitor the temperature.

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by periodically taking samples (after carefully purging the system) for analysis by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas 3-5 times.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of fresh solvent. Safety Note: The filtered catalyst can be pyrophoric. Do not allow the filter cake to dry in the air. Quench it carefully with water while wet.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as necessary, typically by column chromatography on silica gel or recrystallization[8].

References

  • DeVries, R. A., et al. (2006). Deactivation of Heterogeneous Hydrogenation Catalysts by Alcoholic Solvents. Organic Process Research & Development, 10(1), 109-117. Available at: [Link]

  • Black, G., et al. (2015). Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. European Synchrotron Radiation Facility (ESRF). Available at: [Link]

  • Li, G., et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry, 23(8), 3605-3610. Available at: [Link]

  • Zhang, Y., et al. (2023). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Green Energy & Environment. Available at: [Link]

  • Lee, J., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 195. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Scientific Diagram. Available at: [Link]

  • ACS Omega. (2026). Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC–MS. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of functionalized 2H-pyran. Scientific Diagram. Available at: [Link]

  • Menz, H., & Kirsch, S. F. (2006). Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy. Organic Letters, 8(21), 4795–4797. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Why can't Pd/C and H2 reduce both the alkene and carbonyl portions of α,β-unsaturated carbonyls?. StackExchange. Available at: [Link]

  • Menz, H., & Kirsch, S. F. (2006). Synthesis of stable 2H-pyran-5-carboxylates via a catalyzed propargyl-Claisen rearrangement/oxa-6pi electrocyclization strategy. Organic Letters, 8(21), 4795-7. Available at: [Link]

  • IQCC. (n.d.). Catalytic Reduction of Esters. University of Girona. Available at: [Link]

  • Oiarbide, M., & Palomo, C. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. Available at: [Link]

  • ResearchGate. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. NIST WebBook. Available at: [Link]

  • Organometallics. (2025). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. ACS Publications. Available at: [Link]

  • Saleh, M. J., & Al-Badrany, K. A. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. Central Asian Journal of Medical and Natural Science, 4(4), 214-226. Available at: [Link]

  • ChemRxiv. (n.d.). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. ChemRxiv. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Beilstein Archives. Available at: [Link]

  • Bulletin of the Chemical Society of Japan. (2006). Hydrogenation of Pyran Derivatives. IV. The Skeletal Rearrangement in the Gas-phase Dehydration of Tetrahydropyran-2-methanol. Oxford Academic. Available at: [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Available at: [Link]

  • MDPI. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts. Available at: [Link]

  • PMC. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. National Library of Medicine. Available at: [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. National Library of Medicine. Available at: [Link]

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Troubleshooting low reactivity of 2-Oxo-2H-pyran-5-carboxylate with electron-poor dienophiles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Low reactivity of 2-Oxo-2H-pyran-5-carboxylate (Methyl Coumalate) with electron-poor dienophiles. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division. Status: Open.

Executive Summary

You are encountering a classic "Electronic Mismatch" scenario.

This compound is an electron-deficient diene. Reacting it with electron-poor dienophiles (e.g., maleimides, acrylates, fumarates) creates a kinetic bottleneck because both reaction partners possess low-energy Frontier Molecular Orbitals (FMOs).

Unlike standard Diels-Alder reactions (Electron-Rich Diene + Electron-Poor Dienophile) or Inverse Electron Demand reactions (Electron-Poor Diene + Electron-Rich Dienophile), your system lacks a dominant orbital interaction to lower the activation energy.

The Solution: You must shift from relying on orbital overlap (kinetic control) to relying on aromatization and gas extrusion (thermodynamic driving force).

Module 1: Diagnostic & Theory

Q1: Why is my reaction stalling even at reflux?

A: The reaction rate is governed by the energy gap between the HOMO of the diene and the LUMO of the dienophile.

  • The Diene (Pyrone): The 5-carboxylate group withdraws electron density, lowering the HOMO energy.

  • The Dienophile: Electron-poor groups (like esters or nitriles) lower the LUMO energy.

  • The Result: You have a "deep HOMO" trying to interact with a "deep LUMO." The gap is too large for facile thermal cycloaddition at standard temperatures (40–80 °C).

Visualizing the Mismatch:

FMO_Mismatch cluster_0 Standard DA (Fast) cluster_1 Your System (Slow) D1 Diene HOMO (High Energy) DP1 Dienophile LUMO (Low Energy) D1->DP1 Small Gap (Strong Interaction) D2 Pyrone HOMO (Low Energy) DP2 Dienophile LUMO (Low Energy) D2->DP2 Large Gap (Weak Interaction)

Figure 1: Comparison of FMO interactions. Your system (right) suffers from a large energy gap, requiring harsh conditions to overcome the activation barrier.

Module 2: Troubleshooting Protocols

Issue 1: "I see no product after 24h at 80°C."

The Fix: The "Extrusion" Protocol (Thermodynamic Control) Since the kinetic barrier is high, you must drive the reaction by making the final step irreversible. The initial Diels-Alder adduct (a bicyclic lactone) is unstable. At sufficiently high temperatures, it ejects CO


 (retro-Diels-Alder) to form a stable aromatic ring. This loss of gas and gain of aromaticity is your driving force.

Optimized Protocol:

ParameterRecommendationRationale
Temperature 140°C – 180°C Required to access the transition state and facilitate CO

extrusion.
Vessel Sealed Tube / Pressure Vial Solvents like Xylene or Mesitylene boil high, but a sealed vessel prevents loss of volatiles and allows superheating.
Solvent o-Dichlorobenzene, Xylenes, or Neat Non-polar, high-boiling solvents minimize solvent-reactant interactions that could stabilize the ground state.
Concentration High (1.0 M – 3.0 M) Bimolecular reactions with high barriers benefit significantly from high concentration.

Step-by-Step Workflow:

  • Dissolve this compound (1 equiv) and dienophile (1.5–2.0 equiv) in o-xylene.

  • Seal in a heavy-walled pressure tube.

  • Heat to 150°C for 12–48 hours.

  • Monitor: Look for the disappearance of the pyrone carbonyl peak in IR or the evolution of gas (pressure build-up—use safety shield ).

  • Workup: The product is often a substituted benzoate/benzene. Evaporate solvent; the aromatic product is usually stable and easy to purify.

Issue 2: "Can I use a catalyst to run this milder?"

A: It is difficult but possible. Standard Lewis Acids (e.g., AlCl


, Et

AlCl) often fail because they lower the LUMO of the dienophile and can complex with the pyrone esters, lowering the diene's HOMO further, maintaining the gap.

Advanced Catalytic Options:

  • Bifunctional Organocatalysis: Research by the Deng group suggests that cinchona alkaloid-derived catalysts can simultaneously activate the nucleophile and electrophile via hydrogen bonding, though this is substrate-specific [1].

  • Copper(II) Triflates: In some specific cases, bulky Cu(II)-bisoxazoline complexes have catalyzed pyrone cycloadditions, but usually with electron-rich alkenes.

Verdict: For electron-poor dienophiles, thermal activation is more robust than catalysis.

Module 3: The Pathway to Aromatics

Understanding the pathway helps you identify intermediates. You might see a "transient" spot on TLC that disappears. This is the bicyclic lactone.[1]

Reaction_Pathway Reactants Pyrone + Dienophile TS1 Transition State (High Energy) Reactants->TS1 Heat Intermediate Bicyclic Lactone (Unstable) TS1->Intermediate TS2 Retro-DA (CO2 Extrusion) Intermediate->TS2 Product Aromatic Product (Stable) TS2->Product CO2 CO2 (Gas) TS2->CO2

Figure 2: The reaction pathway. The formation of the bicyclic lactone is reversible; the extrusion of CO2 is irreversible and drives the yield.

FAQ: Common Pitfalls

Q: I am using an alkyne dienophile (e.g., DMAD). Does this change things? A: Yes, for the better. Alkynes react to form the bicyclic intermediate which then immediately loses CO


 to form a benzene ring. The driving force is stronger because the product is fully aromatic, not dihydro-aromatic. These reactions often proceed faster than with alkenes [2].

Q: Can I use microwave irradiation? A: Highly Recommended. Microwave heating is exceptional for this transformation.

  • Settings: 160°C, 30–60 mins, high absorption setting.

  • Why: It rapidly reaches the activation temperature required for the decarboxylation step, minimizing side reactions (like polymerization of the pyrone).

Q: My pyrone is polymerizing (black tar). A: This is a competing pathway.

  • Fix 1: Dilute slightly (0.5 M) to favor the cross-reaction over self-polymerization, but not too much to kill the rate.

  • Fix 2: Add a radical inhibitor (BHT) if you suspect radical polymerization of the dienophile (common with acrylates).

  • Fix 3: Use a large excess of the dienophile (3–5 equiv) to statistically favor the DA reaction.

References

  • Wang, Y., Li, H., Wang, Y. Q., & Deng, L. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6364–6365. Link

  • Afarinkia, K., & Vinader, V. (2003). Diels–Alder cycloadditions of 2-pyrones and 2-pyridones.[2][3][4][5][6][7] Chemical Reviews, 103(10), 4095-4124. Link

  • Woodard, B. T., & Posner, G. H. (1999).[4] Recent Advances in Diels-Alder Cycloadditions of 2-Pyrones. Advances in Cycloaddition, 5, 47-83.

  • Goel, R., & Verma, P. (2024). Advancements in Inverse-Electron-Demand Diels–Alder Cycloaddition of 2-Pyrones. Lattice Science Publication. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical research and drug development, the unambiguous structural elucidation of heterocyclic compounds is a foundational requirement for advancing projects. Among these, the 2-pyrone scaffold is a recurring motif in natural products and a valuable building block in synthetic chemistry. 2-Oxo-2H-pyran-5-carboxylate, commonly known as coumalic acid, represents a key platform chemical, often derived from biorenewable feedstocks like malic acid.[1][2] Its proper characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed to move beyond a simple recitation of spectral data, offering insights into the causal relationships between the molecule's structure and its NMR signature. We will compare NMR with other analytical techniques and provide robust, field-proven protocols for data acquisition.

The Structure and its NMR Fingerprint

The unique electronic environment of each proton and carbon atom in this compound gives rise to a distinct and predictable NMR spectrum. The lactone and carboxylic acid functionalities, combined with the conjugated π-system, create a deshielded environment for the ring protons and carbons.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum is characterized by three distinct signals in the olefinic region, corresponding to the three protons on the pyran ring. The electron-withdrawing nature of the carbonyl group (C2=O), the ring oxygen (O1), and the carboxyl group at C5 all contribute to shifting these proton signals downfield.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H6 ~8.5Doublet (d)J_H6-H4 ≈ 2.5 Hz
H4 ~8.2Doublet of doublets (dd)J_H4-H3 ≈ 9.5 Hz, J_H4-H6 ≈ 2.5 Hz
H3 ~6.5Doublet (d)J_H3-H4 ≈ 9.5 Hz
COOH >10 (broad)Singlet (s)-

Causality behind the assignments:

  • H6 is the most downfield proton due to its proximity to both the ring oxygen (O1) and the deshielding anisotropic effect of the C5-carboxyl group. It appears as a doublet due to coupling with H4.

  • H4 is also significantly downfield and appears as a doublet of doublets, coupling to both H3 (a large, cis-olefinic coupling) and H6 (a smaller, long-range coupling).

  • H3 is the most upfield of the ring protons. It is coupled only to H4, resulting in a clean doublet with a large coupling constant characteristic of vicinal protons on a cis double bond.[3]

  • The carboxylic acid proton is typically a broad singlet at a very low field and may exchange with trace water in the solvent, sometimes leading to its disappearance.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms of the pyran ring and the carboxyl group. The chemical shifts are highly indicative of the carbon's function.[4][5]

CarbonChemical Shift (δ) ppmDescription
C7 ~165Carboxylic Acid Carbonyl
C2 ~160Lactone Carbonyl
C6 ~159Olefinic C-O
C4 ~143Olefinic CH
C5 ~115Olefinic C-COOH
C3 ~115Olefinic CH

Causality behind the assignments:

  • The two carbonyl carbons (C2 and C7) are the most downfield, as expected for sp² carbons double-bonded to two oxygen atoms.[5]

  • C6 is also significantly downfield due to being an sp² carbon single-bonded to the electronegative ring oxygen.

  • C4, C5, and C3 appear in the olefinic region. Their precise assignment can be definitively confirmed using 2D NMR techniques like HSQC, which correlates protons to their directly attached carbons.[6]

Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural map, other techniques offer complementary information. A multi-technique approach is often the most robust strategy for complete characterization.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and 3D structure.Unparalleled structural detail.Lower sensitivity, requires more sample.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[7][8]High sensitivity, small sample amount needed.Provides no information on atom connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C=C).[9][10]Fast, non-destructive.Provides limited information on the overall structure.
UV-Visible Spectroscopy Information about the conjugated electronic system.Highly sensitive for chromophores.Provides little specific structural information.

Experimental Protocols

Adherence to a meticulous experimental protocol is non-negotiable for acquiring high-quality, reproducible NMR data. The following are field-tested procedures for the analysis of this compound.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

  • Material Weighing: Accurately weigh 10-25 mg of dry this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[11][12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its ability to solubilize polar compounds and slow the exchange of the acidic proton.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] Gently swirl or vortex to dissolve the sample completely.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Protocol 2: NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may need adjustment based on the specific instrument and sample concentration.[14]

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse (e.g., Bruker 'zg30').

  • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 16-32 scans.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse (e.g., Bruker 'zgpg30').

  • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 scans or more, depending on concentration.[15]

Validating Assignments with 2D NMR

For unambiguous assignments, especially for the carbon signals, two-dimensional (2D) NMR experiments are invaluable.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve & Filter Acq_1D Acquire 1D Spectra (¹H, ¹³C) Prep->Acq_1D Assign_H Assign ¹H Spectrum (Shifts, Integration, Coupling) Acq_1D->Assign_H Assign_C Assign ¹³C Spectrum Acq_1D->Assign_C Acq_2D Acquire 2D Spectra (COSY, HSQC) Correlate Correlate using 2D data Acq_2D->Correlate Assign_H->Acq_2D Guide 2D setup Assign_H->Correlate Assign_C->Correlate Structure Final Structure Confirmation Correlate->Structure

Caption: Workflow for comprehensive NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other.[16][17] For coumalic acid, a COSY spectrum would show a cross-peak between H3 and H4, and between H4 and H6, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful 2D NMR experiments, showing direct, one-bond correlations between protons and the carbons they are attached to.[18][19] An HSQC would definitively link the ¹H signals at ~6.5, ~8.2, and ~8.5 ppm to their respective carbon signals (C3, C4, and C6), solidifying the assignment of the carbon spectrum.

By integrating 1D and 2D NMR data, researchers can achieve a high-confidence structural assignment of this compound, a critical step in its utilization in drug discovery and materials science.

References

  • Wiley, R. H., & Smith, N. R. (1951). Coumalic acid. Organic Syntheses, 31, 23. [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. NMR Facility. Retrieved February 16, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 16, 2026, from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved February 16, 2026, from [Link]

  • University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved February 16, 2026, from [Link]

  • EPFL. (n.d.). InfoSheet: NMR sample preparation. Retrieved February 16, 2026, from [Link]

  • Wishart, D. S. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]

  • transparencia.cmcamacari.ba.gov.br. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved February 16, 2026, from [Link]

  • Kraus, G. A., & Roth, G. (2016). Synthesis of coumalic acid. U.S.
  • ResearchGate. (2016, July 14). What is the procedure to synthesize Coumallic acid from Malic acid in good yield?. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) p-Coumaric acid, (b) p-Phenylenediamine, and (c) N-GQDs. Retrieved February 16, 2026, from [Link]

  • Kraus, G. A. (2014). Synthesis of coumalic acid.
  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved February 16, 2026, from [Link]

  • University of Florida. (2021, February 8). Common NMR experiments and the time it takes to run them. Retrieved February 16, 2026, from [Link]

  • SpectraBase. (n.d.). Coumalic acid - Optional[FTIR] - Spectrum. Retrieved February 16, 2026, from [Link]

  • NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

  • De Vleeschouwer, F., et al. (2016). Flow synthesis of coumalic acid and its derivatization. Reaction Chemistry & Engineering, 1, 134-140. [Link]

  • ResearchGate. (n.d.). Experimental chemical shifts of carbons from 13 C NMR spectra of alkali.... Retrieved February 16, 2026, from [Link]

  • Michalska, D., et al. (2015). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Molecules, 20(2), 3040-3063. [Link]

  • NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Spectra for FT‐IR of (a) p‐coumaric acid and (b) the complex. Retrieved February 16, 2026, from [Link]

  • Naressi, A., et al. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. NMR in Biomedicine. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved February 16, 2026, from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 16, 2026, from [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved February 16, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 16, 2026, from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved February 16, 2026, from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved February 16, 2026, from [Link]

  • NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-5-carboxylic acid, 2-oxo- (CAS 500-05-0). Retrieved February 16, 2026, from [Link].

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 2-Oxo-2H-pyran-5-carboxylate (derivatives of Coumalic Acid ). As a privileged scaffold in drug discovery—serving as a diene in Diels-Alder cycloadditions and a precursor for diverse heterocycles—unambiguous identification of this moiety is critical.

This document objectively compares the fragmentation "performance" (diagnostic utility) of the 2-pyrone scaffold against its primary structural isomer, the 4-pyrone (e.g., Chelidonic acid derivatives) . We demonstrate that the Retro-Diels-Alder (RDA) driven loss of CO₂ is the definitive spectral fingerprint distinguishing 2-pyrones from 4-pyrones, which predominantly exhibit CO losses.

Technical Deep Dive: Fragmentation Mechanism of this compound

The mass spectral signature of this compound is governed by the instability of the


-pyrone (lactone) ring under ionization. Unlike stable aromatic systems, the 2-pyrone core mimics a diene, making it susceptible to thermal and electron-impact induced cyclo-reversion.
The Primary Pathway: Retro-Diels-Alder (RDA) & Decarboxylation

Upon Electron Ionization (EI, 70 eV), the molecular ion (


) undergoes a characteristic ring opening. The most diagnostic event is the extrusion of neutral carbon dioxide (CO₂), a process forbidden in the isomeric 4-pyrone core.
  • Ionization: Formation of the radical cation

    
    .
    
  • 
    -Cleavage (Ester):  For alkyl esters (e.g., Methyl Coumalate), the initial loss is often the alkoxy radical (
    
    
    
    ), generating a stable acylium ion.
  • Lactone Unzipping (RDA): The ring undergoes a retro-cycloaddition, ejecting CO₂ (

    
     44). This transforms the heterocyclic core into a reactive acyclic diene or furan-like cation.
    
Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for Methyl this compound (


).

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 154 Acylium Acylium Ion [M - OMe]+ m/z 123 M_Ion->Acylium - OMe• (31 Da) α-Cleavage RDA_Product Distonic Diene Ion [M - CO2]+ m/z 110 M_Ion->RDA_Product - CO2 (44 Da) Retro-Diels-Alder Furan_Ion Furan-like Cation [m/z 123 - CO]+ m/z 95 Acylium->Furan_Ion - CO (28 Da) Ring Contraction Base_Peak Base Hydrocarbon m/z 53 RDA_Product->Base_Peak - C2H2O Furan_Ion->Base_Peak - C2H2 key Solid Line: Major Pathway (Ester First) Dashed Line: Minor Pathway (Ring First)

Figure 1: Fragmentation cascade of Methyl this compound showing the competition between ester


-cleavage and lactone decarboxylation.

Comparative Analysis: 2-Pyrone vs. 4-Pyrone

In drug development, distinguishing between the 2-pyrone (coumalate) and 4-pyrone (chelidonate/maltol) scaffolds is a common challenge. The table below summarizes the "performance" of MS in differentiating these isomers.

Diagnostic Markers Table
FeatureThis compound (Product)4-Oxo-4H-pyran Isomers (Alternative)Analytical Implication
Core Structure

-Lactone (Cyclic Ester)

-Ketone (Cyclic Ether)
2-pyrone is thermodynamically primed for CO₂ loss.
Primary Neutral Loss CO₂ (44 Da) via RDACO (28 Da) via decarbonylationPresence of

is the "Gold Standard" for 2-pyrones.
Base Peak (EI) Often Acylium (

) or

Often Molecular Ion (

) or

4-pyrones are generally more stable under EI, showing stronger

.
Ring Stability Low (Thermally labile)High (Aromatic character)2-pyrones may degrade in GC inlets if temp > 250°C.
ESI Mode Preference Positive (

) or Negative (if acid)
Positive (

)
Both ionize well; fragmentation differences persist in MS/MS.
Mechanistic Differentiation
  • The 2-Pyrone Signature: The 2-pyrone ring contains a latent diene system. Upon activation, it reverts to expel CO₂. This is chemically equivalent to a "Retro-Diels-Alder" reaction.[1][2]

  • The 4-Pyrone Signature: The 4-pyrone ring is an aromatic ether-ketone. It cannot lose CO₂ directly from the ring because the carbonyl is flanked by carbons, not an oxygen. It typically loses CO to form a furan-like cation or undergoes ring contraction.

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility and scientific integrity, the following protocol is recommended for the analysis of this compound derivatives.

Sample Preparation
  • Solvent: Methanol or Acetonitrile (LC-MS grade).

  • Concentration: 10 µg/mL (ESI) or 100 µg/mL (GC-EI).

  • Derivatization (GC-MS only): If analyzing the free acid (Coumalic acid), derivatization with TMS (BSTFA + 1% TMCS) is mandatory to prevent thermal decarboxylation in the injector port.

GC-MS Method (Electron Ionization)[3]
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet Temperature: 200°C (Critical: Keep low to minimize thermal RDA before ionization).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40–300.

LC-MS/MS Method (Electrospray Ionization)
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Mode: ESI Positive (

    
    ).
    
  • Collision Energy (CE): Stepped 15-30-45 eV.

    • Note: At low CE, the ester cleavage dominates. At high CE, the diagnostic RDA (loss of CO₂) becomes visible.

References

  • NIST Mass Spectrometry Data Center. "2H-Pyran-5-carboxylic acid, 2-oxo- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Retrieved March 2, 2026. [Link]

  • Master Organic Chemistry. "The Retro Diels-Alder Reaction: Pyrones." Master Organic Chemistry. Retrieved March 2, 2026. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Esters and Carboxylic Acids." LibreTexts. Retrieved March 2, 2026. [Link]

  • Royal Society of Chemistry. "On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones." RSC Advances. Retrieved March 2, 2026. [Link]

Sources

A Comparative Guide to the Reactivity of 2-Pyrone and 4-Pyrone Carboxylates for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrone scaffold is a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products and pharmaceuticals. The isomeric 2-pyrone and 4-pyrone cores, particularly when functionalized with carboxylate groups, offer distinct and versatile reactivity profiles. Understanding the nuanced differences in their chemical behavior is paramount for the strategic design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of 2-pyrone and 4-pyrone carboxylates, supported by experimental insights and mechanistic rationale.

Structural and Electronic Distinctions: The Foundation of Divergent Reactivity

The fundamental difference in the reactivity of 2-pyrone and 4-pyrone carboxylates stems from the placement of the endocyclic oxygen atom relative to the carbonyl group and the carboxylate substituent. These structural variations profoundly influence their electronic properties and, consequently, their behavior in chemical transformations.

2-Pyrone (α-Pyrone): In the 2-pyrone scaffold, the endocyclic oxygen is adjacent to the carbonyl group, forming a lactone (cyclic ester) moiety. This arrangement results in a conjugated diene system that is relatively electron-deficient. The presence of a carboxylate group, an electron-withdrawing substituent, further enhances this electron deficiency.

4-Pyrone (γ-Pyrone): Conversely, the 4-pyrone structure features an endocyclic oxygen atom separated from the carbonyl group by a vinyl unit, creating a conjugated vinyl ether-like system within the heterocyclic ring. This leads to a more electron-rich diene character compared to the 2-pyrone isomer. The cross-conjugation of the endocyclic oxygen with the carbonyl group also plays a significant role in its electronic distribution.

These intrinsic electronic differences are the primary determinants of their divergent reactivity in key chemical transformations, notably cycloaddition reactions and interactions with nucleophiles.

Comparative Reactivity in Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and pyrones can serve as the diene component. However, the reactivity of 2-pyrone and 4-pyrone carboxylates in these [4+2] cycloadditions differs significantly.

2-Pyrone Carboxylates: Versatile Diene Partners

2-Pyrone and its derivatives are well-established dienes in Diels-Alder reactions.[1] The presence of an electron-withdrawing carboxylate group can influence the reaction rate and regioselectivity. Generally, 2-pyrones act as electron-deficient dienes, reacting readily with electron-rich dienophiles.[2] The initial cycloadduct, a bicyclic lactone, can subsequently undergo a retro-Diels-Alder reaction with the extrusion of carbon dioxide to form a new aromatic ring, a feature that has been widely exploited in organic synthesis.[1]

The reactivity of substituted 2-pyrones in Diels-Alder reactions is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups on the 2-pyrone ring can facilitate inverse-electron-demand Diels-Alder (IEDDA) reactions.[2]

dot graph TD { A[2-Pyrone Carboxylate] -- + Dienophile --> B{Bicyclic Lactone Intermediate}; B -- Heat --> C[Substituted Aromatic Ring] B -- " " --> D(CO2)

}

Diels-Alder reaction of a 2-pyrone carboxylate.

4-Pyrone Carboxylates: Reluctant Diene Participants

In stark contrast to their 2-pyrone counterparts, 4-pyrone carboxylates are generally poor dienes in Diels-Alder reactions. Their greater aromatic character and different electronic distribution make them less inclined to participate in [4+2] cycloadditions under standard conditions. While some examples of Diels-Alder reactions with 4-pyrones exist, they often require harsh conditions or highly reactive dienophiles. The presence of a carboxylate group at the 2-position, such as in ethyl 4H-pyran-4-one-2-carboxylate, further deactivates the diene system towards normal electron demand Diels-Alder reactions.[3]

Nucleophilic Attack: A Tale of Two Isomers

The response of 2-pyrone and 4-pyrone carboxylates to nucleophilic attack reveals another key area of divergent reactivity.

2-Pyrone Carboxylates: Susceptibility to Michael Addition

The α,β-unsaturated lactone system in 2-pyrone carboxylates renders the C-6 position susceptible to conjugate (Michael) addition by nucleophiles. This reaction is a common and predictable transformation for this class of compounds. For instance, 4-hydroxy-2-pyrones can act as nucleophiles themselves in oxa-Michael additions.[2]

dot graph TD { A[2-Pyrone Carboxylate] -- + Nucleophile --> B(Michael Adduct);

}

Conjugate addition of a nucleophile to a 2-pyrone carboxylate.

4-Pyrone Carboxylates: Prone to Ring-Opening

Nucleophilic attack on 4-pyrone carboxylates often proceeds via a different pathway. The C-2 and C-6 positions of the 4-pyrone ring are activated towards nucleophilic attack. This can lead to a ring-opening reaction, particularly with strong nucleophiles. For example, the reaction of 2,6-dicyano-4-pyrone with hydrazines results in pyrone ring-opening and substitution of a cyano group to form pyrazolylacetic acid hydrazides.[4] Similarly, reactions of 2-cyano-4-pyrones with amines can lead to ring-opened 5-amino-3-oxopent-4-enamides.[5]

dot graph TD { A[4-Pyrone Carboxylate] -- + Nucleophile --> B{Ring-Opened Intermediate}; B --> C[Final Product];

}

Ring-opening of a 4-pyrone carboxylate upon nucleophilic attack.

Experimental Protocols

To provide practical context, detailed and self-validating experimental protocols for the synthesis of representative 2-pyrone and 4-pyrone carboxylates are presented below.

Synthesis of a 2-Pyrone Carboxylate: Methyl Coumalate

Reaction: Decarboxylative esterification of coumalic acid.

Causality: This method provides a straightforward route to a common 2-pyrone-5-carboxylate from a readily available starting material. The reaction proceeds via the thermal decarboxylation of coumalic acid followed by esterification.

Protocol:

  • To a stirred solution of coumalic acid (10.0 g, 71.4 mmol) in methanol (100 mL) at 0 °C, add concentrated sulfuric acid (2.0 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl coumalate as a white solid.

Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should be consistent with the structure of methyl 2-pyrone-5-carboxylate.

Synthesis of a 4-Pyrone Carboxylate: Ethyl 4H-Pyran-4-one-2-carboxylate

Reaction: Thermal decarboxylation of monoethyl chelidonate.[3]

Causality: This procedure utilizes the selective thermal decarboxylation of the carboxylic acid group of monoethyl chelidonate to yield the desired 4-pyrone-2-carboxylate.[3]

Protocol:

  • Prepare monoethyl chelidonate from the base-induced condensation of diethyl oxalate with acetone followed by partial acid hydrolysis.[3]

  • Place monoethyl chelidonate (5.0 g, 23.3 mmol) in a round-bottom flask equipped with a distillation apparatus.

  • Heat the flask under vacuum. The monoethyl chelidonate will melt and begin to decarboxylate.

  • Collect the product, ethyl 4H-pyran-4-one-2-carboxylate, by vacuum distillation.[3]

  • The product will solidify upon cooling.

Self-Validation: The structure and purity of the resulting ethyl 4H-pyran-4-one-2-carboxylate can be verified by its melting point, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and mass spectrometry), which should align with reported data.[3]

Data Summary

Feature2-Pyrone Carboxylates4-Pyrone Carboxylates
Structure α,β-Unsaturated lactoneConjugated vinyl ether-ketone
Electronic Nature Electron-deficient dieneMore electron-rich diene, cross-conjugated system
Diels-Alder Reactivity Good diene, especially with electron-rich dienophilesPoor diene, generally unreactive
Reactivity with Nucleophiles Undergoes Michael (1,4-conjugate) additionProne to nucleophilic attack at C-2/C-6 leading to ring-opening

Conclusion

The isomeric relationship between 2-pyrone and 4-pyrone carboxylates gives rise to a fascinating dichotomy in their chemical reactivity. 2-Pyrone carboxylates are valuable substrates for Diels-Alder reactions, providing a gateway to complex aromatic systems, and are susceptible to predictable Michael additions. In contrast, 4-pyrone carboxylates are more reluctant participants in cycloadditions and exhibit a propensity for ring-opening upon nucleophilic attack. A thorough understanding of these fundamental differences, rooted in their distinct electronic structures, is crucial for any synthetic chemist aiming to harness the full potential of these versatile heterocyclic building blocks. This guide serves as a foundational resource for making informed decisions in the design and execution of synthetic strategies involving pyrone carboxylates.

References

  • Recent Advances in the Synthesis of 2-Pyrones. Molecules. 2015;20(4):5988-6029. Available from: [Link]

  • Aitken, R. A.; Nelson, A. J. B.; Slawin, A. M. Z. Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank2024 , 2024(4), M1939. Available from: [Link]

  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry. 2014;10:1160-1167. Available from: [Link]

  • Obydennov, D. L.; et al. A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. Tetrahedron Letters2013, 54(43), 5824-5826.
  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. PubMed. 2014;10:1160-7. Available from: [Link]

  • Aitken, R. A.; Nelson, A. J. B.; Slawin, A. M. Z. Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. 2024. Available from: [Link]

  • Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules. 2001;6(11):901-910. Available from: [Link]

  • Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry. 2024;89(15):9557-9568. Available from: [Link]

  • Michael addition reaction. Wikipedia. Available from: [Link]

  • Formation of 4 as a side-product in the synthesis of pyran-4-one. ResearchGate. Available from: [Link]

  • Synthesis of 4-pyrones. Organic Chemistry Portal. Available from: [Link]

  • US Patent 3,491,122 - Synthesis of 4-pyrones.
  • The Retro Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]

  • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Digital Commons @ Butler University. 2014.
  • Recent Advances in the Synthesis of 2-Pyrones.
  • Michael Addition. Organic Chemistry Portal. Available from: [Link]

  • A Comparative Analysis of 3-Hydroxy-2-Pyrone and 4-Hydroxy-2-Pyrone Derivatives: From Synthesis to Biological Activity. Benchchem.
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxylate. University of St Andrews Research Portal. 2024.
  • Diels-Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy)-2-pyrones. European Journal of Organic Chemistry. 2010;2010(6):1063-1072.
  • 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and -pyridines. The Journal of Organic Chemistry. 2021;86(1):608-622.
  • Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. PubMed. 2024.
  • 6.2: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. 2024.
  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.
  • Development of the production of 2-pyrone-4,6-dicarboxylic acid from lignin extracts, which are industrially formed as by-products, as raw m

Sources

A Comprehensive Guide to IR Spectroscopy of 2-Oxo-2H-pyran-5-carboxylate Derivatives: Comparative Analysis and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology

Introduction: The Analytical Imperative

Derivatives of 2-oxo-2H-pyran-5-carboxylate (commonly known as coumalate derivatives) are highly versatile platform chemicals. Characterized by a pseudoaromatic


-pyrone ring conjugated with an electron-withdrawing carboxylate group, these compounds are premier dienes for inverse-electron-demand Diels-Alder reactions, making them invaluable in the synthesis of bio-based polymers, pharmaceuticals, and complex bicyclic scaffolds[1].

For application scientists and synthetic chemists, Infrared (IR) Spectroscopy is the frontline analytical tool for verifying the structural integrity of these pyrone derivatives. Differentiating between the free acid (coumalic acid), its simple esters (methyl/ethyl coumalate), and highly substituted variants requires a nuanced understanding of how electronic delocalization and hydrogen bonding shift characteristic vibrational frequencies.

This guide provides an objective comparison of the IR spectral performance of key this compound derivatives, elucidates the causality behind their spectral shifts, and establishes a self-validating experimental protocol for Attenuated Total Reflectance (ATR) FTIR analysis.

Mechanistic Insights into Characteristic IR Bands

To accurately interpret the IR spectra of 2-oxo-2H-pyran-5-carboxylates, one must understand the competing electronic effects within the molecule:

  • The

    
    -Pyrone Lactone Core:  A standard saturated six-membered lactone exhibits a 
    
    
    
    stretch around
    
    
    . However, in 2-pyranones, the lone pairs on the ring oxygen are delocalized into the diene system. This extended conjugation increases the single-bond character of the carbonyl group, typically lowering the lactone
    
    
    stretch to
    
    
    [2].
  • The 5-Carboxylate Substituent: The presence of an electron-withdrawing ester or carboxylic acid group at the C5 position pulls electron density away from the pyrone ring. This inductive effect competes with the ring's resonance, often causing the lactone

    
     and the ester/acid 
    
    
    
    bands to appear as a closely spaced doublet or a single broadened peak.
  • Hydrogen Bonding (Free Acid vs. Ester): In coumalic acid, strong intermolecular hydrogen bonding drastically lowers the carboxylic

    
     frequency (
    
    
    
    ) and broadens the
    
    
    stretch (
    
    
    ). Upon esterification (e.g., methyl coumalate), the disruption of this hydrogen-bonded dimer network shifts the ester
    
    
    back to a higher frequency (
    
    
    ), often coalescing with the lactone carbonyl[1].

Comparative IR Spectral Data

The following table summarizes the characteristic IR bands for three primary alternatives within this chemical class, demonstrating how functional group modifications impact vibrational frequencies.

CompoundLactone

Stretch (

)
Carboxylate/Ester

Stretch (

)
Pyrone Ring

Stretch (

)
Characteristic

Stretch (

)
Coumalic Acid (Free Acid)1706 (s)1699 (s)1634 (m), 1544 (w)1238 (s), 1084 (m)
Methyl Coumalate (Methyl Ester)~1735 (s)~1735 (s)1656 (w), 1540 (m)1217 (s), 1081 (s)
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate 1715 (s)1705 (s)1640 (m), 1560 (m)1245 (s), 1120 (m)

*Note: In methyl coumalate, the ester and lactone carbonyl stretches frequently overlap into a single strong, broad band around


 due to the lack of hydrogen bonding and similar force constants[1].

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the measurement system must be self-validating. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which eliminates the need for KBr pellet pressing and prevents moisture-induced spectral artifacts.

Phase 1: Instrument Calibration & Background Validation
  • Crystal Cleaning: Wipe the ATR crystal (Diamond or ZnSe) with a lint-free wipe dampened with LC-MS grade isopropanol. Allow 60 seconds for complete evaporation.

  • System Suitability Test (SST): Acquire a spectrum of a traceable Polystyrene standard. Validate that the characteristic peak at

    
     is within 
    
    
    
    of the reference value. Causality: This ensures the interferometer laser is correctly calibrated.
  • Background Acquisition: Collect a background spectrum (Air) using 32 scans at a resolution of

    
    . The resulting baseline must be flat (absorbance 
    
    
    
    AU) with no residual solvent peaks.
Phase 2: Sample Measurement & Pressure Optimization
  • Sample Application: Place 2–5 mg of the solid this compound derivative directly onto the center of the ATR crystal.

  • Anvil Pressure Application: Lower the pressure anvil. Monitor the live spectral preview. Increase pressure until the strongest peak (typically the

    
     stretch at 
    
    
    
    ) reaches an absorbance between 0.4 and 0.8 AU .
    • Causality: Absorbance below 0.1 AU yields poor signal-to-noise ratios, while absorbance above 1.0 AU violates the linear dynamic range of the detector, leading to peak distortion and inaccurate relative intensity ratios.

  • Data Acquisition: Acquire the sample spectrum using 64 scans at

    
     resolution to maximize the signal-to-noise ratio for the weaker pyrone 
    
    
    
    stretches.
Phase 3: Data Processing
  • ATR Correction: Apply an ATR correction algorithm. Causality: IR penetration depth in ATR is wavelength-dependent (deeper at lower wavenumbers). This correction normalizes the spectrum to resemble a traditional transmission spectrum.

  • Baseline Correction: Apply a multi-point baseline correction to account for any scattering effects from the solid powder.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the ATR-FTIR protocol.

G Start Initiate ATR-FTIR Protocol Clean Clean Crystal (Isopropanol) Start->Clean Calib Polystyrene Standard Calibration Check Clean->Calib Check Peak at 1601 cm⁻¹ ± 1 cm⁻¹? Calib->Check Recal Recalibrate Interferometer Check->Recal No Bkg Acquire Air Background (32 Scans) Check->Bkg Yes Recal->Calib Prep Apply Pyrone Sample & Optimize Anvil Pressure Bkg->Prep AbsCheck Max Absorbance 0.4 - 0.8 AU? Prep->AbsCheck Adjust Adjust Pressure or Sample Amount AbsCheck->Adjust No Scan Acquire Sample Spectrum (64 Scans, 4 cm⁻¹) AbsCheck->Scan Yes Adjust->Prep Process Apply ATR & Baseline Corrections Scan->Process Valid Cross-Reference with Coumalate Libraries Process->Valid

Caption: Self-validating ATR-FTIR workflow for the analysis of this compound derivatives.

References

  • Smith, L. K., & Baxendale, I. R. (2018). Flow Synthesis of Coumalic Acid and its Derivatization. Reaction Chemistry & Engineering, Royal Society of Chemistry. Available at:[Link][1]

  • National Institute of Standards and Technology (NIST). 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester. NIST Chemistry WebBook, SRD 69. Available at:[Link][3]

  • Rastogi, V. K., et al. (2005). Experimental and calculated IR frequencies of 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at:[Link][2]

Sources

A Comparative Guide to the Diels-Alder Efficiency of 2-Oxo-2H-pyran-5-carboxylates and Methyl Coumalate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceutical agents.[1] The strategic selection of the diene and dienophile is paramount to the success of this cycloaddition. This guide provides an in-depth comparison of the Diels-Alder efficiency of two valuable dienes: the general class of 2-oxo-2H-pyran-5-carboxylates and the specific, widely used methyl coumalate.

Introduction to 2-Pyrones in Diels-Alder Reactions

2-Pyrones, including 2-oxo-2H-pyran-5-carboxylates and methyl coumalate, are electron-deficient dienes, a characteristic that significantly influences their reactivity in [4+2] cycloadditions.[2] Their aromatic character can make them reluctant participants in Diels-Alder reactions compared to more reactive, non-aromatic dienes.[2][3] A key feature of Diels-Alder reactions involving 2-pyrones is the frequent subsequent retro-Diels-Alder reaction, which involves the extrusion of carbon dioxide to yield substituted aromatic compounds.[4][5]

The reactivity of 2-pyrones can be modulated by the electronic nature of their substituents. While generally considered electron-poor, the introduction of electron-donating groups can alter their behavior, in some cases leading to "chameleon" dienes that can react with both electron-rich and electron-deficient dienophiles.[6][7]

Comparative Diels-Alder Efficiency

A direct, head-to-head quantitative comparison of the Diels-Alder efficiency of a generic 2-oxo-2H-pyran-5-carboxylate and methyl coumalate under identical conditions is not extensively documented in the literature. However, a comparative analysis can be drawn from their structural features and reported reactivities.

FeatureThis compound (General)Methyl Coumalate
Structure 2-pyrone core with a carboxylate group at the 5-position. The nature of the ester's alkyl group can vary.A specific this compound with a methyl ester.
Electronic Nature Electron-deficient diene. The ester group is electron-withdrawing, influencing the energy of the frontier molecular orbitals.Electron-deficient diene. The methyl ester is an electron-withdrawing group.
Reactivity with Electron-Rich Dienophiles Generally participates in inverse-electron-demand Diels-Alder (IEDDA) reactions.[8][9]Known to undergo IEDDA reactions with electron-rich dienophiles to produce substituted benzoates.[8]
Reactivity with Electron-Deficient Dienophiles Can participate in normal-electron-demand Diels-Alder reactions, though often requires harsher conditions or catalysis due to the electron-deficient nature of both reactants.[10]Has been shown to react with electron-deficient dienophiles.[4][5]
Versatility The ester group can be varied to influence solubility and potentially electronic properties to a minor extent.A widely used and well-characterized diene in a variety of synthetic applications.[4][5][11][12]
Yields Reported yields vary widely depending on the specific substrate, dienophile, and reaction conditions.High yields (often >90%) have been reported, particularly in IEDDA reactions.[8]

Key Insights:

  • Methyl Coumalate as a Benchmark: Methyl coumalate serves as a well-established benchmark for the reactivity of 2-oxo-2H-pyran-5-carboxylates. Its reactivity profile is extensively studied, providing a solid foundation for predicting the behavior of other esters in this class.

  • Dominance of Inverse-Electron-Demand: Both classes of compounds are most efficient in inverse-electron-demand Diels-Alder (IEDDA) reactions, where the diene's LUMO interacts with the dienophile's HOMO.[1] This is due to the electron-withdrawing nature of the pyrone ring and the carboxylate group.

  • Substituent Effects on the Ester: While the electronic impact of varying the alkyl group of the ester in 2-oxo-2H-pyran-5-carboxylates is generally considered minor, it can influence physical properties like solubility, which in turn can affect reaction kinetics and yields in different solvent systems.

Reaction Mechanisms and Energetics

The Diels-Alder reaction can proceed through different electronic demands, primarily categorized as normal-electron-demand and inverse-electron-demand.

Diels-Alder Electron Demand cluster_0 Normal-Electron-Demand cluster_1 Inverse-Electron-Demand HOMO_diene HOMO (Diene, e⁻ rich) LUMO_dienophile LUMO (Dienophile, e⁻ poor) HOMO_diene->LUMO_dienophile Interaction LUMO_diene LUMO (Diene, e⁻ poor) HOMO_dienophile HOMO (Dienophile, e⁻ rich) LUMO_diene->HOMO_dienophile Interaction

Caption: Frontier Molecular Orbital (FMO) interactions in normal and inverse-electron-demand Diels-Alder reactions.

For 2-oxo-2H-pyran-5-carboxylates and methyl coumalate, the inverse-electron-demand pathway is generally favored with electron-rich dienophiles. The electron-withdrawing carboxylate group lowers the energy of the diene's LUMO, facilitating a more favorable interaction with the HOMO of an electron-rich dienophile.

Experimental Protocols

The following are representative protocols for Diels-Alder reactions involving a generic this compound and methyl coumalate. These are intended as starting points and may require optimization based on the specific dienophile used.

Protocol 1: Inverse-Electron-Demand Diels-Alder of Methyl Coumalate with an Electron-Rich Alkene

Objective: To synthesize a substituted benzoate via a one-pot IEDDA reaction and subsequent CO2 extrusion.[8]

Materials:

  • Methyl coumalate

  • Electron-rich dienophile (e.g., an enol ether or ketene acetal)

  • High-boiling point solvent (e.g., toluene, xylene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl coumalate (1.0 eq).

  • Add the solvent (e.g., toluene) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Add the electron-rich dienophile (1.1-1.5 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (typically 110-140 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted benzoate.

Protocol 2: Catalytic Asymmetric Diels-Alder of a 3-Hydroxy-2-pyrone with an Electron-Deficient Alkene

Objective: To synthesize a chiral bicyclic lactone using an organocatalyst.[2][10]

Materials:

  • 3-Hydroxy-2-pyrone (a substituted 2-oxo-2H-pyran)

  • Electron-deficient dienophile (e.g., an enone)

  • Bifunctional organocatalyst (e.g., a cinchona alkaloid derivative)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Schlenk flask or oven-dried vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-hydroxy-2-pyrone (1.0 eq) and the organocatalyst (typically 5-10 mol%).

  • Add the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the electron-deficient dienophile (1.0-1.2 eq) dropwise.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction if necessary (e.g., with a saturated aqueous solution of NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral bicyclic lactone.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Diene, Dienophile, Solvent, Catalyst setup->reagents reaction Reaction at Controlled Temperature reagents->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for a Diels-Alder reaction experiment.

Conclusion

Both 2-oxo-2H-pyran-5-carboxylates and methyl coumalate are valuable and versatile dienes for the synthesis of complex cyclic and aromatic compounds via the Diels-Alder reaction. Their efficiency is most pronounced in inverse-electron-demand cycloadditions with electron-rich dienophiles. While methyl coumalate is a well-defined and extensively studied reagent, the broader class of 2-oxo-2H-pyran-5-carboxylates offers the potential for tuning physical properties through modification of the ester group. The choice between a specific ester like methyl coumalate and another this compound will depend on the specific synthetic target, desired solubility properties, and the electronic nature of the dienophile. For researchers venturing into this area, the wealth of literature on methyl coumalate provides a strong predictive framework for the behavior of other related 2-pyrone systems.

References

  • Bahl, A. K., & Kemp, W. (1971). Diels–Alder reactions with alkyl coumalates. Journal of the Chemical Society C: Organic, 2268-2271. [Link]

  • Huang, Y., Unni, A. K., Thadani, A. N., & Rawal, V. H. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Catalyst. Journal of the American Chemical Society, 129(46), 1498–1499. [Link]

  • Lee, S., & Kraus, G. A. (2013). Divergent Diels–Alder Methodology from Methyl Coumalate Toward Functionalized Aromatics. Organic Letters, 15(15), 4038–4040. [Link]

  • Bahl, A. K., & Kemp, W. (1971). Diels–Alder reactions with alkyl coumalates. RSC Publishing. [Link]

  • Imagawa, T., Sueda, N., & Kawanisi, M. (1974). Diels–Alder reactions of methyl coumalate with 1,3-dienes. Journal of the Chemical Society, Chemical Communications, (10), 388-389. [Link]

  • Imagawa, T., Sueda, N., & Kawanisi, M. (1974). Diels-Alder reaction of methyl coumalate with 1,3-dienes. Tetrahedron, 30(14), 2227-2230. [Link]

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  • Deng, L., & Jacobsen, E. N. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Angewandte Chemie International Edition, 46(22), 4149–4152. [Link]

  • Wang, Z., et al. (2022). Asymmetric Inverse-Electron-Demand Diels–Alder Reaction of 2-Pyrones with Acyclic Indolyl Alkenes for the Synthesis of Chiral N-Alkylindoles. Organic Letters. [Link]

  • S. K. M. Konda, et al. (2022). Advancements in Inverse-Electron-Demand Diels–Alder Cycloaddition of 2-Pyrones: Mechanisms, Methodologies. MDPI. [Link]

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  • JoVE. (2023). Diels–Alder Reaction: Characteristics of Dienes. Journal of Visualized Experiments. [Link]

  • Xu, M.-M., et al. (2021). Enantioselective Synthesis of Axially Chiral Biaryls by Diels–Alder/Retro-Diels–Alder Reaction of 2-Pyrones with Alkynes. Journal of the American Chemical Society, 143(23), 8993–9001. [Link]

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  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

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  • G. I. Georg, et al. (2021). Inverse-Electron-Demand Diels–Alder Reactions of 2-Pyrones: Bridged Lactones and Beyond. Technion - Israel Institute of Technology. [Link]

  • Posner, G. H., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5666. [Link]

  • Posner, G. H., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Lab. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 14 – The Diels-Alder Cycloaddition Reaction. [Link]

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  • Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is the bedrock of reliable and reproducible science. When a compound like 2-Oxo-2H-pyran-5-carboxylate (also known as Coumalic Acid) is synthesized or evaluated, its elemental composition is a fundamental descriptor of its identity and purity. This guide provides an in-depth comparison of strategies for establishing elemental analysis standards for this oxygen-rich heterocyclic compound, moving beyond a simple recitation of steps to explain the critical reasoning behind each choice.

The molecular formula of this compound is C₆H₄O₄, with a molecular weight of 140.09 g/mol .[1][2] The theoretical elemental composition is therefore:

  • Carbon (C): 51.44%

  • Hydrogen (H): 2.88%

  • Oxygen (O): 45.68%

Achieving experimental values that are in close agreement with these theoretical percentages is a testament to the purity of the sample and the robustness of the analytical method. This guide will compare two primary approaches for method validation and routine analysis: the use of a well-characterized in-house lot of this compound versus the use of commercially available, internationally recognized Certified Reference Materials (CRMs).

The Imperative of a Standard: Anchoring Your Measurements in Truth

In elemental analysis, every result is a comparison. The signal generated by the combustion or pyrolysis of your sample is meaningless without a benchmark of known composition. This is the role of the standard. The choice of standard is arguably the most critical factor influencing the accuracy of your final results. An ideal standard should be:

  • Homogeneous: Ensuring that every subsample has the same composition.

  • Stable: Not degrading or changing composition under normal storage conditions.

  • Traceable: Having a well-documented lineage of characterization, ideally back to primary standards defined by a National Metrology Institute (NMI) like NIST.[3][4]

  • Matrix-Matched (where possible): Behaving similarly to the analyte under the analytical conditions.

For pharmaceutical applications, the validation of analytical methods is not merely good practice; it is a regulatory expectation. Guidelines from the United States Pharmacopeia (USP), such as chapters <232> and <233>, and the European Pharmacopoeia (Ph. Eur.), in alignment with the International Council for Harmonisation (ICH) Q3D guideline, mandate rigorous control over elemental composition and impurities.[5][6] While these chapters primarily focus on trace elemental impurities (heavy metals, etc.), the principles of method validation, accuracy, and precision are directly applicable to the bulk elemental analysis that confirms the composition of the active pharmaceutical ingredient (API) itself.

Comparative Analysis: In-House Standard vs. Certified Reference Materials

The central question for a lab working with this compound is whether to qualify a large, purified batch as an in-house standard or to rely on established, commercially available CRMs for instrument calibration and method validation.

FeatureIn-House Standard (High-Purity this compound)Certified Reference Materials (e.g., Acetanilide, Benzoic Acid)
Matrix Matching Excellent. The standard is identical to the analyte, minimizing potential differences in combustion behavior or gas evolution profiles.Fair to Good. While not identical, CRMs like benzoic acid are also oxygen-rich organic acids and can provide a reasonable approximation of the combustion dynamics.
Traceability & Certification Requires significant in-house validation. Purity must be rigorously established by multiple orthogonal techniques (e.g., qNMR, HPLC-UV, DSC). This process is resource-intensive and lacks the external validation of a CRM.Excellent. Produced by accredited organizations (e.g., NIST, Elemental Microanalysis) under ISO 17034, with a certificate of analysis providing certified values and uncertainty budgets.[7][8] Traceable to primary standards.
Cost & Availability Initial cost is high (synthesis, purification, extensive characterization). Readily available once the batch is qualified.Lower initial cost for small quantities. Readily available from multiple commercial suppliers.[9]
Regulatory Acceptance May require extensive justification and submission of full validation data to regulatory bodies.Widely accepted. The use of recognized CRMs is often the preferred and most straightforward approach for demonstrating method validity to regulatory agencies.
Primary Use Case Best suited as a check standard or for routine quality control once the method has been thoroughly validated using CRMs.Essential for instrument calibration and method validation. Used to establish the accuracy, precision, and linearity of the analytical system.[10]

Expert Insight: While creating a well-characterized in-house standard of this compound is a valuable exercise for ensuring lot-to-lot consistency, it is not a substitute for CRMs during initial method development and validation. The trustworthiness of your elemental analysis data is built upon the foundation of internationally recognized standards. The most robust approach is to use established CRMs to calibrate the instrument and validate the method, and then to use the in-house material as a routine system suitability or quality control check.

Experimental Protocols & Methodologies

The determination of the elemental composition of this compound requires two distinct analytical runs: one for Carbon and Hydrogen (CH) and a separate run for Oxygen (O). Nitrogen and Sulfur are not present in the molecule.

Protocol 1: Carbon and Hydrogen (CH) Determination by Combustion

This method is based on the classical Pregl-Dumas method, where the sample is combusted in a high-oxygen environment to convert carbon to CO₂ and hydrogen to H₂O.[11][12]

Instrumentation: A modern CHNS/O Elemental Analyzer.

Workflow:

cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection Sample Weigh 2-3 mg in Tin Capsule Autosampler Place in Autosampler Sample->Autosampler Furnace Combustion Furnace (~1000°C, O₂ pulse) Autosampler->Furnace Reduction Reduction Tube (Heated Copper) Furnace->Reduction CO₂, H₂O, N₂ (trace), Excess O₂ GC Gas Chromatographic Column Reduction->GC CO₂, H₂O TCD Thermal Conductivity Detector (TCD) GC->TCD Separated Gases Data Data System (Integration & Calculation) TCD->Data Signal vs. Time

Workflow for CH Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is homogeneous and dry. Given its polar nature, drying in a vacuum oven at a mild temperature (e.g., 40-50°C) is recommended to remove adsorbed water, which would otherwise inflate the hydrogen result.[13][14]

    • Accurately weigh 2-3 mg of the dried sample into a pre-cleaned tin capsule. The use of tin capsules facilitates a flash combustion due to the exothermic reaction of tin in oxygen.[15]

    • Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.

  • Instrument Calibration:

    • Calibrate the instrument using a well-established CRM such as Acetanilide (C₈H₉NO) or BBOT (C₂₆H₂₆N₂O₂S). Perform multiple analyses of the CRM to establish a stable response factor (K-factor) for C and H.

  • Analysis:

    • The autosampler drops the tin capsule into the combustion furnace, which is maintained at approximately 1000°C.[12]

    • A pulse of pure oxygen is injected, causing rapid and complete combustion of the sample.

    • The resulting gases (CO₂, H₂O, and excess O₂) are swept by a helium carrier gas through a reduction tube containing heated copper, which removes excess oxygen and reduces any nitrogen oxides to N₂.

    • The gas mixture then flows through a gas chromatographic column which separates the CO₂ and H₂O.

    • The separated gases pass through a thermal conductivity detector (TCD), which measures the change in the thermal conductivity of the helium carrier gas as each analyte gas passes through. The resulting signal is proportional to the concentration of the gas.[16]

  • Data Analysis:

    • The instrument's software integrates the peaks corresponding to CO₂ and H₂O and calculates the percentage of C and H in the original sample based on the sample weight and the calibration factors derived from the CRM.

Protocol 2: Oxygen Determination by Pyrolysis

Direct measurement of oxygen requires a different approach, as it cannot be distinguished from the oxygen used for combustion. Therefore, the sample is pyrolyzed in an inert atmosphere, and the oxygen is converted to carbon monoxide (CO).[17]

Instrumentation: The same elemental analyzer, but with the combustion/reduction tubes swapped for a pyrolysis tube.

Workflow:

cluster_0 Sample Preparation cluster_1 Pyrolysis & Conversion cluster_2 Separation & Detection Sample Weigh 1-2 mg in Silver Capsule Autosampler Place in Autosampler Sample->Autosampler Furnace Pyrolysis Furnace (~1060°C, He atm.) Autosampler->Furnace Conversion Nickel-Coated Carbon Reactor Furnace->Conversion Oxygenated fragments GC Gas Chromatographic Column Conversion->GC CO TCD Thermal Conductivity Detector (TCD) GC->TCD Separated CO Data Data System (Integration & Calculation) TCD->Data Signal vs. Time

Workflow for Oxygen Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried this compound sample into a pre-cleaned silver capsule. Silver is used instead of tin to avoid potential interference and oxidation.[17]

    • Fold the capsule securely and place it in the autosampler.

  • Instrument Calibration:

    • Calibrate the oxygen analysis mode using a suitable oxygen-rich CRM, such as Benzoic Acid (C₇H₆O₂) or Sulfanilamide (C₆H₈N₂O₂S).[18]

  • Analysis:

    • The autosampler drops the silver capsule into the pyrolysis furnace, maintained at a high temperature (e.g., 1060°C) in an inert helium atmosphere.[17]

    • The sample pyrolyzes (thermally decomposes), and the resulting oxygen-containing fragments are passed over a reactor containing nickel-coated carbon.

    • At this high temperature, all oxygen is quantitatively converted to carbon monoxide (CO).

    • The CO gas is then separated from other pyrolysis byproducts by a GC column and detected by the TCD.

  • Data Analysis:

    • The software integrates the CO peak and calculates the percentage of oxygen based on the sample weight and the calibration from the oxygen CRM.

Performance Comparison: Hypothetical Data Analysis

To illustrate the comparison, let's consider a hypothetical analysis of a newly synthesized batch of this compound. The instrument is first calibrated with Acetanilide for CH and Benzoic Acid for O. The results are then compared with the theoretical values. Most chemistry journals require experimental values to be within ±0.4% of the theoretical value to confirm purity.

ElementTheoretical Value (%)Measured Value (%) (CRM Calibrated)Deviation (%)Pass/Fail (±0.4%)
Carbon (C) 51.4451.25-0.19Pass
Hydrogen (H) 2.882.95+0.07Pass
Oxygen (O) 45.6845.50-0.18Pass

This data is illustrative but representative of high-quality results obtained from a properly calibrated instrument.

Interpretation of Results: The low deviation between the theoretical and measured values provides strong evidence for the identity and high purity of the synthesized this compound. The use of traceable CRMs for calibration gives a high degree of confidence in these results, making them suitable for publication or regulatory submission.

Beyond Elemental Analysis: A Holistic Approach to Characterization

While elemental analysis is fundamental for confirming the empirical formula, it is not sufficient on its own to fully characterize a molecule like this compound. A comprehensive analysis for research and drug development would include orthogonal methods to confirm the structure and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact carbon-hydrogen framework, confirming connectivity and identifying the presence of impurities.

  • Mass Spectrometry (MS): Provides an accurate mass-to-charge ratio, which can confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretch) and the α,β-unsaturated lactone ring.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound by separating it from any non-volatile impurities and quantifying the main peak area.

Conclusion

The elemental analysis of this compound is a critical step in its characterization, providing a quantitative measure of its purity and confirming its empirical formula. This guide has demonstrated that a robust and trustworthy analytical method is built upon a foundation of proper sample preparation, validated protocols, and most importantly, the use of appropriate standards.

While a well-characterized in-house standard is useful for routine quality control, the use of internationally recognized Certified Reference Materials is indispensable for initial method validation and for providing the highest level of confidence and regulatory compliance. By combining validated elemental analysis with orthogonal spectroscopic and chromatographic techniques, researchers can ensure the comprehensive and accurate characterization of this important heterocyclic compound.

References

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Application Note. [Link]

  • AMS PVT LTD. Organic Elemental Analysis: 2400 Series II CHNS/O Elemental Analyzer. PerkinElmer Brochure. [Link]

  • Analytik Jena. (2016). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Application Note. [Link]

  • Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O Determination of Marine Samples. Thermo Fisher Scientific Application Note. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. AMC Technical Briefs, No. 29. [Link]

  • PubChem. (n.d.). Coumalic acid. National Center for Biotechnology Information. Retrieved February 2026, from [Link]

  • Università di Padova. (2024). Elemental Analysis. C.I.R.C.M.S.B. Technical Resources. [Link]

  • Wikipedia. (2025). Coumalic acid. [Link]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. [Link]

  • Grokipedia. (n.d.). Coumalic acid. [Link]

  • EPFL. (n.d.). Elemental Analysis – Sample preparation. Interdisciplinary Centre for Electron Microscopy. [Link]

  • Paragon Scientific Ltd. (2025). Method validation using Certified Reference Materials (CRMs). [Link]

  • ResearchGate. (n.d.). Comparison of the CHNS analysis results with those determined by other analytical instruments. [Link]

  • Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. [Link]

  • U.S. Environmental Protection Agency. (1987). Sampling and Analysis for High-Molecular-Weight Polar Organic Compounds. Project Summary. [Link]

  • SpringerLink. (2012). Sample Preparation for Elemental Analysis of Biological Samples in the Environment. In: Encyclopedia of Analytical Chemistry. [Link]

  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. [Link]

  • National Institute of Standards and Technology. (n.d.). HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. [Link]

  • SETA. (2025). Certified Reference Material Result Acceptance Criteria: How to Interpret and Apply Certified Values. [Link]

  • XRF Scientific. (2023). Methods for Validating Reference Materials. [Link]

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Validating the Molecular Weight of 2-Oxo-2H-pyran-5-carboxylate Polymers: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

[label="Triple-Detection\nSEC (DMF + LiBr)", fillcolor="#FBBC05", fontcolor="#

As the demand for sustainable, high-performance materials accelerates, polymers derived from 2-oxo-2H-pyran-5-carboxylic acid (1[1]) have emerged as critical bio-based alternatives. Whether synthesized via step-growth Diels-Alder cycloadditions to form rigid polyimides[2] or polymerized into regioregular polyurethanes[3], the physical and thermal properties of these materials are intrinsically tied to their molecular weight (MW).

However, validating the MW of pyrone-based polymers presents a unique analytical challenge. The rigid, highly polar 2-pyrone ring dictates an extended hydrodynamic volume in solution. Consequently, conventional analytical techniques often fail, necessitating a more rigorous, multi-orthogonal approach. This guide objectively compares the performance of three primary MW validation methodologies, providing the causality behind experimental choices and field-proven, self-validating protocols.

The Analytical Challenge: Hydrodynamic Volume vs. Absolute Mass

The core issue in characterizing 2-oxo-2H-pyran-5-carboxylate polymers lies in their chain stiffness. Standard Size Exclusion Chromatography (SEC) relies on the principle of hydrodynamic volume—the size of the polymer coil in solution.

The Causality of Error: If a rigid pyrone polymer is analyzed using a standard SEC system calibrated with flexible polystyrene (PS) or poly(methyl methacrylate) (PMMA) standards, the pyrone polymer will elute earlier than a PS molecule of the exact same mass. This results in a severe overestimation of the pyrone polymer's molecular weight. To bypass this, researchers must transition from relative sizing to absolute mass determination using multi-detector SEC, Mass Spectrometry, or End-Group Analysis.

Comparative Analysis of MW Validation Techniques

A. Triple-Detection SEC (TD-SEC)

TD-SEC couples a Refractive Index (RI) detector with Multi-Angle Light Scattering (MALS) and an Intrinsic Viscometer.

  • Causality: MALS measures the intensity of scattered light, which is directly proportional to the absolute molecular weight via the Rayleigh equation, completely bypassing the need for column calibration[4]. Simultaneously, the viscometer measures the intrinsic density of the rigid pyrone backbone, allowing for the calculation of Mark-Houwink parameters to assess polymer branching and conformation.

B. MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) provides absolute mass resolution of individual polymer chains.

  • Causality: Step-growth polymers synthesized via Diels-Alder reactions of bis-pyrones often contain unreacted maleimide or pyrone end-groups[2][5]. The soft ionization of MALDI prevents the fragmentation of delicate pyrone ester linkages, allowing for the exact mass determination of these terminal groups. This is critical for validating the stoichiometric balance and confirming the exact polymerization mechanism.

C. H NMR End-Group Analysis

Nuclear Magnetic Resonance provides a chemical method for determining the number-average molecular weight (


).
  • Causality: In step-growth polymerization, the ratio of terminal reactive groups to the repeating pyrone backbone dictates the degree of polymerization. By integrating the distinct vinylic protons of the pyrone ring (typically around 6.0–7.5 ppm) against the terminal end-group protons, we establish a direct, calibration-free measurement of

    
    .
    
Quantitative Performance Comparison
MethodologyPrimary OutputOptimal MW RangeStrengthsLimitations
TD-SEC Absolute

,

,

, Intrinsic Viscosity
> 5,000 DaIndependent of column calibration; provides structural/conformational data.Requires accurate

measurement; complex data processing.
MALDI-TOF Absolute mass, End-group identity< 20,000 DaSingle-chain resolution; identifies exact step-growth polymerization mechanisms.Mass discrimination at high MW; requires extensive matrix optimization.

H NMR

(Number-average MW)
< 15,000 DaHighly accessible; requires no specialized calibration or standards.Limited by signal-to-noise ratio at higher molecular weights.

Decision Matrix & Logical Workflows

MW_Validation Start This compound Polymer Sample Solubility Check Solubility (DMF, THF, CHCl3) Start->Solubility LowMW Expected MW < 20 kDa? Solubility->LowMW SEC Triple-Detection SEC (Absolute Mn, Mw, Đ) Solubility->SEC High MW MALDI MALDI-TOF MS (Absolute Mass, End-Groups) LowMW->MALDI Yes NMR 1H NMR (End-Group Analysis) LowMW->NMR Yes LowMW->SEC No / Unknown

Fig 1: Decision matrix for selecting the optimal MW validation method for pyrone polymers.

SEC_Workflow Sample Polymer Solution (DMF + 0.025M LiBr) Column SEC Columns (Size Exclusion) Sample->Column RI RI Detector (Concentration, dn/dc) Column->RI MALS MALS Detector (Absolute MW, Rg) Column->MALS Visc Viscometer (Intrinsic Viscosity) Column->Visc Data Absolute MW & Mark-Houwink Plot RI->Data MALS->Data Visc->Data

Fig 2: Logical workflow of Triple-Detection SEC for absolute molecular weight determination.

Self-Validating Experimental Protocols

Protocol 1: Absolute MW Determination via Triple-Detection SEC

This protocol is optimized for highly polar pyrone-based polyurethanes and polyimides[2][3].

Step 1: Mobile Phase Preparation

  • Prepare HPLC-grade N,N-Dimethylformamide (DMF) containing 0.025 M Lithium Bromide (LiBr). Filter through a 0.2 µm PTFE membrane.

  • Causality: The polar lactone groups of the 2-oxo-2H-pyran ring form hydrogen bonds and dipole-dipole interactions with the stationary phase of the SEC column, leading to delayed elution and artificial low-MW tailing. Adding LiBr screens these secondary interactions, ensuring separation occurs purely by size[3].

Step 2: System Calibration & Validation

  • Self-Validation Check: Before analyzing the pyrone polymer, inject a narrow-dispersity polystyrene standard (e.g., 30,000 Da). If the calculated molecular weight from the MALS detector deviates by >2% from the nominal value, recalibrate the inter-detector delay volumes and normalization coefficients.

Step 3: Specific Refractive Index Increment (


) Determination 
  • Prepare five concentrations of the pyrone polymer (0.5 to 2.5 mg/mL) in the DMF/LiBr mobile phase. Inject directly into the RI detector (bypassing the columns) to generate a

    
     plot.
    
  • Causality: The MALS calculation is inversely proportional to the square of the

    
     value. An assumed 
    
    
    
    will result in massive MW errors[4].

Step 4: Analysis

  • Inject 100 µL of a 2 mg/mL polymer solution at a flow rate of 1.0 mL/min at 55 °C. Process the data using the measured

    
     to yield absolute 
    
    
    
    ,
    
    
    , and dispersity (
    
    
    ).
Protocol 2: MALDI-TOF MS End-Group Validation

This protocol is tailored for low-to-medium MW pyrone cycloadducts and oligomers[5].

Step 1: Matrix and Cationizing Agent Selection

  • Prepare a 20 mg/mL solution of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) in THF.

  • Prepare a 10 mg/mL solution of Sodium Trifluoroacetate (NaTFA) in THF as the cationizing agent.

  • Causality: DCTB is an electron-transfer matrix that provides exceptionally "soft" ionization, preventing the thermal decarboxylation of the this compound rings during laser ablation, which is a common artifact with harsher matrices like CHCA.

Step 2: Sample Spotting (Sandwich Method)

  • Mix the polymer (1 mg/mL in THF), matrix, and cationizing agent in a 1:10:1 volumetric ratio.

  • Spot 0.5 µL of matrix on the target plate and dry. Spot 1.0 µL of the mixture on top, followed by another 0.5 µL of matrix.

  • Causality: The sandwich method encapsulates the polymer, ensuring uniform co-crystallization and maximizing signal-to-noise ratio for rigid polyimide structures.

Step 3: Acquisition & Validation

  • Self-Validation Check: Include a well-characterized synthetic polymer standard (e.g., PEG 4000) in a separate spot on the MALDI plate. Verify that the mass accuracy is within 10 ppm before acquiring data for the unknown pyrone polymer.

  • Acquire spectra in reflectron positive ion mode for oligomers < 5,000 Da, and linear positive ion mode for polymers up to 20,000 Da.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-Oxo-2H-pyran-5-carboxylate (also known as Coumalic Acid, CAS Number: 500-05-0). As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

This compound and its derivatives are organic compounds that require careful handling. While comprehensive toxicological data for this specific compound is not extensively published, data from structurally similar compounds, such as its esters, allows for a reasoned assessment of its potential hazards. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

The fundamental principle of laboratory safety is to treat compounds of unknown toxicity with a high degree of caution. Therefore, this compound waste must be managed as hazardous chemical waste.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation upon contact.[1][2]Nitrile gloves, lab coat.[1][2]
Serious Eye Irritation Causes serious eye irritation.[1][2]Chemical splash goggles or a face shield.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[1][2]Use in a well-ventilated area or chemical fume hood.[2]
Incompatible Materials Strong oxidizing agents, strong bases.[1]N/A (Segregation is an engineering control).

Regulatory Framework: A Brief Overview

The disposal of chemical waste is strictly regulated to prevent harm to human health and the environment. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[4][5] These regulations mandate a "cradle-to-grave" approach, meaning the generator of the waste is responsible for it from creation to its final, safe disposal. Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating specific state and local requirements, which may be more stringent than federal law.[6]

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste. The overarching principle is that this material should never be disposed of down the drain or in regular solid waste bins.[7]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.[8][9]

  • Action: Collect waste this compound in a designated hazardous waste container.

  • Causality: This compound is incompatible with strong oxidizing agents and strong bases.[1] Mixing these could result in a vigorous, exothermic reaction. Keep this waste stream separate from other categories like halogenated solvents, acidic waste, or basic waste.[8]

Step 2: Waste Containerization

The integrity of the waste container is essential to prevent leaks and spills.[9]

  • Action: Use a clean, dry, and sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle for solids). The container must be in good condition, free from cracks or deterioration.[9]

  • Causality: Using a compatible and robust container prevents the chemical from degrading the container material, ensuring secure containment during storage and transport. Containers must be kept closed except when adding waste.[8]

Step 3: Labeling

Accurate and detailed labeling is a strict regulatory requirement and a critical safety communication tool.[10] Unlabeled containers may be treated as the highest possible risk by disposal facilities, incurring significant costs.[10]

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department. The label must include:

    • The full chemical name: "this compound" and "Coumalic Acid".

    • The words "Hazardous Waste".

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Irritant").

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for the disposal company to manage the waste stream correctly.

Step 4: Storage

Waste must be stored safely in a designated satellite accumulation area within the laboratory pending pickup.[8]

  • Action: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[11] It is best practice to use secondary containment, such as a plastic tub, to contain any potential leaks.[8]

  • Causality: Proper storage minimizes the risk of accidental spills and prevents degradation of the waste or container. Secondary containment provides a crucial barrier in the event of a primary container failure.

Step 5: Disposal and Record-Keeping

The final disposal of this compound must be handled by a licensed professional waste disposal company.

  • Action: Contact your institution's EHS office to arrange for the pickup of the full waste container. Do not attempt to dispose of the material yourself. The recommended disposal route is incineration by an authorized facility equipped with appropriate emission controls.[1]

  • Causality: Incineration is the preferred method for many organic compounds as it ensures complete destruction. Licensed facilities operate under strict environmental controls to neutralize harmful byproducts.[1] Maintain all records of waste disposal as required by your institution and the EPA; federal guidelines mandate that records be kept for at least three years.[12]

Emergency Procedures for Spills and Accidental Release

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Personnel Safety: Evacuate unnecessary personnel from the immediate area.[1] The responder must wear appropriate PPE, including a lab coat, gloves, and chemical safety goggles.[1] Avoid breathing any dust that may be generated.[1]

  • Containment & Cleanup (for small spills):

    • Prevent the spill from spreading or entering drains.[13]

    • Carefully sweep or shovel the solid material into a suitable container for disposal.[1][2] Minimize dust generation during this process.[1]

    • Decontaminate the spill area with soap and water.

    • Collect all cleanup materials (gloves, absorbent pads, etc.) in a sealed bag or container and dispose of them as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Waste Minimization Strategies

The most effective disposal method is to prevent waste generation in the first place.[8][10]

  • Prudent Purchasing: Order only the quantity of chemical required for your experiments to avoid surplus.[8][10]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the amount of waste generated.[8]

  • Inventory Management: Maintain a clear and updated chemical inventory to prevent over-ordering and to ensure older stock is used first.[10]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal Generate Waste Generated (this compound) Assess Assess Hazards (Skin/Eye/Resp. Irritant) Generate->Assess Step 1 Segregate Segregate from Incompatibles (Oxidizers, Bases) Assess->Segregate Step 2 Containerize Select & Seal Compatible Container (HDPE/Glass) Segregate->Containerize Step 3 Label Apply Hazardous Waste Label (Full Name, Hazards) Containerize->Label Step 4 Store Store in Designated Area (Secondary Containment) Label->Store Step 5 ContactEHS Contact EHS for Pickup Store->ContactEHS Step 6 Disposal Professional Disposal (Licensed Vendor) ContactEHS->Disposal Step 7 Incinerate Final Treatment (Authorized Incineration) Disposal->Incinerate Step 8

Caption: Disposal workflow for this compound.

References

  • Synquest Labs. (n.d.). Safety Data Sheet: Methyl 2-oxo-2H-pyran-3-carboxylate.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • BASF. (2025, September 8). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-.
  • Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • Study.com. (n.d.). EPA Hazardous Waste Regulations.
  • CymitQuimica. (n.d.). 2-Oxo-2H-pyran-5-carboxylic acid methyl ester.
  • Hazardous Waste Experts. (2022, April 19). What are Federal and State Hazardous Waste Regulations?.
  • PubChem. (n.d.). Methyl 2-oxo-2H-pyran-3-carboxylate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.
  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-5-carboxylic acid, 2-oxo- (CAS 500-05-0).
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Mastering the Safe Handling of 2-Oxo-2H-pyran-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Look at Essential Personal Protective Equipment and Disposal Protocols

For researchers and scientists engaged in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. 2-Oxo-2H-pyran-5-carboxylate and its derivatives are a class of molecules that hold significant promise in organic synthesis. This guide provides essential, immediate safety and logistical information, focusing on the critical aspects of personal protective equipment (PPE) and waste disposal for this compound and its common analog, Methyl this compound. By moving beyond a simple checklist and delving into the rationale behind these procedures, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.

Understanding the Risks: A Prudent Approach to Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound (also known as Coumalic acid) may indicate that it is not a hazardous substance, the closely related methyl ester, Methyl this compound, is classified with specific hazards. According to available SDS information, the methyl ester is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. In the spirit of proactive laboratory safety and the "As Low As Reasonably Practicable" (ALARP) principle, it is judicious to handle this compound with the same level of precaution as its ester derivative. This conservative approach ensures the highest level of protection for all laboratory personnel.

Summary of Potential Hazards (based on the methyl ester analog):

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Your First Line of Defense: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all exercise; it is a critical decision-making process based on a thorough risk assessment of the chemical's properties and the procedures being performed. The following recommendations are based on the potential hazards associated with this compound and its methyl ester.

Eye and Face Protection: Beyond the Basics

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the compound, even in small quantities. They must provide a complete seal around the eyes to protect against splashes and airborne particles.

  • Face Shield: When there is a heightened risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield must be worn in conjunction with chemical splash goggles[2][3]. The face shield provides an additional layer of protection for the entire face.

Hand Protection: The Right Glove for the Job

To prevent skin irritation, the choice of gloves is crucial. Disposable nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals[3].

  • Material: Nitrile gloves offer good resistance to a variety of organic compounds.

  • Inspection: Always inspect gloves for any signs of degradation or perforation before use.

  • Replacement: If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.

Body Protection: Shielding from Spills and Splashes

A laboratory coat is a fundamental component of your PPE and should be worn at all times in the laboratory.

  • Material: A lab coat made of a flame-resistant material or 100% cotton is recommended[4].

  • Fit: Ensure your lab coat is fully buttoned with the sleeves rolled down to provide maximum coverage.

Respiratory Protection: A Precautionary Measure

Due to the potential for respiratory irritation, especially when handling the compound as a powder or when there is a possibility of generating dust or aerosols, respiratory protection may be necessary.

  • Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls, such as a chemical fume hood[2][5]. All work with this compound should be conducted in a well-ventilated area, preferably within a fume hood.

  • Respirators: If engineering controls are not sufficient to minimize exposure, or during a large spill, a NIOSH-approved respirator may be required. The specific type of respirator should be selected based on a formal risk assessment.

A Step-by-Step Guide to Safe Handling and Emergency Procedures

A clear and well-rehearsed plan for both routine handling and unexpected incidents is a cornerstone of a safe laboratory environment.

Operational Plan: A Proactive Approach to Safety
  • Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

  • Handling in a Fume Hood: All manipulations of this compound, including weighing, transferring, and mixing, should be performed inside a certified chemical fume hood to minimize the risk of inhalation[2][5].

  • Avoiding Dust Formation: If handling the compound in its solid form, take care to avoid the generation of dust.

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[2]. Do not eat, drink, or smoke in the laboratory[2].

Emergency Response: Acting Swiftly and Safely

In the event of an exposure or spill, a rapid and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6][7].

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[6][7].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill Response: In the case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the absorbed material and place it in a suitable, sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Responsible Disposal: Protecting Our Environment

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.

Waste Collection and Labeling
  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and chemically compatible container. The original container can be used for this purpose if appropriate[8].

  • Labeling: The waste container must be labeled with a completed hazardous waste tag, including the full chemical name and approximate concentration[8].

Disposal Procedure
  • Licensed Waste Carrier: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash[5][8].

  • Consult Local Regulations: Always adhere to your institution's and local regulations regarding hazardous waste disposal.

Visualizing the Workflow for Enhanced Safety

To further clarify the critical safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the appropriate response to an emergency situation.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment Selection cluster_eye Eye/Face Protection Details cluster_hand Hand Protection Details cluster_body Body Protection Details cluster_respiratory Respiratory Protection Details start Start: Handling this compound risk_assessment Assess Risk of Exposure (Splash, Dust, Aerosol) start->risk_assessment eye_protection Select Eye/Face Protection risk_assessment->eye_protection hand_protection Select Hand Protection risk_assessment->hand_protection body_protection Select Body Protection risk_assessment->body_protection respiratory_protection Select Respiratory Protection risk_assessment->respiratory_protection end_ppe Proceed with Work eye_protection->end_ppe goggles Chemical Splash Goggles (Minimum) eye_protection->goggles hand_protection->end_ppe nitrile_gloves Disposable Nitrile Gloves hand_protection->nitrile_gloves body_protection->end_ppe lab_coat Lab Coat (Flame-Resistant/Cotton) body_protection->lab_coat respiratory_protection->end_ppe fume_hood Work in Fume Hood (Primary) respiratory_protection->fume_hood face_shield Face Shield (for Splash Hazard) goggles->face_shield add if needed respirator NIOSH-Approved Respirator (If needed) fume_hood->respirator if controls are insufficient

Caption: PPE Selection Workflow for Handling this compound.

Emergency_Response_Plan cluster_emergency Emergency Response Plan exposure_event Exposure Event Occurs eye_contact Eye Contact exposure_event->eye_contact skin_contact Skin Contact exposure_event->skin_contact inhalation Inhalation exposure_event->inhalation ingestion Ingestion exposure_event->ingestion flush_eyes Flush Eyes for 15 min eye_contact->flush_eyes wash_skin Wash Skin for 15 min skin_contact->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.